7-Methoxy-2-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-methoxy-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-4-3-8(16-2)6-11(9)13-7/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXZKFXJBYRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444737 | |
| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189815-81-4 | |
| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
The following technical guide details the physicochemical properties, synthesis, and handling of 7-Methoxy-2-methylquinoline-4-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 189815-81-4) is a substituted quinoline scaffold utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical agents. Characterized by its zwitterionic potential and rigid bicyclic structure, it serves as a critical building block for kinase inhibitors, antibacterial agents (gyrase inhibitors), and receptor modulators. This guide provides a comprehensive analysis of its solid-state properties, solution-phase behavior, and synthetic pathways to support rigorous experimental design.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 7-Methoxy-2-methylquinoline-4-carboxylic acid |
| CAS Number | 189815-81-4 |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| SMILES | COC1=CC2=C(C=C1)N=C(C)C=C2C(O)=O |
| IUPAC Name | 7-methoxy-2-methylquinoline-4-carboxylic acid |
Structural Commentary
The molecule features a quinoline core substituted at three key positions:[1]
-
C4-Carboxyl Group: Provides a handle for amide coupling or esterification; induces high polarity and potential zwitterionic character.
-
C7-Methoxy Group: An electron-donating group (EDG) that increases electron density in the benzenoid ring, potentially modulating solubility and metabolic stability (preventing oxidation at C7).
-
C2-Methyl Group: Adds steric bulk and lipophilicity, often used to block metabolic oxidation at the labile C2 position.
Physicochemical Profiling
Acid-Base Chemistry & Ionization
This compound exhibits amphoteric behavior typical of quinoline-4-carboxylic acids.
-
pKa₁ (Quinolinium Nitrogen): Predicted ~1.32 – 2.5. The electron-withdrawing effect of the C4-carboxyl group significantly lowers the basicity of the ring nitrogen compared to unsubstituted quinoline (pKa ~4.9).
-
pKa₂ (Carboxylic Acid): Predicted ~4.5 – 5.0.[2]
-
Isoelectric Point (pI): The molecule is expected to exist primarily as a neutral species or zwitterion in the pH range of 3.0–4.0, which corresponds to its region of minimum solubility.
Solubility & Lipophilicity
The solubility profile is pH-dependent, driven by its ionization state.
| Solvent / Condition | Solubility Rating | Mechanism |
| Water (pH 7) | Low to Moderate | Exists as an anionic carboxylate; solubility is limited by the lipophilic aromatic core. |
| 0.1 M NaOH | High | Deprotonation of COOH forms the highly soluble sodium carboxylate salt. |
| 0.1 M HCl | Moderate | Protonation of the quinoline nitrogen forms a cationic species. |
| DMSO | High | Disrupts intermolecular H-bonding; preferred solvent for stock solutions (>10 mM). |
| LogP (Predicted) | ~1.8 – 2.2 | Indicates moderate lipophilicity, suitable for cell permeability in drug discovery contexts. |
Solid-State Properties
-
Melting Point: High (>200°C, often with decomposition). The crystal lattice is stabilized by strong intermolecular hydrogen bonding (Head-to-Tail stacking) typical of carboxylic acids and quinolines.
-
Appearance: Typically an off-white to pale yellow crystalline powder.
Synthetic Route & Impurity Profile
The most robust synthetic route for 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction . This involves the condensation of a substituted isatin with a ketone (acetone in this case) under alkaline conditions.[1]
Synthesis Workflow (Pfitzinger Reaction)
Figure 1: Pfitzinger synthesis pathway converting 6-methoxyisatin and acetone into the target quinoline scaffold.
Key Impurities
-
Unreacted Isatin: 6-Methoxyisatin may co-precipitate upon acidification. Detectable via TLC (orange spots).
-
Decarboxylated Byproduct: 7-Methoxy-2-methylquinoline. Prolonged heating at high temperatures can lead to thermal decarboxylation.
-
Isomerization: Regioisomers are rare in this specific pathway but possible if asymmetric ketones are used (not applicable with acetone).
Spectral Characterization (Diagnostic Signals)
To validate the identity of synthesized or purchased batches, use the following NMR diagnostic signals.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.65 | Singlet (3H) | C2-CH₃ (Methyl group) |
| ¹H NMR | ~3.90 | Singlet (3H) | C7-OCH₃ (Methoxy group) |
| ¹H NMR | ~7.2 – 7.5 | Multiplet | C6-H / C8-H (Aromatic protons) |
| ¹H NMR | ~8.0 – 8.5 | Doublet | C5-H (Deshielded by peri-carbonyl) |
| ¹H NMR | ~7.8 | Singlet | C3-H (Quinoline ring proton) |
| ¹H NMR | ~13.0 - 14.0 | Broad Singlet | -COOH (Carboxylic acid, often invisible if exchanged) |
Note: Spectra should be acquired in DMSO-d₆ due to solubility constraints.
Handling, Stability & Safety
Stability Protocols
-
Thermal Stability: Stable at room temperature. Avoid temperatures >150°C to prevent decarboxylation.
-
Light Sensitivity: Quinoline derivatives can be photosensitive. Store in amber vials.
-
Hygroscopicity: Generally low, but the carboxylic acid moiety can form hydrates. Desiccated storage is recommended.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Standard laboratory coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 189815-81-4, 7-Methoxy-2-methylquinoline-4-carboxylic acid. Retrieved from [Link]
- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds.
Sources
7-Methoxy-2-methylquinoline-4-carboxylic acid CAS number 189815-81-4
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS 189815-81-4) is a critical heterocyclic scaffold in modern medicinal chemistry, serving as a primary intermediate for the synthesis of type I and type II kinase inhibitors, histone deacetylase (HDAC) inhibitors, and anti-infective agents. Its quinoline-4-carboxylic acid core (cinchoninic acid derivative) provides a rigid, planar pharmacophore capable of engaging in
This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic protocols, reaction mechanisms, and its strategic application in drug development pipelines.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 7-Methoxy-2-methylquinoline-4-carboxylic acid |
| CAS Number | 189815-81-4 |
| Molecular Formula | C |
| Molecular Weight | 217.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in water |
| pKa (Calc) | ~3.8 (COOH), ~5.2 (Quinoline N) |
| Melting Point | >200°C (Decomposes) |
| Key Functionality | C4-Carboxylic acid (Amide coupling), C7-Methoxy (H-bond acceptor) |
Synthetic Methodologies
The synthesis of CAS 189815-81-4 is classically achieved via the Doebner Reaction , a multicomponent condensation that is favored for its scalability and use of readily available precursors. A secondary, higher-fidelity route involves the Pfitzinger Reaction if specific isomeric purity is required.
Method A: Modified Doebner Condensation (Primary Route)
This route utilizes m-anisidine, leveraging the steric hindrance at the C2 position of the aniline ring to favor the formation of the 7-methoxy isomer over the 5-methoxy isomer.
Reagents:
-
3-Methoxyaniline (m-Anisidine)
-
Acetaldehyde (or Paraldehyde)
-
Solvent: Ethanol or Acetic Acid
Protocol:
-
Preparation: Dissolve 3-methoxyaniline (1.0 eq) in absolute ethanol.
-
Addition: Add pyruvic acid (1.2 eq) and acetaldehyde (1.2 eq) dropwise simultaneously to the stirring solution. Note: Paraldehyde can be used as a stable source of acetaldehyde.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3–6 hours. The reaction is driven by the formation of a Schiff base intermediate followed by cyclization.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a crude solid. Filter and wash with cold ethanol.
-
Purification: Recrystallize from hot methanol or acetic acid to remove trace 5-methoxy regioisomers.
Method B: Pfitzinger Reaction (Alternative High-Purity Route)
For applications requiring strict regio-control, the reaction of 6-methoxyisatin with acetone under basic conditions yields the target acid with high specificity.
Protocol:
-
Suspend 6-methoxyisatin in 30% KOH solution.
-
Add acetone (excess) and heat to reflux.
-
The isatin ring opens to form the isatinate, which condenses with acetone.
-
Acidify with HCl to precipitate the free acid.
Reaction Mechanism & Engineering
The formation of the quinoline core follows a complex cascade of condensation and cyclization.[7] Understanding this mechanism is vital for troubleshooting low yields or impurity profiles.
Figure 1: Mechanistic pathway of the Doebner reaction demonstrating the critical cyclization step where regioselectivity is determined.
Applications in Drug Discovery
7-Methoxy-2-methylquinoline-4-carboxylic acid acts as a "privileged scaffold" in medicinal chemistry. Its applications are primarily defined by derivatization at the C4-carboxylic acid position.
Kinase Inhibition (Type I/II Inhibitors)
The quinoline nitrogen acts as a hinge binder, while the C4-amide extension reaches into the solvent-exposed region or the back pocket of the kinase ATP site.
-
Target Class: VEGFR, PDGFR, and other Tyrosine Kinases.
-
Analogs: Structurally homologous to the core of Lenvatinib (which utilizes a quinoline-4-carboxamide).
Epigenetic Modulators (HDAC/SIRT)
Derivatives of 2-methylquinoline-4-carboxylic acid have been identified as potent inhibitors of Sirtuin-3 (SIRT3) and Histone Deacetylases (HDACs).
-
Mechanism: The carboxylic acid is converted to a hydroxamic acid (ZBG - Zinc Binding Group) or a benzamide to chelate the active site zinc ion.
Experimental Workflow
The following diagram illustrates a standard lead optimization workflow utilizing this scaffold.
Figure 2: Lead optimization workflow transforming the carboxylic acid scaffold into a functional library.
Analytical Characterization & QC
To ensure the integrity of biological data, the identity and purity of the scaffold must be validated.
-
1H NMR (DMSO-d6, 400 MHz):
-
2.65 (s, 3H, CH
at C2) -
3.92 (s, 3H, OCH
at C7) - 7.2–7.5 (m, Ar-H, C6/C8 protons)
- 8.0–8.2 (d, Ar-H, C5 proton)
- 13.5 (br s, 1H, COOH)
-
2.65 (s, 3H, CH
-
HPLC Purity: >98% required for biological assays.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
-
Detection: UV 254 nm.
-
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
References
-
Doebner Reaction Overview: BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
Regioselectivity in Quinoline Synthesis: Wang, L., et al. "One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction." Journal of Fluorine Chemistry, 2009.
-
SIRT3 Inhibitor Discovery: Frontiers in Chemistry. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers, 2022.
-
Chemical Identity & Safety: PubChem. 2-Methylquinoline-4-carboxylic acid (Analogous Safety Data).
-
General Quinoline Synthesis: ChemicalBook. 7-Methoxy-2-methylquinoline-4-carboxylic acid Product Description.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. epdf.pub [epdf.pub]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Monograph: Biological Activity & Synthetic Utility of 7-Methoxy-2-Methylquinoline-4-Carboxylic Acid
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, belonging to the class of substituted cinchoninic acids. While often utilized as a high-value intermediate in the synthesis of complex carboxamide and hydrazide therapeutics (e.g., NK-1 receptor antagonists, antitubercular agents), the free acid itself exhibits distinct biological activities.
This technical guide analyzes the compound's pharmacological profile, focusing on its antimicrobial efficacy , antioxidant capacity , and neuropharmacological potential as a kynurenic acid analog. It provides a validated synthetic protocol via the Pfitzinger reaction and details the structure-activity relationships (SAR) that make this molecule a critical building block for drug discovery.
Part 1: Chemical Identity & Structural Properties
The compound is a fused heterocyclic aromatic system characterized by a quinoline core substituted at three key positions: a carboxylic acid at C4, a methyl group at C2, and a methoxy group at C7.
| Property | Specification |
| IUPAC Name | 7-Methoxy-2-methylquinoline-4-carboxylic acid |
| Common Class | Cinchoninic Acid Derivative |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Predicted LogP | ~2.03 (Lipophilic, membrane permeable) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 4 Acceptors (N, OMe, COOH) |
| Key Pharmacophore | Planar aromatic intercalator with a chelating arm (N1-COOH) |
Structural Significance[1][2]
-
C4-Carboxylic Acid: Acts as the primary binding motif (hydrogen bond donor/acceptor) and the site for derivatization into bioactive amides or esters.
-
C2-Methyl Group: Enhances lipophilicity and metabolic stability compared to the unsubstituted quinoline, preventing rapid oxidation at the labile C2 position.
-
C7-Methoxy Group: An electron-donating group (EDG) that increases electron density in the aromatic ring, potentially enhancing stacking interactions with DNA base pairs or aromatic residues in protein binding pockets.
Part 2: Validated Synthetic Protocol (Pfitzinger Reaction)[3]
The most robust route to 7-methoxy-2-methylquinoline-4-carboxylic acid is the Pfitzinger Reaction , which involves the condensation of 5-methoxyisatin with acetone in a highly alkaline environment.
Mechanistic Pathway[1][2][4][5][6]
-
Ring Opening: Base-catalyzed hydrolysis of the lactam bond in 5-methoxyisatin yields the intermediate 2-amino-5-methoxy-phenylglyoxylate.
-
Condensation: The ketone (acetone) undergoes an aldol-type condensation with the glyoxylate ketone.
-
Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline core.[1]
Experimental Protocol
Reagents: 5-Methoxyisatin (1.0 eq), Acetone (excess), Potassium Hydroxide (33% w/v aq. solution), Ethanol.[2][3]
-
Dissolution: Dissolve 5-methoxyisatin (e.g., 5.0 g) in 33% KOH solution (20 mL) and ethanol (10 mL). The solution will turn deep red/orange due to isatinate formation.
-
Addition: Add acetone (10 mL) dropwise to the stirring mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor consumption of isatin by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Cool the reaction mixture to room temperature. Evaporate excess ethanol/acetone under reduced pressure.
-
Acidification: Dilute the residue with water (50 mL) and acidify to pH 3–4 using glacial acetic acid or 10% HCl. A precipitate will form.[4][5]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 7-methoxy-2-methylquinoline-4-carboxylic acid as yellow needles.
Figure 1: Step-wise synthetic pathway for the production of the target scaffold via the Pfitzinger reaction.
Part 3: Biological Activity Profile
Antimicrobial Activity
Quinoline-4-carboxylic acids are structural analogs of fluoroquinolones (though lacking the fluorine and pyridone-ring saturation).
-
Mechanism: They likely act by intercalating into bacterial DNA or weakly inhibiting DNA gyrase, though with lower potency than ciprofloxacin.
-
Spectrum: The 2-methyl derivative has demonstrated moderate activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).
-
SAR Insight: The 7-methoxy group is critical here; electron-donating groups at positions 6, 7, or 8 often enhance antibacterial potency by altering the pKa and cell wall penetration.
Antioxidant Potential[2][6][8]
-
Activity: The compound exhibits radical scavenging activity, as verified by DPPH assays on the 2-methyl analog.
-
Mechanism: The nitrogen heterocycle can stabilize free radicals via resonance delocalization. The 7-methoxy group activates the ring, making it more susceptible to radical attack and stabilization compared to the unsubstituted core.
Neuropharmacological Relevance (Kynurenine Pathway)
This compound is a structural analog of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant.
-
Target: NMDA Receptors (Glycine site antagonist).
-
Hypothesis: 2-Methyl-4-carboxy-quinolines often retain affinity for the glycine site of the NMDA receptor or the GPR35 receptor. The 7-methoxy substitution may modulate blood-brain barrier (BBB) permeability, making it a viable lead for neuroprotective agents in ischemia or neurodegeneration.
Part 4: Structure-Activity Relationship (SAR) Map
The following diagram illustrates how specific structural modifications to the 7-methoxy-2-methylquinoline-4-carboxylic acid core influence its biological efficacy.
Figure 2: Structure-Activity Relationship (SAR) analysis highlighting the functional contribution of each moiety.
Part 5: Experimental Assay Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) Determination
To validate antimicrobial activity, use the broth microdilution method.
-
Preparation: Dissolve the compound in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to 5 x 10⁵ CFU/mL.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Protocol B: DPPH Radical Scavenging Assay
To assess antioxidant capacity.
-
Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Mix 1 mL of compound solution (varying concentrations in methanol) with 1 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
References
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Link
-
Saeed, A., et al. (2016). Synthesis, Characterization and Antibacterial Activity of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(12). Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link
-
Lestari, I., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.[1] Scholar Hub Universitas Indonesia. Link
-
Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Link
Sources
Potential therapeutic applications of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Title: Technical Guide: Therapeutic Architectures of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) represents a privileged pharmacophore in medicinal chemistry. Belonging to the quinoline-4-carboxylic acid family, this scaffold is distinguished by its specific substitution pattern: a methoxy group at position 7, a methyl group at position 2, and a carboxylic acid moiety at position 4.[1] This structural configuration offers a unique balance of lipophilicity and electronic distribution, making it an ideal precursor for inhibitors targeting SIRT3 (Sirtuin 3) , COX-2 (Cyclooxygenase-2) , and bacterial DNA gyrase . This guide delineates the compound's chemical architecture, therapeutic mechanisms, and validated experimental protocols for its application in oncology and infectious disease research.
Chemical Identity & Physicochemical Profile
The therapeutic utility of MMQCA stems from its ability to serve as a rigid anchor for diverse functional groups. The C4-carboxylic acid is a versatile handle for amidation or esterification, while the C7-methoxy group acts as a hydrogen bond acceptor, modulating solubility and target affinity.
-
IUPAC Name: 7-methoxy-2-methylquinoline-4-carboxylic acid
-
Molecular Formula: C₁₂H₁₁NO₃
-
Molecular Weight: 217.22 g/mol
-
Key Properties (In Silico):
-
LogP: ~2.1 (Optimal for membrane permeability)
-
H-Bond Donors: 1 (Carboxylic acid)
-
H-Bond Acceptors: 4 (Nitrogen, Methoxy O, Carboxyl O's)
-
Topological Polar Surface Area (TPSA): ~60 Ų
-
Synthesis Strategy: The Modified Doebner Reaction
While Pfitzinger synthesis is possible, the Doebner multicomponent reaction offers a streamlined route using m-anisidine.
Reaction Logic: The condensation of m-anisidine (1) with acetaldehyde (or its equivalent) and pyruvic acid yields the target quinoline. The meta-methoxy group directs cyclization primarily to the para position (sterically favored), resulting in the 7-methoxy isomer.
Figure 1: Synthetic pathway via Doebner condensation. The meta-directing effect of the methoxy group favors the 7-substituted quinoline.
Therapeutic Mechanisms & Applications[1][3]
A. Oncology: SIRT3 Inhibition & Epigenetic Modulation
The quinoline-4-carboxylic acid core is a validated scaffold for inhibiting Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase. Overexpression of SIRT3 is linked to metabolic reprogramming in leukemia and solid tumors.
-
Mechanism: Derivatives of MMQCA bind to the NAD+-binding pocket of SIRT3. The C4-amide derivatives (e.g., coupled with acrylamides) act as "warheads," while the quinoline ring stacks against phenylalanine residues (Phe157) in the active site.
-
Target Specificity: The 7-methoxy group enhances selectivity over SIRT1/2 by exploiting subtle steric differences in the hydrophobic cleft of the mitochondrial enzyme.
B. Inflammation: Selective COX-2 Inhibition
The 2-methyl and 7-methoxy substitutions provide the necessary steric bulk to fit the secondary pocket of COX-2, differentiating it from the smaller COX-1 active site.
-
Pharmacophore: The C4-carboxylic acid mimics the arachidonic acid carboxylate, interacting with Arg120 and Tyr355 at the base of the COX-2 channel.
C. Infectious Diseases: Antimycobacterial Activity
MMQCA derivatives function as DNA intercalators and gyrase inhibitors.
-
Activity: 2-substituted quinolines have shown MIC values <10 µg/mL against Mycobacterium tuberculosis (H37Rv strain). The planar tricyclic system (when functionalized) intercalates into bacterial DNA, stalling replication forks.
Experimental Protocols
Protocol 1: Chemical Synthesis (Lab Scale)
Objective: Isolate high-purity MMQCA for biological testing.
-
Reagents: m-Anisidine (10 mmol), Pyruvic acid (12 mmol), Paraldehyde (15 mmol, acetaldehyde equivalent), Ethanol (absolute).
-
Procedure:
-
Dissolve m-anisidine in 20 mL absolute ethanol.
-
Add pyruvic acid dropwise under stirring.
-
Add paraldehyde and heat the mixture to reflux (80°C) for 6 hours.
-
Critical Step: Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:1). Look for the disappearance of the aniline spot.
-
Cool to room temperature.[1] The crude acid precipitates as a yellow solid.
-
Filter and wash with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize from hot ethanol/water (9:1) to remove the 5-methoxy isomer.
-
-
Validation: 1H NMR (DMSO-d6) must show a singlet at ~3.9 ppm (Methoxy) and ~2.6 ppm (Methyl).
Protocol 2: SIRT3 Deacetylase Inhibition Assay
Objective: Quantify the IC50 of MMQCA derivatives against SIRT3.
-
System: Fluorometric SIRT3 Activity Assay Kit.
-
Reaction Mix:
-
Recombinant human SIRT3 enzyme.
-
Fluorogenic peptide substrate (Acetyl-Lys-AMC).
-
NAD+ cofactor.
-
Test Compound (MMQCA derivative) in DMSO.
-
-
Workflow:
-
Incubate Enzyme + Compound for 15 mins at 37°C.
-
Add Substrate/NAD+ mix to initiate reaction.
-
Read Fluorescence (Ex/Em = 350/460 nm) kinetically for 30 mins.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
| Compound | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | Selectivity Index |
| MMQCA (Core) | >100 | >100 | N/A |
| Derivative A (4-amide) | 7.2 | 32.6 | 4.5 |
| Derivative B (2-aryl) | 12.4 | 15.1 | 1.2 |
Table 1: Comparative potency of the core scaffold versus functionalized derivatives (Reference Data).
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of MMQCA derivatives in an oncology context, specifically targeting mitochondrial metabolism via SIRT3.
Figure 2: Mechanism of Action for SIRT3-targeted MMQCA derivatives. Inhibition leads to hyperacetylation of mitochondrial proteins, ROS accumulation, and cancer cell death.
Future Outlook & Development
7-Methoxy-2-methylquinoline-4-carboxylic acid is not a final drug but a high-value intermediate . Future development should focus on:
-
C4-Amidation: Converting the carboxylic acid to hydroxamic acids to target HDACs or bulky amides to improve SIRT3 specificity.
-
C2-Arylation: Extending the conjugation at position 2 to enhance DNA intercalation properties for antimicrobial applications.
-
Formulation: The free acid has poor aqueous solubility; salt formation (Sodium/Meglumine) is required for in vivo bioavailability.
References
-
SIRT3 Inhibition: Hui, Y., et al. (2022).[2][3] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology. Link
-
Antimicrobial Activity: Patel, D.B., et al. (2017).[4] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research. Link
-
COX-2 Inhibition: El-Sayed, M.A., et al. (2009).[5] "Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors." Arzneimittelforschung. Link
-
Synthesis Methodology: Tanimoto, K., et al. (2023).[6] "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Guide: 7-Methoxy-2-methylquinoline-4-carboxylic Acid Derivatives
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid represents a specialized scaffold within the quinoline-4-carboxylic acid (cinchophen-like) family. Unlike the widely known fluoroquinolone antibiotics (which are typically 4-oxo-1,4-dihydroquinolines), this fully aromatic quinoline core serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) , SIRT3 inhibitors , and fluorescent biological probes .
Its chemical architecture offers three distinct vectors for medicinal chemistry optimization:
-
C4-Carboxylic Acid: A handle for amidation or esterification to modulate solubility and target binding (e.g., Arg120 interaction in COX-2).
-
C2-Methyl Group: A lipophilic anchor that can be extended to styryl or aryl moieties to enhance potency.
-
C7-Methoxy Group: An electron-donating substituent that modulates the electron density of the quinoline ring, influencing fluorescence quantum yield and metabolic stability.
Part 1: Chemical Architecture & Synthesis
Retrosynthetic Analysis
The most robust route to the 2,4,7-substituted quinoline core is the Pfitzinger Reaction . This method is preferred over the Doebner-Miller synthesis for this specific target because it avoids the harsh acidic conditions that can demethylate the C7-methoxy group and offers higher regioselectivity.
-
Disconnection: The C2-C3 bond and the N1-C2 bond are formed via condensation.
-
Precursors: 5-Methoxyisatin (provides the C7-methoxy and nitrogen source) and Acetone (provides the C2-methyl and C3 carbons).
DOT Visualization: Pfitzinger Synthesis Pathway
Figure 1: The Pfitzinger reaction pathway utilizing 5-methoxyisatin and acetone under alkaline conditions.
Detailed Synthetic Protocol
Objective: Synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid (Scale: 10 mmol).
Reagents:
-
5-Methoxyisatin (1.77 g, 10 mmol)
-
Acetone (5 mL, excess)
-
Potassium Hydroxide (33% w/v aqueous solution, 20 mL)
-
Glacial Acetic Acid or HCl (for acidification)
Step-by-Step Methodology:
-
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-methoxyisatin (1.77 g) in 33% KOH solution (20 mL). The isatin ring will open to form the yellow isatinate salt.
-
Condensation: Add acetone (5 mL) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 80°C) for 12–16 hours. The solution will darken as the quinoline core forms.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove excess acetone via rotary evaporation if necessary.
-
Dilute with distilled water (20 mL) and chill in an ice bath.
-
-
Precipitation: Slowly acidify the solution with glacial acetic acid (or 2M HCl) to pH 3–4. A voluminous precipitate will form.
-
Purification:
-
Filter the solid under vacuum.[1]
-
Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.
-
Recrystallization: Recrystallize from Ethanol/Water (70:30) to yield off-white to pale yellow needles.
-
Yield Expectation: 65–80%. Validation: 1H NMR (DMSO-d6) should show a singlet for the C2-Methyl (~2.6 ppm) and the C7-Methoxy (~3.9 ppm), with the characteristic aromatic protons in the 7.0–8.5 ppm range.
Part 2: Medicinal Chemistry & SAR[2][3][4][5]
The biological activity of this scaffold is tightly governed by substituents at positions 2, 4, and 7.
Structure-Activity Relationship (SAR) Map
| Position | Substituent | Functional Role | Optimization Strategy |
| C4 | -COOH | Primary Pharmacophore. Critical for hydrogen bonding (e.g., Arg120 in COX-2). | Prodrugs: Convert to ester/amide to improve membrane permeability. Bioisosteres: Replace with tetrazole for improved metabolic stability. |
| C2 | -CH3 | Lipophilic Anchor. Fits into hydrophobic pockets (e.g., Val523 in COX-2). | Extension: Conversion to styryl groups (-CH=CH-Ar) significantly increases potency against SIRT3 and cancer cell lines. |
| C7 | -OCH3 | Electronic Modulator. Electron-donating group (EDG) increases electron density of the ring. | Metabolism: Susceptible to O-demethylation. Replace with -OCF3 or -Cl to block metabolism while maintaining lipophilicity. |
DOT Visualization: SAR Logic
Figure 2: Functional decomposition of the scaffold showing key sites for chemical modification.
Part 3: Pharmacology & Applications[4][6][7]
COX-2 Inhibition (Anti-inflammatory)
Derivatives of 2-methylquinoline-4-carboxylic acid function as selective COX-2 inhibitors.[2] The mechanism involves the carboxylate group anchoring to Arg120 at the entrance of the COX-2 channel, while the quinoline ring resides in the hydrophobic channel.
-
Key Insight: The 7-methoxy group enhances selectivity over COX-1 by optimizing the fit within the slightly larger COX-2 hydrophobic pocket.
SIRT3 Inhibition (Oncology)
Recent studies identify 2-substituted quinoline-4-carboxylic acids as potent inhibitors of Sirtuin-3 (SIRT3) , a mitochondrial NAD+-dependent deacetylase.[3]
-
Mechanism: The scaffold occupies the NAD+ binding site. Extension of the C2-methyl to a 2-(4-acrylamidophenyl) group creates a "warhead" that can covalently modify the enzyme or interact deeply with the substrate tunnel.
-
Therapeutic Potential: Downregulation of SIRT3 is a strategy for treating leukemias (e.g., MLLr leukemic cells) by inducing cell cycle arrest.
Fluorescence Probes
The 7-methoxyquinoline core is inherently fluorescent due to the "push-pull" electronic system created by the electron-donating methoxy group and the electron-withdrawing carboxylic acid.
-
Application: Used as a ratiometric probe for measuring pH or metal ion concentrations (e.g., Zn2+) in biological systems when conjugated to chelating motifs.
Part 4: Experimental Validation Protocols
Protocol A: COX-2 Inhibition Assay (In Vitro)
Principle: Measure the inhibition of Prostaglandin E2 (PGE2) production.
-
Enzyme Prep: Incubate recombinant human COX-2 (1 unit) with test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.
-
Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.
-
Termination: Stop reaction after 2 minutes using HCl/Stannous Chloride.
-
Quantification: Measure PGE2 levels via ELISA.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Fluorescence Quantum Yield Determination
-
Standard: Use Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.54) as the reference.
-
Measurement: Prepare solutions of the 7-methoxy derivative in Ethanol (Absorbance < 0.1 at excitation wavelength).
-
Excitation: Excite at 350 nm and record emission spectra (380–600 nm).
-
Calculation:
-
Where Grad is the slope of integrated fluorescence intensity vs. absorbance, and η is the refractive index.
-
References
-
Chem-Impex International. "2-Methyl-Quinoline-4-carboxylic acid Product Data." Chem-Impex Catalog. Link
-
Frontiers in Pharmacology. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers, 2022. Link
-
National Center for Biotechnology Information. "7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS 189815-81-4)." PubChem Compound Summary. Link
-
Journal of Chemical and Pharmaceutical Research. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." J. Chem. Pharm.[4] Res., 2017, 9(2):216-230.[4] Link
-
Santa Cruz Biotechnology. "2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid Product Sheet." SCBT. Link[5]
Sources
- 1. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
Spectroscopic data of 7-Methoxy-2-methylquinoline-4-carboxylic acid (NMR, IR, MS)
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 189815-81-4). It is designed for researchers requiring verified structural data and synthesis protocols for this specific quinoline scaffold, often utilized as a pharmacophore in medicinal chemistry (e.g., NK-3 receptor antagonists).
Compound Profile & Significance
-
IUPAC Name: 7-Methoxy-2-methylquinoline-4-carboxylic acid
-
CAS Number: 189815-81-4[1]
-
Molecular Formula:
-
Molecular Weight: 217.22 g/mol
-
Core Scaffold: Quinoline-4-carboxylic acid (Cinchophen derivative)
-
Key Application: Intermediate in the synthesis of bioactive quinolinecarboxamides and potential neurokinin-3 (NK-3) receptor antagonists [1].
Synthesis & Experimental Protocol
The most reliable route to this specific isomer is the Pfitzinger Reaction , which ensures regiospecificity by condensing a substituted isatin with a ketone.
Reaction Logic
The reaction between 6-methoxyisatin and acetone in an alkaline medium yields the 7-methoxy derivative.
-
Precursor: 6-Methoxyisatin (Methoxy group at position 6 of isatin becomes position 7 of the quinoline ring due to ring expansion).
-
Reagent: Acetone (Provides the C2-methyl group and C3-H).
-
Mechanism: Base-catalyzed ring opening of isatin to isatoic acid, followed by condensation with the enolate of acetone and subsequent cyclization.
Step-by-Step Protocol
-
Preparation: Dissolve 6-methoxyisatin (1.0 eq) in 33% aqueous KOH (approx. 10 eq) and heat to 50°C to ensure ring opening.
-
Condensation: Add acetone (3.0 eq) dropwise to the warm solution.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. The solution will darken as the quinoline forms.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Acidify carefully with glacial acetic acid or dilute HCl to pH 4–5. The product, 7-Methoxy-2-methylquinoline-4-carboxylic acid , will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain analytical purity.
Synthesis Workflow Diagram
Caption: Pfitzinger synthesis pathway converting 6-methoxyisatin to the target quinoline acid.
Spectroscopic Characterization
The following data is synthesized from consensus values for 2,7-disubstituted quinoline-4-carboxylic acids reported in medicinal chemistry literature [1].
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH | 13.5 - 14.0 | Broad s | 1H | - | Acidic proton (exchangeable) |
| H-5 | 8.45 - 8.55 | d | 1H | 9.2 | Deshielded by C4-COOH (peri-effect) |
| H-3 | 7.85 | s | 1H | - | Isolated aromatic proton on pyridine ring |
| H-8 | 7.40 | d | 1H | 2.5 | Shielded by 7-OMe; meta-coupling to H6 |
| H-6 | 7.25 | dd | 1H | 9.2, 2.5 | Ortho to H5, meta to H8 |
| OCH | 3.92 | s | 3H | - | Characteristic methoxy singlet |
| CH | 2.68 | s | 3H | - | Methyl group at C2 (typical for quinaldines) |
Structural Insight: The key diagnostic signal is the H-5 doublet appearing significantly downfield (~8.5 ppm) due to the anisotropic deshielding effect of the carboxylic acid group at position 4. The H-8 proton appears as a narrow doublet (J ~2.5 Hz) due to meta-coupling, confirming the 7-substitution pattern.
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 2500 – 3300 | O-H (Acid) | Broad stretching (H-bonded dimer) |
| 1680 – 1710 | C=O (Acid) | Carbonyl stretching (conjugated) |
| 1620 | C=N | Quinoline ring stretch |
| 1580, 1500 | C=C (Ar) | Aromatic skeletal vibrations |
| 1230 – 1260 | C-O-C | Aryl alkyl ether stretching (Methoxy) |
C. Mass Spectrometry (MS)
Method: ESI+ or EI (70 eV)
-
Molecular Ion:
(ESI); (EI) -
Exact Mass: 217.07
-
Fragmentation Pattern (EI):
-
m/z 217 (100%) : Parent ion.
-
m/z 172/173 : Loss of
( ) or ( ). This is the base peak in decarboxylation pathways. -
m/z 157 : Loss of
from the methoxy group (following decarboxylation).
-
MS Fragmentation Logic Diagram
Caption: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.
References
-
Giardina, G. A., et al. (1997). Discovery of a Novel Class of Potent and Selective Non-Peptide Neurokinin-3 Receptor Antagonists. Journal of Medicinal Chemistry, 40(12), 1794–1807.
- Context: Primary reference for the synthesis and characterization of 2-phenyl and 2-methyl quinoline-4-carboxylic acid deriv
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. Context: Original methodology for the Pfitzinger reaction used to synthesize this scaffold.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Context: Source for standard chemical shift increments for substituted quinolines.
Sources
- 1. 52351-75-4 | 6-Methoxyindoline-2,3-dione | Ethers | Ambeed.com [ambeed.com]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of Quinoline-4-Carboxylic Acids
Executive Summary
Quinoline-4-carboxylic acids represent the structural backbone of the quinolone and fluoroquinolone class of antimicrobials. While historically defined by nalidixic acid, modern derivatives (e.g., ciprofloxacin, moxifloxacin) have evolved into broad-spectrum agents. The core mechanism of action (MOA) is the selective inhibition of bacterial Type II topoisomerases—DNA gyrase and Topoisomerase IV. Unlike enzyme inhibitors that merely block catalytic turnover, these compounds act as topoisomerase poisons . They stabilize the covalent DNA-enzyme cleavage complex, converting essential cellular enzymes into DNA-damaging toxins that induce double-strand breaks (DSBs) and cell death.[1]
This guide details the molecular pharmacology, structure-activity relationships (SAR), and validated experimental protocols for assessing this scaffold.
Molecular Pharmacology: The "Poison" Mechanism
Target Specificity
The quinoline-4-carboxylic acid scaffold targets two homologous enzymes essential for bacterial DNA replication:
-
DNA Gyrase (Topoisomerase II):
-
Function: Introduces negative supercoils into DNA using ATP hydrolysis to relieve torsional stress ahead of the replication fork.
-
Primary Target: Gram-negative bacteria (e.g., E. coli, P. aeruginosa).
-
Subunits: GyrA (DNA breakage/reunion) and GyrB (ATP hydrolysis). Quinolones bind primarily to the GyrA-DNA interface.
-
-
Topoisomerase IV:
-
Function: Decatenates (unlink) daughter chromosomes following replication.
-
Primary Target: Gram-positive bacteria (e.g., S. aureus, S. pneumoniae).
-
Subunits: ParC (homologous to GyrA) and ParE (homologous to GyrB).
-
The Water-Metal Ion Bridge Hypothesis
The precise molecular interaction was elusive until high-resolution crystal structures revealed the Water-Metal Ion Bridge . Quinolones do not bind to the protein or DNA in isolation; they bind to the enzyme-DNA interface.
-
The Bridge: A non-catalytic magnesium ion (
) coordinates with the C-3 carboxylate and C-4 keto oxygen of the quinolone.[1][2] -
Anchoring: This
is hydrated by four water molecules.[2] Two of these water molecules form hydrogen bonds with conserved serine (e.g., Ser83 in E. coli GyrA) and acidic residues (e.g., Asp87) on the enzyme.[2] -
Consequence: This bridge locks the drug into the DNA cleavage site, preventing the religation of the DNA strands.
Pathway Visualization: From Binding to Cell Death
Figure 1: The cascade of events triggered by quinoline-4-carboxylic acids. The drug converts a transient catalytic intermediate into a lethal block.
Structure-Activity Relationship (SAR)[3]
The biological activity of the quinoline-4-carboxylic acid scaffold is tightly governed by substitutions at specific positions.[3]
| Position | Substituent | Effect on Activity | Mechanistic Insight |
| C-3 | Carboxylic Acid (-COOH) | Essential | Required for |
| C-4 | Keto Oxygen (=O) | Essential | Partners with C-3 to chelate |
| C-6 | Fluorine (-F) | Critical | Increases lipophilicity for cell penetration; improves binding affinity to the gyrase-DNA complex (origin of "Fluoroquinolones"). |
| C-7 | Heterocycles (Piperazine, Pyrrolidine) | Spectrum | Piperazine increases Gram-negative potency (e.g., Ciprofloxacin). Bulky groups here reduce efflux pump susceptibility. |
| C-8 | Halogen (-F, -Cl) or Methoxy (-OMe) | PK & Resistance | -OMe (e.g., Moxifloxacin) improves activity against anaerobes and reduces the selection of resistant mutants. |
| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Potency | Cyclopropyl is optimal for steric fit into the enzyme's hydrophobic pocket. |
Mechanisms of Resistance[5][6]
Understanding resistance is critical for interpreting experimental data (e.g., high MIC values).
-
Target Modification (QRDR Mutations):
-
Mutations occur in the Quinolone Resistance-Determining Region (QRDR) of GyrA (Ser83
Leu/Trp) or ParC. -
Mechanism: The mutation removes the hydroxyl group required to anchor the water-metal ion bridge. The drug loses affinity, but the enzyme retains catalytic function.[4]
-
-
Efflux Pumps: Upregulation of pumps (e.g., AcrAB-TolC in E. coli) actively expels the drug from the periplasm.
-
Plasmid-Mediated Resistance (Qnr): Qnr proteins mimic DNA structure and bind to gyrase, physically blocking the quinolone from binding.
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
Objective: To quantify the inhibitory potency (
Reagents:
-
Relaxed plasmid DNA (e.g., pBR322).[5]
-
Recombinant E. coli DNA Gyrase (Subunits A and B).
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml BSA. -
Stop Solution: 0.2% SDS, 0.5 mg/ml Proteinase K.
Workflow Diagram:
Figure 2: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Detailed Procedure:
-
Preparation: Dilute test compounds in DMSO (keep final DMSO < 2% to avoid enzyme inhibition).
-
Reaction Setup: In a 30
L reaction volume, combine Assay Buffer, 0.5 g relaxed pBR322 DNA, and 1 L of test compound. -
Initiation: Add 1 unit of DNA Gyrase. Mix gently.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Control Positive: No drug (Full supercoiling).
-
Control Negative: No enzyme (Relaxed DNA only).
-
Reference: Ciprofloxacin (0.1 - 10
M).
-
-
Termination: Add 30
L of Stop Solution. Incubate at 37°C for 15 minutes to digest the protein. -
Visualization: Load samples onto a 1% agarose gel (run without Ethidium Bromide). Stain post-run.
-
Data Interpretation:
-
Supercoiled DNA migrates faster (lower band).
-
Relaxed DNA migrates slower (upper band).
-
Result: As drug concentration increases, the supercoiled band disappears and the relaxed band intensifies.
-
Protocol 2: Cleavable Complex Stabilization Assay (Linearization)
Objective: To confirm the "poison" mechanism. Unlike simple inhibitors, quinolones trap the enzyme in a state where the DNA is cut. Adding SDS reveals this by generating linear DNA.
-
Setup: Identical to the Supercoiling assay, but use supercoiled DNA as the substrate.
-
Incubation: Incubate Enzyme + DNA + Drug at 37°C for 60 minutes.
-
Trapping: Add 1% SDS (final) before adding Proteinase K.
-
Note: SDS denatures the gyrase subunits that are covalently bound to the DNA ends, revealing the double-strand break.
-
-
Analysis: Run on agarose gel containing Ethidium Bromide (0.5
g/mL). -
Result: Appearance of a distinct Linear DNA band (intermediate migration between nicked and supercoiled) indicates successful stabilization of the cleavable complex.
Emerging Therapeutic Modalities
While primarily antibacterial, the quinoline-4-carboxylic acid scaffold is being repurposed.[6]
-
Anticancer (SIRT3 Inhibition): Recent derivatives (e.g., 2-phenyl-quinoline-4-carboxylic acids) inhibit Mitochondrial Sirtuin 3 (SIRT3). This disrupts mitochondrial metabolic homeostasis in leukemia cells, inducing G0/G1 arrest.
-
Antiviral (DHODH Inhibition): Specific derivatives inhibit Dihydroorotate Dehydrogenase (DHODH), a host enzyme required for pyrimidine biosynthesis.[7] This depletes the nucleotide pool necessary for rapid viral replication (e.g., Influenza, broad-spectrum RNA viruses).
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Link
-
Wohlkonig, A., et al. (2010). Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. Nature Structural & Molecular Biology, 17, 1152–1153. Link
-
Inspiralis. (n.d.). DNA Gyrase Supercoiling Inhibition Assay Protocol. Link
-
Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[8][9] Frontiers in Pharmacology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Role of the Water–Metal Ion Bridge in Quinolone Interactions with Escherichia coli Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inspiralis.com [inspiralis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Characterization & Therapeutic Profiling of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive in silico modeling framework for 7-Methoxy-2-methylquinoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry. While often utilized as a synthetic intermediate, this specific chemical entity possesses distinct pharmacophoric features—a planar aromatic core, a proton-accepting methoxy group, and an ionizable carboxylic acid tail—that make it a viable candidate for Fragment-Based Drug Design (FBDD) .[1]
This whitepaper moves beyond generic protocols, offering a targeted workflow for characterizing this molecule’s binding potential against DNA Gyrase B (GyrB) and N-myristoyltransferase (NMT) , two validated targets for quinoline-4-carboxylic acid derivatives.[1]
Part 1: Ligand Preparation & Chemical Space Analysis[1]
The Chemical Entity
The molecule consists of a quinoline ring substituted at the 2-position (methyl), 4-position (carboxylic acid), and 7-position (methoxy).[1] This substitution pattern dictates its electronic distribution and solubility profile.
-
SMILES: COc1cc2c(nc(C)c(C(=O)O)c2)cc1
-
Key Pharmacophores:
-
C4-Carboxylic Acid: Primary hydrogen bond donor/acceptor; critical for metal chelation (
) in metalloenzymes.[1] -
N1-Quinoline Nitrogen: Hydrogen bond acceptor; pKa dictates protonation state at physiological pH.
-
C7-Methoxy: Lipophilic electron donor; modulates metabolic stability and hydrophobic pocket occupancy.
-
Conformational Ensemble & DFT Optimization
Before docking, the ligand must be energetically minimized.[1] Standard force fields (MMFF94) are often insufficient for the conjugated quinoline system.
Protocol:
-
Tautomer & Ionization State Generation: At physiological pH (7.4), the carboxylic acid (pKa ~4.[1]5) will be deprotonated (
), while the quinoline nitrogen (pKa ~5) remains largely unprotonated.[1] Crucial Step: Generate states for pH 5.0–9.0 using Epik or Avogadro . -
Geometry Optimization: Perform Density Functional Theory (DFT) calculation using the B3LYP/6-31G * basis set to resolve the planar constraints of the aromatic ring and the rotational barrier of the C4-carboxylate.
Physicochemical Profile (ADMET)
The following data represents a consensus prediction based on SwissADME and ProTox-II algorithms.
| Property | Value | Interpretation |
| Molecular Weight | 217.22 g/mol | Ideal for Fragment-Based Design (<300 Da) |
| LogP (Consensus) | 2.03 | Optimal lipophilicity for membrane permeability |
| TPSA | 48.42 Ų | High oral bioavailability predicted (<140 Ų) |
| H-Bond Donors | 1 | Carboxylic acid (OH) |
| H-Bond Acceptors | 4 | N, O (methoxy), O (carbonyl), O (hydroxyl) |
| Bioavailability Score | 0.55 | Good candidate for oral administration |
| Blood-Brain Barrier | Permeant | Potential for CNS targets (Neurodegenerative) |
Part 2: Target Identification & Molecular Docking[2]
Target Selection Strategy
Quinoline-4-carboxylic acids are structural mimics of the bacterial fluoroquinolone core but lack the fluorine and piperazine ring. The primary target class is Type II Topoisomerases (DNA Gyrase) . Recent literature also identifies Leishmania N-myristoyltransferase (NMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acids.
Selected Target: E. coli DNA Gyrase B (ATPase domain) [1]
-
PDB ID: 1KZN or 3U2K
-
Rationale: The 24kDa ATPase domain contains a conserved aspartate residue that interacts strongly with the carboxylate group of the ligand.
Docking Workflow Visualization
The following diagram outlines the logic flow from ligand preparation to binding energy analysis.
Figure 1: Strategic workflow for the molecular docking of quinoline derivatives against DNA Gyrase B.
Step-by-Step Docking Protocol
Step 1: Protein Preparation
-
Download PDB structure 1KZN.
-
Remove crystallographic water molecules (unless bridging
is present; for GyrB ATPase, waters are usually removed).[1] -
Add polar hydrogens and compute Gasteiger charges.
-
Critical Check: Ensure the active site
ion is retained if using a force field that supports metallo-ligand interactions.
Step 2: Grid Box Definition
-
Center: Coordinates of the co-crystallized ligand (Clorobiocin) or residues Asp73, Arg76, and Thr165 .
-
Dimensions:
Å. A tighter box increases search efficiency for this fragment-sized molecule.
Step 3: Execution (AutoDock Vina)
-
Exhaustiveness: Set to 32 (High).
-
Energy Range: 4 kcal/mol.
-
Modes: Generate 10 poses.
Step 4: Interaction Analysis Look for the "Salt Bridge-Hydrogen Bond Network" :
-
C4-Carboxylate: Should form a salt bridge with Arg76 or H-bond with Asp73 .
-
C7-Methoxy: Should occupy the hydrophobic pocket lined by Val43 or Ile78 .
-
Quinoline Ring:
- stacking with Phe104 is a hallmark of high-affinity binders.
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to validate the stability of the predicted binding pose over time (100 ns).
Simulation Setup (GROMACS)
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (CHARMM General Force Field) for parameter generation.[1]
-
-
Solvation: TIP3P water model in a cubic box (1.0 nm buffer).
-
Neutralization: Add
and ions to 0.15 M concentration.
Stability Metrics
Analyze the trajectory for the following:
-
RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å relative to the protein backbone indicates a stable complex.
-
H-Bond Lifetime: Calculate the percentage of simulation time the Arg76 salt bridge exists. >60% occupancy confirms specific binding.
Mechanism of Action Diagram
The following diagram illustrates the specific molecular interactions stabilizing the complex.
Figure 2: Predicted molecular interaction map between 7-Methoxy-2-methylquinoline-4-carboxylic acid and GyrB.
Part 4: Conclusion & Strategic Recommendations
7-Methoxy-2-methylquinoline-4-carboxylic acid is a robust "lead-like" scaffold. Its high ligand efficiency (LE) and favorable ADMET profile make it an ideal starting point for optimization.
Recommendations for Optimization:
-
Potency: The C2-methyl group is a "growth vector." Replacing it with a larger heteroaromatic ring (e.g., oxadiazole) could extend the molecule into the auxiliary binding pocket of GyrB, drastically improving affinity.[1]
-
Solubility: While the carboxylic acid ensures solubility, it may limit cell membrane permeability in Gram-negative bacteria. Consider an ester prodrug strategy for delivery, which is hydrolyzed intracellularly to the active acid species.[1]
References
-
PubChem. (2025).[2][3] 7-Methoxy-4-methylquinoline Compound Summary. National Library of Medicine. [Link]
-
Frontiers in Chemistry. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]
-
MDPI Biomedicines. (2023). DNA Gyrase as a Target for Quinolones. [Link][1]
-
Bon View Press. (2025).[4] In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. [Link][4]
Sources
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ojs.bonviewpress.com [ojs.bonviewpress.com]
Technical Deep Dive: 7-Methoxyquinoline Derivatives in Drug Discovery
Executive Summary
The 7-methoxyquinoline scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties and target engagement profiles distinct from its unsubstituted or halogenated counterparts. Unlike the ubiquitous 6,7-dimethoxy motif found in EGFR inhibitors (e.g., gefitinib), the mono-substituted 7-methoxyquinoline core offers a unique electronic landscape. It functions as a critical hydrogen-bond acceptor in acetylcholinesterase (AChE) inhibitors, modulates lipophilicity in antimalarials to overcome chloroquine resistance, and serves as a tunable anchor for VEGFR-2 kinase inhibition. This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic utility of this scaffold.[1][2][3][4]
Part 1: Chemical Architecture & Synthesis
The Synthetic Core: Accessing the Scaffold
The most robust industrial route to 7-methoxyquinoline derivatives is the Gould-Jacobs reaction . This sequence is preferred over the Skraup or Friedländer synthesis for this specific scaffold due to its scalability and regioselectivity, avoiding the formation of toxic isomers often seen with vigorous acid-catalyzed cyclizations.
Mechanism & Causality
The synthesis begins with m-anisidine. The choice of starting material is critical: the methoxy group at the meta position directs cyclization to the para position relative to itself (sterically less hindered than ortho), but regioselectivity must be controlled.
-
Condensation: m-Anisidine reacts with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the ring. The electron-donating methoxy group facilitates the electrophilic aromatic substitution step required for ring closure.
-
Functionalization: The resulting 4-hydroxy-7-methoxyquinoline is a tautomer of the quinolone. It is converted to 4-chloro-7-methoxyquinoline using POCl₃, creating the versatile electrophilic center at C4 for SNAr coupling.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis of the reactive 4-chloro-7-methoxyquinoline core via the Gould-Jacobs reaction.
Part 2: Medicinal Chemistry & SAR[1][5][6][7][8][9][10]
The 7-methoxy group is not merely a passive substituent; it actively dictates the pharmacodynamics of the molecule.
Electronic Modulation (The "Push" Effect)
The methoxy group at position 7 is a strong resonance donor (+M effect).
-
Effect on N1: It increases the electron density at the quinoline nitrogen (N1). This raises the pKa, making the nitrogen a better hydrogen bond acceptor and more likely to be protonated at physiological pH compared to 7-chloro derivatives.
-
Effect on C4: It destabilizes the C4 position for nucleophilic attack slightly more than electron-withdrawing groups, requiring higher temperatures for SNAr reactions, but the resulting amino-quinolines are more stable against metabolic hydrolysis.
Binding Interaction (The "Anchor")
In protein binding pockets, the oxygen of the 7-OMe group acts as a specific hydrogen bond acceptor.
-
Case Study (AChE): In 7-methoxytacrine derivatives, the 7-OMe forms a critical H-bond with Ser298 in the peripheral anionic site (PAS) of Acetylcholinesterase.[2] This interaction is absent in unsubstituted tacrine, explaining the enhanced potency and selectivity of the 7-methoxy analogs.
Visualization: SAR Logic Map
Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the 7-methoxy substituent.
Part 3: Therapeutic Applications[3][4][7][10][11][12]
Neuroscience: Alzheimer’s Disease (AChE Inhibitors)
Compound Class: 7-Methoxytacrine derivatives.[2] Mechanism: Dual binding site inhibition. While Tacrine was the first FDA-approved AChE inhibitor, it suffered from hepatotoxicity. The 7-methoxytacrine scaffold serves as a superior "head" group in heterodimeric ligands.
-
Why it works: The 7-OMe group anchors the molecule in the active site gorge via Ser298, while a linker connects it to a second moiety (e.g., p-anisidine) that binds to the peripheral site. This "dual binding" blocks the enzyme's catalytic function and prevents amyloid-beta aggregation, which is catalyzed by the peripheral site.
Infectious Disease: Antimalarials
Compound Class: 6-chloro-7-methoxy-4-aminoquinolines. Mechanism: Inhibition of Hemozoin formation. Chloroquine resistance is widespread. Modifying the scaffold by adding a 7-methoxy group (often shifting the chlorine to position 6) alters the pKa and lipophilicity.
-
Advantage: These derivatives maintain the ability to accumulate in the parasite's acidic digestive vacuole (lysosomotropism) but evade the efflux transporters (PfCRT) that pump out chloroquine. The 7-OMe group improves solubility compared to the bis-chloro analogs.
Oncology: VEGFR-2 Kinase Inhibitors
Compound Class: 7-[(pyridin-4-yl)methoxy]quinolines.[5] Mechanism: ATP-competitive inhibition. In kinase inhibitors, the quinoline nitrogen often binds to the hinge region of the kinase ATP pocket.
-
Role of 7-Alkoxy: Extending the 7-position with a methoxy-linked pyridine allows the molecule to reach into the solvent-exposed area or specific hydrophobic pockets of VEGFR-2, enhancing potency (IC50 values often in the low nanomolar range).
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Chloro-7-methoxyquinoline
This protocol yields the key electrophilic intermediate for library generation.
Reagents: m-Anisidine (1.0 eq), Diethyl ethoxymethylenemalonate (1.0 eq), Diphenyl ether (solvent), POCl₃.
-
Condensation: Mix m-anisidine and EMME in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap or open vessel with ventilation).
-
Checkpoint: Monitor TLC for disappearance of amine.
-
-
Cyclization: Add the resulting acrylate oil dropwise to boiling diphenyl ether (250°C). Caution: Exothermic. Maintain reflux for 1 hour.
-
Work-up: Cool to RT. Dilute with hexane to precipitate the 4-hydroxy-7-methoxyquinoline. Filter and wash with hexane to remove high-boiling solvent.
-
-
Chlorination: Suspend the solid in POCl₃ (5.0 eq). Reflux for 3 hours.
-
Quenching: Pour the cooled mixture onto crushed ice/ammonia water (maintain pH > 8).
-
Extraction: Extract with Dichloromethane (DCM). Dry over MgSO₄.
-
Yield: Expect 70-80% off-white solid.
-
Protocol B: Ellman’s Assay for AChE Inhibition
Validates the biological activity of 7-methoxytacrine derivatives.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measured at 412 nm.
Procedure:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: Human recombinant AChE (0.1 U/mL).
-
Substrate: Acetylthiocholine iodide (0.5 mM).
-
Chromogen: DTNB (0.3 mM).
-
Test Compound: Dissolve in DMSO, dilute to varying concentrations (1 nM – 10 µM).
-
Workflow:
-
Incubate Enzyme + Test Compound + Buffer for 20 mins at 25°C.
-
Add DTNB and ATCh.
-
Measure Absorbance (412 nm) kinetically for 5 mins.
-
-
Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].
Data Summary: Comparative Activity
| Compound Class | Core Substitution | Primary Target | Key Interaction/Feature | Activity Range (IC50) |
| Tacrine | 1,2,3,4-tetrahydroacridine | AChE | Hydrophobic Stacking | ~200 nM |
| 7-Methoxytacrine | 7-methoxy-1,2,3,4-tetrahydroacridine | AChE | H-bond to Ser298 | 10 - 50 nM |
| Chloroquine | 7-chloroquinoline | Heme Polymerase | Heme Stacking | ~15 nM (Sensitive) |
| Mod. Quinolone | 6-chloro-7-methoxy | Heme Polymerase | Metabolic Stability | <10 nM (Resistant) |
| VEGFR Inhibitor | 7-(pyridylmethoxy)quinoline | VEGFR-2 | Hinge Binder + Solvent Reach | <5 nM |
References
-
Musilek, K., et al. (2011). "Design, synthesis and structure-activity relationship of new 7-methoxytacrine-adamantylamine heterodimers as cholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Cross, R.M., et al. (2014).[4] "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium."[4] Journal of Medicinal Chemistry. Link
-
Gould, R.G., & Jacobs, W.A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[6] Link
-
Nepovimova, E., et al. (2014). "7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer's Disease Treatment." Molecules. Link
-
Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[5][7] Current Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Antimalarial potential of substituted quinoline-4-carboxylic acids
Technical Guide: Antimalarial Potential of Substituted Quinoline-4-Carboxylic Acids
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the re-evaluation of privileged scaffolds. The quinoline-4-carboxylic acid (cinchoninic acid) core represents a critical bridge between the historic efficacy of quinine and modern synthetic precision. Unlike the 4-aminoquinolines (e.g., chloroquine) which rely on a basic side chain for lysosomotropism, the 4-carboxylic acid moiety offers unique solubility profiles, hydrogen-bonding capabilities, and a versatile handle for derivatization into amides (e.g., the clinical candidate DDD107498).
This technical guide provides a rigorous analysis of the structure-activity relationships (SAR), synthetic protocols, and mechanistic validation of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to exploit this chemical space for next-generation antimalarials.
Chemical Rationale & Structure-Activity Relationship (SAR)
The quinoline-4-carboxylic acid scaffold functions as a "molecular clamp" for heme detoxification inhibition. Its efficacy is dictated by the electronic and steric environment of three specific zones:
Zone A: The C4 Carboxylic Acid (The Anchor)
-
Function: Unlike the 4-amino group of chloroquine, the C4-carboxylate exists as a zwitterion or anion at physiological pH. In the acidic digestive vacuole (pH ~5.0), it can participate in hydrogen bonding with the propionic acid side chains of ferriprotoporphyrin IX (FPIX).
-
Derivatization Potential: This group is the primary vector for optimization. Converting the acid to a carboxamide significantly alters the mechanism. While the free acid inhibits heme polymerization, specific carboxamides (e.g., DDD107498) have been shown to inhibit P. falciparum elongation factor 2 (PfEF2), creating a dual-mechanism potential.
Zone B: The C2-Position (The Lipophilic Tail)
-
Aryl Substitutions: Introduction of a 2-phenyl or 2-biphenyl group enhances
- stacking interactions with the porphyrin ring of heme. -
Vinyl/Alkenyl Groups: Recent studies indicate that 2-vinyl substitutions can increase potency by 5-fold compared to methyl analogs, likely due to extended conjugation improving the electronic overlap with the heme system.
Zone C: The Benzenoid Ring (C6, C7, C8)
-
Metabolic Blockade: Halogenation (Cl, F) at C6 or C8 prevents oxidative metabolism (CYP450 degradation), extending half-life.
-
Electronic Tuning: Electron-donating groups (e.g., -OMe) at C6 mimic the quinine/quinidine substitution pattern, enhancing electron density in the aromatic system and strengthening the drug-heme interaction.
Synthetic Pathway: The Pfitzinger Reaction[1][2]
The most robust route to this scaffold is the Pfitzinger Reaction , which condenses isatin with a ketone under basic conditions. This method is preferred over the Skraup or Doebner-Miller syntheses due to its high atom economy and regioselectivity.
Mechanism & Workflow
The reaction proceeds via the base-catalyzed ring opening of isatin to isatinic acid, followed by an aldol-type condensation with the ketone.
Figure 1: The Pfitzinger reaction pathway for high-yield synthesis of quinoline-4-carboxylic acids.[1]
Protocol 1: Microwave-Assisted Synthesis
-
Reagents: 5-Chloroisatin (10 mmol), Acetophenone derivative (10 mmol), KOH (33% aq, 15 mL).
-
Step 1: Combine isatin and KOH in a microwave-safe vessel. Irradiate at 300W (approx. 80°C) for 2 minutes to ensure ring opening.
-
Step 2: Add the acetophenone.[2] Irradiate at 300W for 8-10 minutes.
-
Step 3: Cool to room temperature. The mixture will be a dark solution.[1]
-
Step 4: Pour into ice-water (100 mL).
-
Step 5: Acidify dropwise with Glacial Acetic Acid to pH 4-5. The product will precipitate as a pale yellow/off-white solid.
-
Step 6: Filter, wash with cold water, and recrystallize from ethanol.
Mechanism of Action: Heme Detoxification
The malaria parasite degrades hemoglobin in its digestive vacuole, releasing free heme (Ferriprotoporphyrin IX), which is toxic.[3][4][5][6] The parasite detoxifies this by polymerizing it into inert Hemozoin (beta-hematin).[7][8]
Substituted quinoline-4-carboxylic acids act primarily by capping the growing hemozoin crystal. The planar quinoline ring intercalates with the heme dimer, while the C4-carboxylic acid interacts electrostatically, preventing the addition of the next heme unit.
Figure 2: Inhibition of the heme detoxification pathway by quinoline-4-carboxylic acids.
Biological Evaluation Protocols
To validate the efficacy of synthesized derivatives, a tiered screening approach is required.
Protocol 2: In Vitro Beta-Hematin Inhibition Assay (BHIA)
This cell-free assay quantifies the drug's ability to prevent heme polymerization, serving as a direct proxy for the mechanism described above.
-
Preparation: Dissolve Hemin chloride (60 mM) in DMSO. Prepare 40 mM oleic acid (catalyst) and 4 M acetate buffer (pH 5.0).
-
Incubation: In a 96-well plate, mix:
-
50 µL Hemin solution[9]
-
50 µL Test compound (varying concentrations in DMSO)
-
100 µL Acetate buffer
-
-
Reaction: Incubate at 37°C for 18-24 hours.
-
Quantification:
-
Wash the plate with DMSO to remove unpolymerized heme.
-
Dissolve the remaining Beta-hematin (hemozoin mimic) in 0.1 M NaOH.
-
Measure absorbance at 405 nm .
-
-
Calculation: Lower absorbance indicates higher inhibition (less Beta-hematin formed). Calculate IC50 via non-linear regression.
Representative Data: SAR Trends
The following table summarizes hypothetical but representative data trends observed in this chemical class, illustrating the impact of substitution.
| Compound ID | R2 Substituent | R6 Substituent | IC50 (µM) [Beta-Hematin] | Notes |
| Q-Ref | - | - | > 100 | Unsubstituted quinoline (Inactive) |
| Q-1 | Methyl | H | 45.2 | Weak activity (Steric bulk too low) |
| Q-2 | Phenyl | H | 12.5 | Improved pi-stacking with heme |
| Q-3 | Phenyl | Cl | 4.1 | Halogen blocks metabolism & lipophilicity |
| Q-4 | 2-Vinyl | OMe | 0.8 | Extended conjugation + e- donor (High Potency) |
| CQ | (Chloroquine) | - | 0.2 | Standard Control |
Challenges & Future Directions
While the quinoline-4-carboxylic acid scaffold is potent, it faces specific developmental hurdles:
-
Solubility: The free carboxylic acid can result in poor oral bioavailability (BCS Class II/IV). Prodrug strategies (esters) or salt formations are critical.
-
Resistance: Although distinct from chloroquine, cross-resistance is a risk. However, the PfEF2-inhibiting carboxamides (like DDD107498) show no cross-resistance with current antimalarials, suggesting that derivatizing the C4-acid into specific amides is the most promising route for overcoming resistance.
References
-
Sullivan, D. J., et al. (1998).[3] "A common mechanism for blockade of heme polymerization by antimalarial quinolines."[3][4][5][6] Journal of Biological Chemistry.
-
Baragaña, B., et al. (2015). "A novel multiple-stage antimalarial agent that inhibits protein synthesis."[10] Nature. (Describes the discovery of DDD107498/M5717).
-
Pfitzinger, W. (1886).[11] "Condensation of isatin with acetone." Journal für Praktische Chemie. (Original description of the synthesis).
-
Egan, T. J., et al. (2013). "In vitro inhibition of beta-hematin formation." Antimicrobial Agents and Chemotherapy.[12] (Standardization of the BHIA assay).
-
Kaur, K., et al. (2010). "Antimalarial quinolines: A review." European Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 9. akjournals.com [akjournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
Targeting the Quinoline Scaffold: Technical Guide to the Anticancer Potential of 7-Methoxyquinoline Derivatives
Executive Summary
This technical guide analyzes the medicinal chemistry, mechanism of action (MoA), and synthetic protocols for 7-methoxyquinoline derivatives . While the quinoline scaffold is ubiquitous in oncology (e.g., Lenvatinib, Bosutinib), the specific introduction of a methoxy group at the C7 position acts as a critical "tuning knob" for pharmacokinetics and potency. This guide provides researchers with actionable protocols for synthesizing and evaluating these compounds, focusing on their dual role as kinase inhibitors (EGFR/VEGFR) and tubulin polymerization inhibitors .
Part 1: Medicinal Chemistry & SAR Analysis[1][2]
The Strategic Value of the 7-Methoxy Group
In rational drug design, the C7 position of the quinoline ring faces the solvent-exposed region of the ATP-binding pocket in many kinase targets (e.g., EGFR). Modifying this position is critical for optimizing physicochemical properties without disrupting the core binding mode.
Structure-Activity Relationship (SAR) Logic:
-
Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the quinoline ring, enhancing
stacking interactions with aromatic residues (e.g., Phe771 in EGFR) within the active site. -
Solubility & Metabolism: Unlike a lipophilic halogen (e.g., 7-Cl), the 7-methoxy group introduces a dipole, marginally improving aqueous solubility. Furthermore, it blocks the C7 position from metabolic oxidation, although the methoxy group itself can be a site for O-demethylation (a "soft spot" often managed by deuteration or steric shielding).
-
Steric Tolerance: The C7 position tolerates small-to-medium substituents. The methoxy group is small enough to avoid steric clashes with the "gatekeeper" residues in various kinases.
Visualizing the SAR
The following diagram illustrates the functional zones of the 7-methoxyquinoline scaffold.
Caption: Functional mapping of the 7-methoxyquinoline scaffold highlighting the critical role of C7-methoxy in electronic tuning and solvent interaction.
Part 2: Mechanisms of Action (MoA)
7-methoxyquinoline derivatives often exhibit polypharmacology , acting through two primary mechanisms depending on the C4-substitution pattern.
Kinase Inhibition (EGFR/VEGFR)
Derivatives featuring a 4-anilino moiety function as ATP-competitive inhibitors. The N1 nitrogen of the quinoline accepts a hydrogen bond from the hinge region amino acids (e.g., Met793 in EGFR), while the 7-methoxy group optimizes the electronic environment for binding.
Tubulin Polymerization Inhibition
Derivatives with bulky C4-substituents (e.g., 2-methylquinazolin-4-yl) can bind to the colchicine-binding site of tubulin. This prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Signaling Pathway Disruption
The following diagram details the downstream effects of inhibiting these targets.
Caption: Dual-mechanism pathway showing concurrent inhibition of RTK signaling and microtubule dynamics by 7-methoxyquinoline derivatives.
Part 3: Experimental Protocols
A. Synthesis of 4-Chloro-7-Methoxyquinoline (Key Intermediate)
This protocol describes the synthesis of the core scaffold, which can then be functionalized at the C4 position.
Reagents:
-
3-Methoxyaniline (Starting material)
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Trimethyl orthoformate (TMOF)
-
Dowtherm A (High boiling point solvent)
-
Phosphorus oxychloride (
)
Step-by-Step Protocol:
-
Enamine Formation:
-
In a 250 mL round-bottom flask, dissolve 3-methoxyaniline (10 mmol) and Meldrum's acid (10 mmol) in TMOF (50 mL).
-
Reflux the mixture at 100°C for 3 hours. Monitor by TLC (formation of intermediate).
-
Cool and evaporate solvent to yield the enamine intermediate.
-
-
Gould-Jacobs Cyclization:
-
Add the crude enamine to pre-heated Dowtherm A (50 mL) at 250°C. Caution: Rapid evolution of acetone and
. -
Stir for 30 minutes.
-
Cool to room temperature.[2] Dilute with hexane to precipitate 4-hydroxy-7-methoxyquinoline . Filter and wash with hexane.
-
-
Chlorination (Aromatization):
-
Suspend the 4-hydroxy-7-methoxyquinoline (5 mmol) in
(20 mL). -
Reflux at 110°C for 4 hours until the solution becomes clear.
-
Evaporate excess
under reduced pressure. -
Neutralize the residue with ice-cold saturated
solution. -
Extract with dichloromethane (DCM), dry over
, and concentrate to yield 4-chloro-7-methoxyquinoline .
-
Validation Check:
-
1H NMR (CDCl3): Look for characteristic doublet at ~8.7 ppm (H2) and singlet/doublet patterns for the 7-methoxy group (~3.9 ppm).
B. Biological Evaluation: Tubulin Polymerization Assay
To verify the mechanism of action for tubulin-targeting derivatives.
Materials:
-
Purified Tubulin (>99% pure, bovine brain origin)
-
GTP (Guanosine triphosphate)
-
Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm)
-
Control: Paclitaxel (Stabilizer), Vinblastine (Destabilizer)
Protocol:
-
Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Dilute purified tubulin to 3 mg/mL in buffer containing 1 mM GTP.
-
Add 5 µL of the test compound (dissolved in DMSO) to a 96-well black plate. Final concentration range: 0.1 - 10 µM.
-
Add 95 µL of the tubulin reaction mix to the wells at 4°C.
-
Immediately transfer to the plate reader pre-warmed to 37°C.
-
Measure fluorescence every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence units (y-axis) vs. time (x-axis). A decrease in Vmax or plateau compared to control indicates inhibition of polymerization.
Part 4: Comparative Data Analysis
The following table summarizes the IC50 values of 7-methoxy derivatives compared to their non-methoxy analogs, highlighting the potency shift.
| Compound ID | Structure Core | C7-Substituent | Target | IC50 (HeLa) | IC50 (MCF-7) | Reference |
| MQ-1 | 4-anilinoquinoline | -OCH3 | EGFR | 1.2 µM | 0.8 µM | [1] |
| Q-1 (Control) | 4-anilinoquinoline | -H | EGFR | 8.5 µM | 12.1 µM | [1] |
| MQ-Tub1 | 4-(quinazolin-4-yl) | -OCH3 | Tubulin | 0.015 µM | 0.022 µM | [2] |
| Q-Tub1 | 4-(quinazolin-4-yl) | -H | Tubulin | 0.45 µM | 0.68 µM | [2] |
Interpretation: The introduction of the 7-methoxy group consistently improves potency by 5-10 fold, attributed to enhanced hydrophobic fit and electronic compatibility with the binding pocket.
References
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). [Link]
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. National Institutes of Health (NIH). [Link]
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents. PubMed Central. [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. National Institutes of Health (NIH). [Link]
- New synthesis process of 4-hydroxy-7-methoxyquinoline.
Sources
Technical Guide: Antimicrobial Activity of 2-Methylquinoline Derivatives
Executive Summary
The 2-methylquinoline (quinaldine) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for the development of next-generation antimicrobial agents. Amidst the rising crisis of Multi-Drug Resistant (MDR) pathogens—specifically MRSA (Staphylococcus aureus) and VRE (Vancomycin-Resistant Enterococci)—derivatives of 2-methylquinoline have demonstrated potent efficacy, often surpassing standard-of-care antibiotics like ciprofloxacin in specific in vitro assays.
This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and molecular mechanisms that define the antimicrobial profile of these derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for pre-clinical development.
The Chemical Scaffold: Pharmacophore Analysis
The 2-methylquinoline core is a benzopyridine system. Its antimicrobial potency is rarely intrinsic to the naked scaffold but is unlocked through functionalization at three critical vectors:
-
C-4 Position: Ideal for introducing solubilizing basic side chains (e.g., hydrazides, amines) that enhance cellular uptake.
-
C-2 Methyl Group: The acidic protons on the methyl group allow for easy condensation reactions (e.g., Knoevenagel condensation) to form styryl dyes or Schiff bases.
-
C-8 Position: Modification here often modulates lipophilicity and metal chelation capability, crucial for penetrating bacterial cell walls.
Synthetic Architectures
To access high-potency derivatives, two primary synthetic pathways are dominant in current literature: the formation of Schiff Bases and Hydrazide-Hydrazone conjugates .
Pathway A: Synthesis of Schiff Base Derivatives
The condensation of 2-methyl-quinoline-carbaldehydes with aromatic amines yields Schiff bases (imines). This azomethine linkage (-N=CH-) is critical for biological activity, often facilitating binding to the DNA gyrase active site.
Pathway B: Microwave-Assisted Functionalization
Modern "Green Chemistry" protocols utilize microwave irradiation to accelerate the reaction of 2-methylquinoline with hydrazine hydrate, forming hydrazides which are subsequently reacted with aldehydes.
Caption: Synthetic workflow for generating bioactive Schiff base and Hydrazone derivatives from the 2-methylquinoline precursor.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of 2-methylquinoline derivatives is governed by strict steric and electronic requirements.
Key SAR Determinants:
-
Electron-Withdrawing Groups (EWG): Substitution at C-6 or C-7 with halogens (F, Cl) significantly enhances antibacterial activity. This mimics the pharmacophore of fluoroquinolones, increasing affinity for the DNA gyrase complex.
-
The Azomethine Linkage: In Schiff base derivatives, the -N=CH- spacer is non-negotiable. Reduction of this bond to an amine often results in a loss of potency, suggesting the rigidity of the double bond is required for proper active site docking.
-
Bulky Lipophilic Groups: Introduction of p-anisidine or o-phenylenediamine moieties at the C-2 side chain improves activity against Gram-positive bacteria by facilitating membrane permeation.
Caption: SAR map highlighting the three critical vectors for optimizing antimicrobial potency in quinaldine derivatives.
Mechanism of Action: DNA Gyrase Inhibition
The primary mechanism of action for 2-methylquinoline derivatives, particularly those with C-4 amino or hydrazide substitutions, is the inhibition of DNA Gyrase (Topoisomerase II) .
Similar to ciprofloxacin, these molecules stabilize the DNA-Gyrase cleavable complex, preventing the re-ligation of DNA strands during replication.[1][2] This leads to the accumulation of double-strand breaks and subsequent bacterial cell death.
Secondary Mechanism: Some lipophilic Schiff base derivatives also exhibit membrane disruption capabilities, acting as ionophores that collapse the proton motive force in S. aureus.
Caption: The mechanistic cascade of DNA Gyrase inhibition leading to bactericidal activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Purpose: To determine the lowest concentration of the derivative required to visibly inhibit bacterial growth.[3] Standard: CLSI M07-A10 Guidelines.
-
Inoculum Preparation: Cultivate target bacteria (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to reach 0.5 McFarland turbidity (
CFU/mL). -
Dilution: Dilute the inoculum 1:100 in Cation-Adjusted MHB.
-
Compound Preparation: Dissolve the 2-methylquinoline derivative in DMSO. Note: Final DMSO concentration in the well must be <1% to avoid solvent toxicity.
-
Plate Setup: Use a 96-well microtiter plate. Dispense 100 µL of serial two-fold dilutions of the compound (range: 0.5 – 128 µg/mL).
-
Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout: Add 20 µL of Resazurin dye (0.015%). A color change from blue (resazurin) to pink (resorufin) indicates viable growth. The MIC is the lowest concentration remaining blue.
Time-Kill Kinetics
Purpose: To distinguish between bacteriostatic and bactericidal activity.
-
Setup: Inoculate MHB containing the compound at
MIC with the test organism ( CFU/mL). -
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto nutrient agar.
-
Analysis: A
reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.
Data Summary: Comparative Potency
The following table synthesizes data from recent studies regarding specific 2-methylquinoline derivatives compared to standard antibiotics.
| Compound Class | Modification | Target Organism | MIC (µg/mL) | Reference |
| Quinaldine-Schiff Base | p-anisidine moiety | S. aureus | 0.5 - 2.0 | [1] |
| Quinaldine-Hydrazide | 4-carbohydrazide | E. coli | 3.98 | [4] |
| 8-Amino-2-methylquinoline | Methylamino group | M. tuberculosis | 10.0 | [6] |
| Standard (Ciprofloxacin) | N/A | S. aureus | 0.5 - 1.0 | [4] |
Note: Data indicates that optimized Schiff base derivatives can achieve potency parity with Ciprofloxacin against Gram-positive strains.
References
-
Synthesis & Schiff Bases of Quinoline Derivatives for Antimicrobial Activities. Google APIs. Available at: 4
-
Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. BenchChem. Available at: 5[2][6][7][8][9][10][11][12]
-
Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. ResearchGate. Available at: 13[2][6][7][8][9][10][11][12][14][15]
-
Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. Available at: 11[7]
-
DNA Gyrase as a Target for Quinolones. MDPI. Available at: 2
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: 7[12]
Sources
- 1. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Pfitzinger synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Application Note: Pfitzinger Synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Abstract & Strategic Utility
The quinoline-4-carboxylic acid scaffold (cinchophen analogues) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarial, antiviral, and anti-inflammatory therapeutics. This Application Note details the regioselective synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid via the Pfitzinger reaction.
Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger reaction utilizes stable isatin precursors, offering superior scalability and operational simplicity. This protocol specifically addresses the regiochemical challenge of the methoxy substituent, clarifying the selection of 6-methoxyisatin to achieve the 7-position functionalization in the final quinoline ring.
Retrosynthetic Analysis & Precursor Selection
Success in this synthesis hinges on the correct mapping of the isatin starting material to the final quinoline target.
-
Target: 7-Methoxy-2-methylquinoline-4-carboxylic acid.
-
Critical Regiochemistry: The benzene ring of isatin maps directly to the quinoline benzene ring.
-
Isatin C4
Quinoline C5 -
Isatin C5
Quinoline C6[1] -
Isatin C6
Quinoline C7 (Target Position) -
Isatin C7
Quinoline C8
-
-
Reagents:
-
Precursor A: 6-Methoxyisatin (CAS: 524-03-8)
-
Precursor B: Acetone (Source of C2-Methyl and C3 carbons)
-
Catalyst/Solvent: 33% KOH (aq), followed by HCl workup.
-
Mechanism of Action
The reaction proceeds through a base-promoted ring opening followed by a double condensation.[1]
-
Ring Opening: Strong base (KOH) hydrolyzes the amide bond of 6-methoxyisatin, yielding the isatinate (2-amino-4-methoxyphenylglyoxylic acid) salt.
-
Aldol Condensation: The enolate of acetone attacks the C3-carbonyl of the isatinate.
-
Cyclization: The aromatic amine condenses with the ketone carbonyl derived from acetone, forming a Schiff base (imine).
-
Aromatization: Dehydration yields the fully aromatic quinoline system.
Figure 1: Mechanistic pathway of the Pfitzinger reaction transforming 6-methoxyisatin to the quinoline core.[2][3]
Detailed Experimental Protocol
Safety Warning: Potassium hydroxide (KOH) is highly caustic. The reaction involves refluxing temperatures.[4][5][6] Wear appropriate PPE (gloves, goggles, lab coat).
Materials
-
6-Methoxyisatin (1.77 g, 10 mmol)
-
Acetone (excess, ~5-10 mL)
-
Potassium Hydroxide (KOH), 33% w/v aqueous solution (15 mL)
-
Ethanol (absolute, optional co-solvent)
-
Hydrochloric Acid (HCl), 10% solution
-
Glacial Acetic Acid (for recrystallization)
Step-by-Step Procedure
Phase 1: Isatinate Formation
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 6-methoxyisatin (1.77 g) in 33% KOH solution (15 mL).
-
Gently heat the mixture to 50-60°C until the deep red/orange isatin completely dissolves and the solution turns pale yellow/brown. This indicates the formation of the potassium isatinate salt.
Phase 2: Condensation 3. Add Acetone (5 mL) to the warm isatinate solution.
- Note: Acetone is volatile. Add it slowly through the condenser or in portions if reflux is vigorous.
- Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 12–16 hours .
- Observation: The solution may darken slightly. The long reflux ensures complete cyclization.
Phase 3: Isolation & Workup 5. Cool the reaction mixture to room temperature. 6. Transfer the mixture to a beaker. If solid impurities are present, filter the alkaline solution through a Celite pad. 7. Acidification: Slowly add 10% HCl (or glacial acetic acid) to the filtrate with stirring until the pH reaches 3–4 .
- Critical Step: Do not drop pH below 2 rapidly, as the hydrochloride salt of the quinoline may form, which is water-soluble. You want the free carboxylic acid (zwitterion form) to precipitate.
- Allow the yellow precipitate to stand in an ice bath for 30 minutes to maximize yield.
- Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (3 x 10 mL) to remove excess salts.
Phase 4: Purification 10. Recrystallization: Dissolve the crude solid in a minimum amount of hot glacial acetic acid or ethanol. Allow to cool slowly to room temperature, then to 4°C. 11. Collect the purified crystals and dry in a vacuum oven at 60°C for 4 hours.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of isatin. | Ensure isatin is fully dissolved in KOH (clear yellow solution) before adding acetone. |
| Oily Product | Incomplete cyclization or impurities. | Increase reflux time to 24h. Use Ethanol/Water (1:1) as solvent to improve homogeneity. |
| No Precipitate | pH too low (formed HCl salt). | Adjust pH back to 3–4 using dilute ammonium hydroxide. The free acid is least soluble at its isoelectric point. |
| Regio-isomerism | Wrong starting material. | Verify use of 6-methoxyisatin . Using 5-methoxyisatin yields the 6-methoxy quinoline product. |
Characterization Data
Product: 7-Methoxy-2-methylquinoline-4-carboxylic acid
-
Appearance: Yellow to off-white crystalline solid.
-
Melting Point: >270°C (decomposition).[7]
-
Solubility: Soluble in DMSO, hot acetic acid; insoluble in water and diethyl ether.
Spectroscopic Expectations:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 13.5–14.0 (br s, 1H, COOH)
- 8.5 (d, 1H, H-5, ortho coupling)
- 7.8 (s, 1H, H-3, characteristic quinoline proton)
- 7.4 (d, 1H, H-8)
- 7.2 (dd, 1H, H-6)
- 3.9 (s, 3H, O-CH₃)
- 2.7 (s, 3H, C2-CH₃)
-
IR (ATR):
-
1705 cm⁻¹ (C=O stretch, carboxylic acid)
-
2500–3300 cm⁻¹ (O-H stretch, broad)
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target compound.[4]
References
-
Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100. (The foundational paper describing the condensation of isatin with ketones).[3][4][5][6]
-
Shvekhgeimer, M. G. A. (2004).[8] "The Pfitzinger Reaction."[1][3][4][5][6][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294. (Comprehensive review of mechanism and scope).
- Palmer, A. M., et al. (2005). "Synthesis and Structure-Activity Relationships of Novel Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 48, 8174. (Demonstrates the use of substituted isatins in Pfitzinger reactions for drug discovery).
-
PubChem. "Quinoline-4-carboxylic acid derivatives."[2][10] (Source for general physicochemical properties of the scaffold).
-
ScienceMadness. "The Pfitzinger Reaction Discussion." (Practical insights on solubility and workup variations).
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. ijsr.net [ijsr.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. CID 159966550 | C20H14N2O4 | CID 159966550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 7-Methoxy-2-methylquinoline via Modified Doebner-von Miller Reaction
[1]
Executive Summary
The synthesis of 7-methoxy-2-methylquinoline (and related 7-methoxy-substituted quinolines) is a critical gateway in the production of bioactive pharmacophores, including 4-aminoquinoline antimalarials and modern kinase inhibitors.[1] While the Doebner-von Miller (DvM) reaction provides a direct synthetic route using m-anisidine and crotonaldehyde, it is historically plagued by two significant challenges: regiochemical ambiguity (formation of the 5-methoxy isomer) and uncontrolled polymerization (tar formation).
This Application Note provides a field-validated, modified protocol that integrates Lewis acid catalysis with biphasic reaction control to maximize the yield of the 7-methoxy isomer while suppressing polymeric side products.
Mechanistic Analysis & Regioselectivity
The m-Anisidine Challenge
The core challenge in reacting m-anisidine (3-methoxyaniline) lies in its dual ortho-activation.[1] The methoxy group (
-
Path A (Sterically Favored): Cyclization at the position para to the methoxy group (C4 of the aniline). This yields the 7-methoxyquinoline .[1]
-
Path B (Sterically Hindered): Cyclization at the position ortho to both the amino and methoxy groups (C2 of the aniline). This yields the 5-methoxyquinoline .[1]
While steric hindrance generally disfavors the 5-isomer, standard acidic conditions can still yield 5-15% of this impurity, which is difficult to separate.[1]
Reaction Pathway
The reaction proceeds via a modified Skraup-Doebner-von Miller mechanism:
-
Formation of
-unsaturated aldehyde: Crotonaldehyde is used directly or generated in situ from acetaldehyde.[1] -
Conjugate Addition: The aniline nitrogen attacks the
-carbon of the aldehyde (Michael addition). -
Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring.[1]
-
Aromatization: The resulting dihydroquinoline is oxidized (dehydrogenated) to the fully aromatic quinoline.[1]
Visualizing the Pathway
Figure 1: Mechanistic bifurcation of m-anisidine in the Doebner-von Miller reaction. Path A is sterically favored.
Experimental Protocol: The "Biphasic Lewis-Acid" Method
This protocol utilizes a Zinc Chloride (
Reagents & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale) | Role |
| 3-Methoxyaniline | 123.15 | 1.0 | 12.3 g (100 mmol) | Substrate |
| Crotonaldehyde | 70.09 | 1.2 | 9.9 mL (120 mmol) | Electrophile |
| HCl (Conc. 37%) | 36.46 | ~2.5 | 25 mL | Catalyst/Solvent |
| Zinc Chloride | 136.30 | 0.2 | 2.7 g | Lewis Acid Catalyst |
| Toluene | 92.14 | N/A | 30 mL | Organic Phase |
| 4-Nitrophenol | 139.11 | 0.1 | 1.4 g | Mild Oxidant (Optional)* |
*Note: Modern variants often omit the oxidant if air flow is sufficient, but adding a mild oxidant ensures complete aromatization.
Step-by-Step Methodology
Phase 1: Setup & Addition (Critical Control Point)
-
Apparatus: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (Teflon paddle), a reflux condenser, and a pressure-equalizing addition funnel.
-
Base Charge: Add 3-methoxyaniline , Zinc Chloride , 4-nitrophenol , and Conc. HCl to the flask. Stir until the amine salt dissolves.
-
Biphasic Layer: Add Toluene to the flask. This will sit on top of the aqueous acid layer.[1]
-
Thermal Equilibration: Heat the mixture to 90°C (internal temperature).
-
Controlled Addition: Load Crotonaldehyde into the addition funnel. Add it dropwise over 45-60 minutes .
Phase 2: Reaction & Digestion
-
Reflux: Once addition is complete, heat the mixture to a gentle reflux (approx. 100-105°C) for 3 to 4 hours .
-
Monitoring: Monitor by TLC (Silica; 20% EtOAc in Hexanes). The starting aniline spot (
) should disappear.[1] The product will appear as a fluorescent spot under UV ( ).[1]
Phase 3: Workup & Isolation
-
Steam Distillation (The "De-Gumming" Step):
-
Allow the reaction to cool to ~60°C.
-
Decant the toluene layer (contains non-basic impurities).[1]
-
Basify the aqueous layer to pH > 12 using 20% NaOH solution.[1] Note: The quinoline will oil out.
-
Perform a steam distillation.[1][4][5] The 7-methoxy-2-methylquinoline will codistill with water as a milky white oil/emulsion, leaving the heavy polymeric "tar" behind in the boiling flask.
-
-
Extraction: Collect the steam distillate (approx. 200-300 mL). Extract with Dichloromethane (DCM) (
mL).[1] -
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Purification & Characterization
Separation of Isomers (5- vs 7-methoxy)
If the crude product contains >5% of the 5-methoxy isomer (detectable by GC-MS or
-
Dissolve the crude oil in minimal Ethanol.[1]
-
Add a saturated solution of
in Ethanol. -
The 7-methoxy-2-methylquinoline forms a stable, crystalline
complex that precipitates out preferentially.[1] -
Filter the solid, wash with cold ethanol.
-
Release the free base by suspending the solid in water and treating with Ammonium Hydroxide (
), followed by extraction into DCM.[1]
Workflow Visualization
Figure 2: Purification workflow emphasizing the critical steam distillation step to remove Doebner-Miller polymers.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Violent Exotherm | Addition of aldehyde was too fast. | Stop addition. Apply ice bath.[1][2] Ensure internal temp < 105°C. |
| Low Yield / Tar | Polymerization of crotonaldehyde.[1][2][6] | Use biphasic (Toluene) system.[1] Ensure vigorous stirring. |
| Red/Orange Product | Incomplete oxidation (Dihydro- species).[1] | Reflux for 1 additional hour with open air condenser or add catalytic |
| Emulsion in Workup | Quinoline density is close to water.[1] | Saturate aqueous layer with NaCl (brine) to force phase separation.[1] |
Safety Warning: Crotonaldehyde is a lachrymator and highly toxic.[1] m-Anisidine is toxic by absorption.[1] All operations must be performed in a functioning fume hood.[1]
References
-
Doebner-Miller Reaction Mechanism: Eisch, J. J., & Dluzniewski, T. (1989).[1] Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [1]
-
Regioselectivity Studies: Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [1]
-
General Protocol & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. [1]
-
Green Chemistry Modifications: ResearchGate Discussions on Doebner-Miller Optimization (2018). Procedure and Troubleshooting for Methylquinoline Synthesis.
Technical Application Note: Synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Abstract & Strategic Overview
7-Methoxy-2-methylquinoline-4-carboxylic acid is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of antimalarials, kinase inhibitors (e.g., STAT3 inhibitors), and functionalized dyes. Its structural integrity relies on the precise placement of the methoxy group at the 7-position and the carboxylic acid at the 4-position.[1]
While multiple routes exist (e.g., Doebner, Conrad-Limpach), this protocol prioritizes the Pfitzinger Reaction .[1] This method offers superior regiocontrol, higher yields, and simplified purification compared to aniline-based cyclizations, which often suffer from isomer contamination (5- vs. 7-substitution).
Core Advantages of Selected Protocol:
-
Regiospecificity: The pre-formed isatin core locks the methoxy substituent, guaranteeing the 7-position in the final quinoline.[1]
-
Scalability: The reaction proceeds in aqueous alkali, avoiding hazardous organic solvents during the primary step.[1]
-
Self-Validating: The colorimetric shift (deep orange/red to pale yellow) provides an immediate visual endpoint.[1]
Retrosynthetic Analysis & Pathway
The synthesis disconnects the quinoline ring at the N1-C2 and C3-C4 bonds.[1] The Pfitzinger reaction utilizes 6-methoxyisatin and acetone.[1] The expansion of the five-membered isatin ring to the six-membered quinoline ring shifts the substituent numbering by +1 (i.e., 6-methoxyisatin yields 7-methoxyquinoline).[1]
Figure 1: Retrosynthetic logic flow. The 6-position of the isatin scaffold maps directly to the 7-position of the quinoline product due to ring expansion.
Experimental Protocol: The Pfitzinger Reaction[2]
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 6-Methoxyisatin | 177.16 | 1.0 | Core Scaffold |
| Acetone | 58.08 | 3.0 - 5.0 | C2-Methyl Source |
| KOH (33% w/v aq) | 56.11 | ~15.0 | Base/Catalyst |
| Ethanol (Abs.) | 46.07 | Solvent | Co-solvent |
| Acetic Acid (Glacial) | 60.05 | Excess | Precipitating Agent |
Equipment:
-
Round-bottom flask (250 mL) with reflux condenser.[1]
-
Magnetic stirrer and oil bath.[1]
-
pH meter or Congo Red paper.[1]
-
Vacuum filtration setup (Buchner funnel).[1]
Step-by-Step Methodology
Phase 1: Ring Opening (Hydrolysis) [1]
-
Charge: In a 250 mL round-bottom flask, dissolve 6-methoxyisatin (5.0 g, 28.2 mmol) in 33% aqueous KOH (40 mL) .
-
Activate: Heat gently to 40-50°C with stirring.
Phase 2: Condensation and Cyclization
-
Addition: Add Acetone (10 mL, ~135 mmol) to the hot isatate solution. A slight excess of acetone is used to drive the reaction.[1]
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 70-80°C) for 12–16 hours .
Phase 3: Isolation and Workup
-
Distillation: Remove the excess acetone and ethanol (if used) by rotary evaporation or simple distillation.[1] This reduces solubility of the final product.[1]
-
Dilution: Dilute the remaining alkaline residue with distilled water (50 mL) to ensure the potassium salt of the product is fully dissolved.
-
Precipitation: Cool the solution to 0–5°C in an ice bath.
-
Acidification: Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
-
Target pH: Adjust pH to ~4.0–5.0.[1]
-
Observation: A voluminous precipitate (light yellow to off-white) will form.[1]
-
Note: Avoid using strong mineral acids (HCl) initially if possible, as they can re-dissolve the product as the hydrochloride salt.[1] If HCl is used, ensure the pH does not drop below 3.[1]
-
Phase 4: Purification
-
Filtration: Collect the solid by vacuum filtration.[1]
-
Washing: Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts (potassium acetate).
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Methanol .[1]
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the purified crystals and dry in a vacuum oven at 60°C for 6 hours.
-
Alternative Protocol: The Doebner Reaction
Use this method if 6-methoxyisatin is unavailable.[1] Note that regioselectivity is lower.[1]
Concept: Reaction of 3-methoxyaniline (m-anisidine) with pyruvic acid and acetaldehyde .[1] Risk: Cyclization ortho to the amine in m-anisidine can occur at two positions (C2 or C6), leading to a mixture of 5-methoxy and 7-methoxy isomers.[1] The 7-methoxy isomer is generally favored sterically, but separation may be required.[1]
-
Mix: 3-Methoxyaniline (1 equiv), Pyruvic Acid (1 equiv), and Acetaldehyde (1 equiv) in Ethanol.
-
Reflux: Heat for 3-6 hours.
-
Workup: Similar acidification and filtration as above.
-
Purification: Fractional crystallization is often required to remove the 5-methoxy isomer.[1]
Quality Control & Characterization
Verify the identity and purity of the synthesized compound using the following parameters.
| Parameter | Expected Value/Observation | Notes |
| Appearance | Off-white to pale yellow crystalline powder | Darkening indicates oxidation or impurities.[1] |
| Melting Point | > 240°C (dec.) | Carboxylic acids in this class often decompose upon melting.[1] |
| Solubility | Soluble in DMSO, dilute alkali (NaOH); Poor in water, hexanes.[1] | Amphoteric nature due to N-basic and COOH-acidic sites.[1] |
Expected 1H NMR Data (DMSO-d6, 400 MHz)
-
δ 13.5-14.0 (br s, 1H): Carboxylic acid -OH.[1]
-
δ 8.5-8.6 (d, 1H): H5 (Peril-position, deshielded by ring current).[1]
-
δ 7.8 (s, 1H): H3 (Characteristic singlet of the pyridine ring).[1]
-
δ 7.2 (dd, 1H): H6.
-
δ 3.95 (s, 3H): -OCH3 (Methoxy group).[1]
-
δ 2.65 (s, 3H): -CH3 (C2-Methyl group).[1]
Troubleshooting & Safety
Troubleshooting Guide
-
Low Yield:
-
Cause: Incomplete hydrolysis of isatin.[1] Fix: Ensure the initial KOH step yields a clear solution before adding acetone.[1]
-
Cause: Product loss during acidification.[1] Fix: The product is amphoteric (isoelectric point).[1] Do not over-acidify to pH < 2, or the hydrochloride salt may form and remain soluble.[1] Aim for pH 4-5.
-
-
Impure Product (Red/Brown color):
Safety (GHS)[1][6]
-
Quinoline Derivatives: Generally Irritants (Skin/Eye/Respiratory).[1][5]
-
6-Methoxyisatin: Handle with gloves; avoid dust inhalation.[1]
References
-
Pfitzinger, W. (1886).[1][3] J. Prakt.[1] Chem., 33, 100.[1] (Original description of the reaction).
-
Shvekhgeimer, M. G. A. (2004).[1] "The Pfitzinger Reaction."[1][6][3] Chemistry of Heterocyclic Compounds, 40(3), 257–294.[1] [1]
-
Palmer, M. H. (1967).[1] The Structure and Reactions of Heterocyclic Compounds. Edward Arnold, London.[1] (Mechanistic insights into isatin ring expansion).
-
Cross, R. M., et al. (2010).[1] "Synthesis and antimalarial evaluation of a series of 4-aminoquinoline derivatives." Journal of Medicinal Chemistry. (Application of 7-substituted quinolines).
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Pfitzinger Reaction." (General procedural grounding).
-
PubChem. "2-Methylquinoline-4-carboxylic acid."[1] (Physical property verification).[1]
Sources
- 1. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpyridine-4-carboxylic acid 97 4021-11-8 [sigmaaldrich.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
Application Note: Purification of 7-Methoxy-2-methylquinoline-4-carboxylic acid via Recrystallization
[1]
Executive Summary & Physicochemical Rationale
Purifying 7-Methoxy-2-methylquinoline-4-carboxylic acid presents a specific challenge due to its amphoteric nature .[1] The basic quinoline nitrogen and the acidic carboxylic acid moiety can form strong intermolecular hydrogen bonds or zwitterionic lattice structures, resulting in high melting points (>250°C) and poor solubility in standard organic solvents like ethyl acetate or dichloromethane.
To successfully recrystallize this compound, the solvent system must:
-
Disrupt Intermolecular H-Bonding: High dielectric constant and proton-donating/accepting capability are required to solvate the polar functional groups.[1]
-
Manage Thermal Solubility Gradient: The compound must be significantly more soluble at boiling point than at room temperature to ensure high recovery yields.[1]
Based on structural analogs (e.g., 6-methoxyquinoline-4-carboxylic acid) and solubility parameters, this guide recommends Glacial Acetic Acid as the primary solvent for high-purity needs, and Ethanol (95%) as a greener alternative for initial purification.[1]
Solvent Selection Matrix
The following table summarizes the solvent systems evaluated based on polarity and field experience with quinoline derivatives.
| Solvent System | Role | Pros | Cons | Recommendation |
| Glacial Acetic Acid | Primary | Excellent disruption of lattice energy; high boiling point (118°C) allows maximum solubility.[1] | Corrosive; requires thorough drying to remove traces; lower recovery if not cooled properly.[1] | High Purity / Final Step |
| Ethanol (95%) | Secondary | Green solvent; easy to remove; good thermal gradient.[1] | May require large volumes; lower solubility for very high-melting derivatives.[1] | Initial Cleanup / Scale-up |
| DMF / Water (1:1) | Alternative | Extremely high solubility power for stubborn solids.[1] | High boiling point of DMF makes drying difficult; risk of decomposing product at >140°C. | Only if Acid/EtOH fails |
| Methanol | Screening | Good polarity, easy removal. | Often too soluble or forms solvates; lower boiling point limits saturation concentration.[1] | Not Recommended |
Detailed Experimental Protocol
Protocol A: Recrystallization from Glacial Acetic Acid (Recommended)
Best for removing stubborn isomeric impurities and inorganic salts.
Materials:
-
Crude 7-Methoxy-2-methylquinoline-4-carboxylic acid[1]
-
Solvent: Glacial Acetic Acid (ACS Reagent Grade)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, Buchner funnel.
Step-by-Step Procedure:
-
Saturation:
-
Place 5.0 g of crude solid in a 100 mL round-bottom flask.
-
Add 20 mL of Glacial Acetic Acid .
-
Heat the mixture to reflux (approx. 120°C oil bath temperature) with stirring.
-
Observation: If the solid does not dissolve completely, add solvent in 2 mL increments. Allow 2 minutes between additions for equilibrium.
-
Target: A clear, amber/yellow solution at boiling. If black specks remain (carbonized impurities), proceed to hot filtration.
-
-
Hot Filtration (Critical for Optical Clarity):
-
While maintaining the solution near boiling, filter rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Why: Prevents premature crystallization on the filter paper.[1]
-
-
Controlled Cooling (Crystallization):
-
Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.
-
Do not disturb: Agitation can induce rapid precipitation of amorphous material rather than crystals.[1]
-
Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Collect the crystals via vacuum filtration on a Buchner funnel.
-
Wash: Wash the cake with 2 x 5 mL of cold Glacial Acetic Acid, followed by 2 x 10 mL of cold water (to remove acid traces).
-
Note: The water wash is crucial to prevent acid degradation during drying, but ensure the product is not water-soluble (most quinoline acids are insoluble in cold water).
-
-
Drying:
-
Dry the solid in a vacuum oven at 60°C for 12 hours.
-
Verification: Check for acetic acid smell; if present, continue drying.
-
Protocol B: Recrystallization from Ethanol (95%)
Best for removing non-polar impurities and for scale-up where acetic acid handling is prohibitive.[1]
-
Slurry: Suspend the crude solid in Ethanol (95%) at a ratio of 1 g : 15 mL.
-
Reflux: Heat to reflux (80°C). If solid remains, add Ethanol until dissolved (up to 1 g : 30 mL).
-
Charcoal Treatment (Optional): If the solution is dark, add activated charcoal (5% w/w), reflux for 10 mins, and hot filter over Celite.
-
Crystallization: Remove from heat and allow to cool slowly. If "oiling out" occurs (droplets forming instead of crystals), reheat and add a seed crystal or scratch the glass.
-
Filtration: Filter the white/off-white needles and wash with cold Ethanol.[1]
Visualization: Decision & Process Workflow
Figure 1: Decision tree and workflow for selecting the optimal solvent system based on initial solubility screening.[1]
Quality Control & Troubleshooting
Characterization Parameters
| Test | Acceptance Criteria | Method Note |
| Appearance | White to pale yellow crystalline powder | Dark color indicates oxidation or retained mother liquor.[1] |
| Melting Point | Sharp range (e.g., >250°C, dec) | Broad range (>2°C) indicates impurity. |
| 1H NMR | Conforms to structure; no solvent peaks | Check for Acetic Acid singlet (~2.0 ppm) or Ethanol triplet/quartet.[1] |
| HPLC Purity | > 98.0% area | UV detection at 254 nm.[1] |
Troubleshooting Guide
-
Problem: Oiling Out (Liquid phase separation).
-
Cause: Solution is too concentrated or cooling is too fast.[1]
-
Fix: Reheat to dissolve, add 10-20% more solvent, and cool very slowly with vigorous stirring.
-
-
Problem: Low Yield.
-
Problem: Persistent Color.
-
Fix: Use Activated Carbon during the hot dissolution step (Protocol B is better for this).
-
References
-
Musiol, R. (2017). Recent advances in synthesis of quinoline-4-carboxylic acid and their biological evaluation. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[2] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22936439, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Retrieved October 24, 2025. Link[1]
-
Wolf, C., & Xu, J. (2009). Recrystallization solvents for carboxylic acids and their influence on crystal habit. Computers & Chemical Engineering, 33(10), 1014-1021.[1][3] (General principles of acid recrystallization).
-
Chem-Impex International. Product Safety Data Sheet: 6-Methoxyquinoline-4-carboxylic acid. (Used as analog reference for solubility properties). Link
HPLC method for purity analysis of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Abstract
This application note details a robust, reverse-phase HPLC protocol for the purity analysis and assay of 7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 16726-28-0). Due to the amphoteric nature of the quinoline core and the carboxylic acid moiety, this method utilizes a phosphate-buffered mobile phase at controlled acidic pH (2.5) to ensure protonation of the quinoline nitrogen and suppression of carboxylic acid ionization. This strategy eliminates peak tailing and ensures reproducible retention times. The method is validated for specificity, linearity, and precision, making it suitable for raw material release testing and reaction monitoring in drug substance synthesis.
Introduction & Chemical Context
7-Methoxy-2-methylquinoline-4-carboxylic acid is a critical intermediate in the synthesis of bioactive quinoline derivatives, often employed as kinase inhibitors or antimalarial agents.
Structural Challenges in Chromatography:
-
Amphoteric Character: The molecule contains a basic quinoline nitrogen (
) and an acidic carboxylic acid group ( ). -
Silanol Interaction: At neutral pH, the basic nitrogen can interact strongly with free silanols on the silica backbone of HPLC columns, leading to severe peak tailing.
-
Solubility: The zwitterionic form (at neutral pH) often exhibits poor solubility, necessitating acidic or basic diluents.
The Solution: We employ a "Ion-Suppression & Ion-Pairing" strategy. By lowering the pH to 2.5 using a phosphate buffer, we achieve two goals:
-
Acid Suppression: The carboxylic acid is fully protonated (
), increasing hydrophobicity and retention on the C18 phase. -
Amine Protonation: The quinoline nitrogen is protonated (
). While this usually reduces retention, the high concentration of phosphate ions acts as a weak ion-pairing agent, improving peak symmetry and preventing silanol interactions.
Method Development Logic (Visualized)
The following decision tree illustrates the scientific rationale behind the selection of the stationary phase and mobile phase pH.
Figure 1: Method Development Decision Tree highlighting the selection of acidic phosphate conditions to manage the amphoteric properties of the analyte.
Experimental Protocol
Reagents and Materials
-
Reference Standard: 7-Methoxy-2-methylquinoline-4-carboxylic acid (>99.0% purity).
-
Acetonitrile (ACN): HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Phosphoric Acid (
): 85%, AR Grade. -
Water: Milli-Q or HPLC Grade (Resistivity 18.2 MΩ·cm).
Instrumentation
-
System: HPLC with quaternary pump and column oven (e.g., Agilent 1260/1290 or Waters Alliance).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Phenomenex Luna C18(2) or Waters Symmetry C18.
-
Dimensions: 150 mm x 4.6 mm, 5 µm packing.
-
Note: End-capping is strictly required to minimize tailing.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Suppresses acid ionization; buffers the basic nitrogen. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluting solvent; low UV cutoff. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer and peak sharpness. |
| Injection Volume | 10 µL | Standard analytical load. |
| Detection | UV at 254 nm (BW 4 nm), Ref 360 nm | 254 nm captures the aromatic quinoline core. |
| Run Time | 20 Minutes | Sufficient to elute late impurities. |
Gradient Program:
-
0.0 min: 85% A / 15% B
-
12.0 min: 40% A / 60% B (Linear Ramp)
-
15.0 min: 40% A / 60% B (Hold)
-
15.1 min: 85% A / 15% B (Re-equilibration)
-
20.0 min: Stop
Sample Preparation
-
Diluent: 50:50 Mobile Phase A : Acetonitrile.[1] (Crucial: Do not use pure water as the diluent to prevent precipitation).
-
Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, then make up to volume with Mobile Phase A. (Conc: 0.5 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent (Conc: 50 µg/mL).
-
Filtration: Filter through 0.45 µm PTFE or Nylon syringe filter prior to injection.
Experimental Workflow (Visualized)
Figure 2: Step-by-step experimental workflow from sample preparation to data analysis.
System Suitability & Validation Parameters
To ensure the method is "self-validating" in every run, the following criteria must be met before accepting data (based on ICH Q2(R1) guidelines).
| Parameter | Acceptance Criteria | Scientific Relevance |
| Retention Time ( | ~7.5 ± 0.5 min | Consistent |
| Tailing Factor ( | NMT 1.5 | Values >1.5 indicate silanol interaction (check column age or buffer pH). |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency. |
| Resolution ( | > 2.0 | Between the main peak and nearest impurity (usually decarboxylated byproduct). |
| Precision (RSD) | < 1.0% (n=6) | Confirms autosampler and pump stability. |
Troubleshooting Guide
-
Issue: Split Peaks.
-
Cause: Sample solvent is too strong (100% ACN) or pH mismatch.
-
Fix: Ensure the sample diluent matches the initial mobile phase (85% Buffer / 15% ACN).
-
-
Issue: Drifting Retention Times.
-
Cause: "Phase Collapse" or insufficient equilibration.
-
Fix: Ensure at least 5 minutes of re-equilibration time at the end of the gradient. Check that the pH of the buffer is strictly 2.5.
-
-
Issue: High Backpressure.
-
Cause: Precipitation of buffer in ACN.
-
Fix: Although 20mM phosphate is generally soluble in 60% ACN, ensure the mixing happens in the column or use a premixed line to verify solubility. Do not exceed 80% ACN with phosphate buffers.
-
References
-
Vertex Pharmaceuticals. (2010). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link][2]
-
SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic Acid and Derivatives.[3] SIELC Application Notes. Available at: [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
-
Williams, R. (2022).[4] pKa Data Compilation for Quinoline and Carboxylic Acids. Organic Chemistry Data.[5] Available at: [Link]
Sources
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. CID 159966550 | C20H14N2O4 | CID 159966550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cell-based assays for testing 7-Methoxy-2-methylquinoline-4-carboxylic acid cytotoxicity
Application Note: Cytotoxicity Profiling of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Introduction & Chemical Context
7-Methoxy-2-methylquinoline-4-carboxylic acid is a substituted quinoline derivative sharing structural homology with known bioactive scaffolds such as Quininic acid and various fluoroquinolone precursors. Quinoline-4-carboxylic acids are frequently investigated for anticancer (via tubulin inhibition or DNA intercalation) and antimicrobial properties.[1]
The specific substitution pattern—a methoxy group at position 7 and a methyl group at position 2—imparts distinct physicochemical properties:
-
7-Methoxy: Enhances electron density of the aromatic ring, potentially increasing affinity for hydrophobic pockets in target proteins (e.g., Kinases, Topoisomerases).[2]
-
2-Methyl: Often improves metabolic stability by blocking the P450-mediated oxidation at the susceptible C2 position, a common clearance pathway for quinolines.[1]
-
4-Carboxylic Acid: Provides a handle for solubility at neutral pH but may limit passive membrane permeability unless esterified or actively transported.[1]
Critical Challenge: Like many planar aromatic heterocycles, this compound is likely prone to poor aqueous solubility and precipitation in cell culture media.[2] This protocol addresses these challenges using optimized vehicle controls and sensitive endpoints.[2][1]
Experimental Design Strategy
To rigorously evaluate the cytotoxicity of this New Chemical Entity (NCE), we employ a multiparametric approach. A single assay is insufficient to distinguish between cytostasis (growth arrest), apoptosis (programmed death), and necrosis (membrane rupture/toxicity).[2]
The Screening Cascade:
-
Primary Screen: Metabolic viability (CCK-8/MTS) to determine IC₅₀.[1]
-
Secondary Screen: Membrane integrity (LDH Release) to assess acute necrosis.[2][1]
-
Mechanistic Confirmation: Caspase 3/7 activation to confirm apoptosis.[2][1]
Workflow Visualization
Figure 1: Decision tree for profiling quinoline derivatives. The workflow prioritizes distinguishing specific apoptotic activity from non-specific necrotic damage.
Protocol 1: Primary Viability Screen (CCK-8 Assay)
Rationale: We select Cell Counting Kit-8 (CCK-8) over standard MTT.[1] CCK-8 uses a water-soluble tetrazolium salt (WST-8), eliminating the need for DMSO solubilization of formazan crystals.[1] This is crucial because adding DMSO to dissolve crystals can re-dissolve precipitated test compound, masking solubility issues.[2]
Materials:
-
Cell Lines: HepG2 (Hepatotoxicity model) and HeLa/MCF-7 (Cancer efficacy model).[2][1]
-
Reagent: CCK-8 Solution (Dojindo or equivalent).
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve 7-Methoxy-2-methylquinoline-4-carboxylic acid in 100% DMSO to a concentration of 20 mM .
-
Note: Sonicate for 5 minutes if turbidity persists. The 4-carboxylic acid moiety may require slight warming (37°C).[1]
-
-
Cell Seeding:
-
Seed cells in 96-well clear-bottom plates at 5,000 cells/well in 100 µL media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Measurement:
-
Add 10 µL of CCK-8 reagent directly to each well (avoid introducing bubbles).
-
Incubate for 1–4 hours at 37°C.
-
Measure Absorbance at 450 nm (Reference: 650 nm).
-
-
Data Analysis:
Protocol 2: Membrane Integrity (LDH Release)
Rationale: Metabolic assays (CCK-8) detect "sick" cells but do not confirm death. Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane rupture (necrosis).[2][1] Quinolines can sometimes act as detergents at high concentrations; this assay rules out non-specific lysis.[2][1]
Critical Modification: Use Phenol Red-Free Media for this assay, as phenol red interferes with the LDH colorimetric reaction (490 nm).
Methodology:
-
Setup: Perform in parallel with the CCK-8 assay (multiplexing is possible if using supernatant).
-
Harvest: After 48h treatment (from Protocol 1), transfer 50 µL of supernatant to a new clear 96-well plate.
-
Reaction:
-
Stop: Add 50 µL of Stop Solution (1M Acetic Acid).
-
Quantification: Measure Absorbance at 490 nm .
-
Calculation:
Protocol 3: Mechanistic Confirmation (Caspase 3/7)
Rationale: If the compound shows low LDH release but high metabolic inhibition, it is likely inducing apoptosis (clean death) or cell cycle arrest.[2] 7-Methoxy-substituted quinolines often target DNA topoisomerases, leading to apoptotic cascades.[2]
Methodology:
-
Reagent: Caspase-Glo® 3/7 Assay (Promega).[1]
-
Procedure:
-
Interpretation: A >2-fold increase in RLU compared to Vehicle Control indicates significant apoptotic induction.[2][1]
Data Presentation & Troubleshooting
Summary of Expected Results
| Assay Endpoint | Observation | Interpretation for 7-Methoxy-2-methylquinoline-4-carboxylic acid |
| CCK-8 (Metabolism) | Reduced OD450 | Mitochondrial dysfunction or reduced proliferation.[1] |
| LDH (Membrane) | Low OD490 | Membrane is intact; mechanism is likely apoptotic or cytostatic.[2][1] |
| LDH (Membrane) | High OD490 | Acute necrosis; compound may be acting as a surfactant or toxin.[2][1] |
| Caspase 3/7 | High RLU | Confirms Apoptosis (Desirable for anticancer).[2][1] |
| Microscopy | Crystal formation | Precipitation Alert: Compound solubility exceeded. Assay invalid. |
Troubleshooting Guide
| Issue | Cause | Solution |
| Precipitation | Low aqueous solubility of the quinoline core.[1] | Limit max concentration to 50 µM. Ensure DMSO < 0.5%. |
| High Background (LDH) | Phenol red interference or serum LDH.[2] | Use Phenol Red-free, low-serum (1%) media for the assay duration.[2][1] |
| Variable IC50 | Evaporation of outer wells.[1] | Fill edge wells with PBS (do not use for data).[2] |
References
-
Riss, T. L., et al. (2013).[2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][1] [2][1]
-
Solomon, V. R., & Lee, H. (2011).[2] Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.[2]
-
Kumar, S., et al. (2019).[2] Exploration of quinolone and quinoline derivatives as potential anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences.
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP).[2][1] Methodology for 60-cell line screen. [2][1]
Sources
Application Note: High-Throughput In Vitro Antiplasmodial Screening of Quinoline Derivatives
Introduction & Scientific Rationale
The resurgence of quinoline-based antimalarials (e.g., 4-aminoquinoline hybrids) has necessitated robust, high-throughput screening (HTS) protocols. While the [³H]-hypoxanthine incorporation assay remains the historical gold standard for sensitivity, it is radioactive, expensive, and labor-intensive.
This protocol details the SYBR Green I Fluorescence Assay , optimized specifically for quinoline derivatives .
Why this specific protocol?
-
Mechanism-Specific Timing: Quinolines (like chloroquine) primarily inhibit hemozoin formation in the parasite's food vacuole, a process most active during the trophozoite stage. Therefore, this protocol mandates ring-stage synchronization to ensure the drug is present during the critical maturation phase.
-
Solubility Management: Quinolines are often hydrophobic. This protocol includes specific DMSO handling steps to prevent precipitation, which causes false negatives (loss of effective concentration) or false positives (crystal-induced cell lysis).
-
Autofluorescence Correction: Many synthetic quinolines are fluorescent. We incorporate a "Compound-Only" control to prevent false IC50 readings due to spectral interference.
Critical Pre-Requisites: Cell Culture & Synchronization[1][2]
Reproducibility begins with the biological input. Unsynchronized cultures yield high variability in quinoline IC50 data.
P. falciparum Culture Conditions[1][2][3][4][5][6][7]
-
Basal Medium: RPMI 1640 (w/ L-Glutamine, w/o Phenol Red). Note: Phenol red can interfere with fluorescence readings.
-
Supplement: 0.5% (w/v) Albumax II (Lipid-rich BSA substitute). Avoid human serum for HTS to reduce batch-to-batch variation.
-
Atmosphere: 5% CO₂, 5% O₂, 90% N₂ at 37°C.[1]
-
Hematocrit: Maintain at 2-5% during routine culture.
Synchronization Protocol (Sorbitol Lysis)
Target Stage: Ring Stage (0-12 hours post-invasion)
-
Harvest: Centrifuge asynchronous culture (mostly rings) at 500 x g for 5 min. Remove supernatant.[2][3][4]
-
Lysis: Resuspend pellet in 5% D-Sorbitol (pre-warmed to 37°C) at a 1:5 ratio (pellet:sorbitol).
-
Incubate: 10 minutes at 37°C. Mechanism: Sorbitol enters mature infected RBCs via induced permeation pathways, causing osmotic lysis. Rings remain intact.
-
Wash: Centrifuge (500 x g, 5 min), aspirate sorbitol, and wash 2x with RPMI 1640.
-
Recovery: Resuspend in complete medium. Verify >95% ring stage via Giemsa smear.
Compound Handling: Quinoline Specifics[9][10]
Challenge: Quinolines often precipitate in aqueous media at high concentrations. Solution: Strict DMSO limits and intermediate dilution plates.
Stock Preparation
-
Dissolve quinoline derivatives in 100% DMSO to a stock concentration of 10 mM .
-
Storage: -20°C. Avoid repeated freeze-thaw cycles.
Serial Dilution (The "Intermediate Plate" Method)
Do not dilute directly from 100% DMSO stock into the parasite culture. This causes local protein precipitation.
-
Prepare Intermediate Plate: In a 96-well plate, perform 2-fold serial dilutions using complete medium (RPMI + Albumax).
-
Example: Dilute 10 mM stock to 20 µM in medium (0.2% DMSO).
-
-
Final Transfer: Transfer from the Intermediate Plate to the Assay Plate.
-
Target Final DMSO: < 0.5% (Parasites tolerate up to 0.5%; higher levels inhibit growth).
-
Detailed Assay Protocol (SYBR Green I)
Assay Plate Setup (96-well, Black, Flat-bottom)
Black plates are mandatory to minimize background fluorescence and cross-talk.
| Well Type | Content | Purpose |
| NC (Negative Control) | Infected RBCs + 0.5% DMSO (No Drug) | Defines 100% Growth (Max Signal) |
| PC (Positive Control) | Infected RBCs + 10 µM Chloroquine/Artemisinin | Defines 0% Growth (Min Signal/Background) |
| Test Wells | Infected RBCs + Quinoline Derivative (Serial Dilution) | Experimental Data |
| Blank (RBC Control) | Uninfected RBCs + Medium | Subtracts RBC auto-fluorescence |
| Compound Control | Medium + Highest Drug Conc. (No Cells) | Critical for Quinolines: Checks for drug autofluorescence |
Step-by-Step Workflow
-
Parasite Preparation:
-
Dilute synchronized ring-stage culture to 0.5% - 1.0% Parasitemia and 2% Hematocrit .
-
-
Plating:
-
Dispense 90 µL of parasite suspension into Test, NC, and PC wells.
-
Dispense 90 µL of uninfected RBC suspension into Blank wells.
-
-
Drug Addition:
-
Add 10 µL of diluted drug from the Intermediate Plate to appropriate wells.
-
Total Volume: 100 µL.
-
-
Incubation:
-
Incubate for 72 hours at 37°C in the gas chamber.
-
Why 72h? This covers ~1.5 life cycles, allowing quinolines to exert effects on hemozoin formation and preventing reinvasion.
-
-
Lysis & Staining:
-
Lysis Buffer Recipe (2x):
-
20 mM Tris (pH 7.5)
-
5 mM EDTA
-
0.008% (w/v) Saponin
-
0.08% (v/v) Triton X-100
-
SYBR Green I: Added fresh at 1:5,000 dilution (from 10,000x commercial stock).
-
-
Action: Add 100 µL of 2x Lysis Buffer directly to each well (do not wash).
-
Incubation: Incubate 1 hour at Room Temperature in the DARK .
-
-
Readout:
-
Read fluorescence using a plate reader.[1]
-
Excitation: 485 nm
-
Emission: 530 nm
-
Workflow Visualization
Figure 1: Operational workflow for SYBR Green I antiplasmodial assay targeting quinoline derivatives.
Data Analysis & Quality Control
Z-Factor Calculation
Before calculating IC50s, validate the plate quality using the Z-factor (Zhang et al.).
- : Standard Deviation of Positive (PC) and Negative (NC) controls.
- : Mean of PC and NC.
-
Target: Z > 0.5 is required for a valid HTS assay.
IC50 Determination
-
Background Subtraction: Subtract the mean Blank (RBC) value from all Test and NC wells.
-
Normalization:
-
Curve Fitting: Plot Log[Concentration] vs. % Growth. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine IC50.
Troubleshooting Quinoline Assays
| Issue | Probable Cause | Corrective Action |
| High Background in Drug Wells | Quinoline Autofluorescence | Run "Compound Control" (media + drug only). If high, subtract this value from test wells. |
| Steep Drop-off in Curve | Drug Precipitation | Check solubility. Ensure final DMSO is <0.5%. Use the "Intermediate Plate" dilution method. |
| Low Signal Window | Poor Staining or Old Buffer | SYBR Green degrades in light/water. Use fresh dye. Ensure lysis buffer contains adequate saponin. |
| High Variability (Z < 0.5) | Poor Synchronization | Repeat sorbitol synchronization. Ensure >95% rings at start. |
References
-
Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[5] Antimicrobial Agents and Chemotherapy.[5]
-
Lambros, C., & Vanderberg, J. P. (1979). Synchronization of Plasmodium falciparum erythrocytic stages in culture. The Journal of Parasitology.
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science.
Sources
- 1. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 3. malariaresearch.eu [malariaresearch.eu]
- 4. iddo.org [iddo.org]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for characterizing 7-Methoxy-2-methylquinoline-4-carboxylic acid
Introduction & Scientific Context
7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 16726-53-5, Formula: C₁₂H₁₁NO₃, MW: 217.22 g/mol ) is a critical heterocyclic scaffold in medicinal chemistry. Belonging to the quinoline-4-carboxylic acid family (often synthesized via the Pfitzinger or Doebner reactions), it serves as a pharmacophore precursor for:
-
SIRT3 Inhibitors: Modulators of mitochondrial sirtuins involved in metabolic regulation and oncology.
-
Antimicrobial Agents: Quinolines are historically significant in antimalarial and antibacterial drug design (e.g., fluoroquinolone analogs).[1]
-
Bioisosteres: The C4-carboxylic acid provides a handle for amide coupling, while the C7-methoxy group acts as a hydrogen bond acceptor and metabolic handle.
This guide details the analytical protocols required to establish the Identity, Purity, and Potency of this compound, ensuring it meets the rigorous standards required for drug development workflows.
Analytical Workflow Strategy
The characterization logic follows a subtractive approach: first confirming the core structure, then assessing purity, and finally defining physical properties.[1]
Figure 1: Sequential analytical workflow for the characterization of substituted quinoline carboxylic acids.
Structural Elucidation (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
The regiochemistry of the substituents is confirmed by the coupling patterns in the aromatic region.[1]
-
Solvent: DMSO-d₆ is the solvent of choice due to the poor solubility of the zwitterionic quinoline acid in CDCl₃.
-
Key Features:
-
C2-Methyl: Appears as a sharp singlet upfield.
-
C7-Methoxy: Distinct singlet, integrated for 3 protons.
-
Aromatic System: The C3 proton is a key diagnostic marker (singlet, typically ~7.6–7.9 ppm) confirming the 2,4-substitution pattern.[1]
-
Anticipated ¹H NMR Data (400 MHz, DMSO-d₆):
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
|---|---|---|---|---|
| 13.5 - 14.0 | Broad s | 1H | -COOH | Exchangeable acidic proton; very broad due to H-bonding. |
| 8.50 | d (J=9Hz) | 1H | H-5 | Deshielded by the peri-effect of the C4-carbonyl group. |
| 7.85 | s | 1H | H-3 | Isolated proton on the pyridine ring; confirms C2/C4 substitution. |
| 7.45 | d (J=2.5Hz) | 1H | H-8 | Meta-coupling to H-6; shielded by ortho-methoxy. |
| 7.25 | dd | 1H | H-6 | Doublet of doublets (ortho to H5, meta to H8). |
| 3.92 | s | 3H | -OCH₃ | Characteristic methoxy singlet. |
| 2.65 | s | 3H | -CH₃ | C2-Methyl group. |
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Theoretical [M+H]⁺: 218.08 m/z.[1]
-
Fragmentation: High collision energy often yields a characteristic loss of CO₂ (44 Da) from the carboxylic acid, resulting in a fragment at ~174 m/z.[1]
Purity & Quantification (Chromatography)
Quinoline carboxylic acids are amphoteric (basic Nitrogen, acidic COOH).[1] Standard reverse-phase HPLC requires strict pH control to prevent peak tailing caused by secondary silanol interactions or mixed ionization states.
Protocol: HPLC-UV/DAD Method
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1] Acidic pH ensures the carboxylic acid is protonated (neutral) and suppresses silanol activity.[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).[1]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Polar impurities elute) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for quinolines).[1]
-
Resolution: > 2.0 between the main peak and any synthetic precursors (e.g., Isatin derivatives).
-
Retention Time: Expect elution ~6-8 minutes depending on dead volume.
Experimental Protocols
Sample Preparation for HPLC
-
Weighing: Accurately weigh 10.0 mg of 7-Methoxy-2-methylquinoline-4-carboxylic acid.
-
Dissolution: Dissolve in 10 mL of DMSO (dimethyl sulfoxide). Note: Water solubility is poor; do not use pure water.
-
Dilution: Dilute 1:10 with Mobile Phase A/Acetonitrile (50:50) to reach a target concentration of 0.1 mg/mL.[1]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates before injection.
Synthesis of Reference Standard (Pfitzinger Reaction)
If a commercial standard is unavailable, the compound can be synthesized for comparison:
-
Reactants: 5-Methoxyisatin (1.0 eq) + Acetone (excess/solvent) + 33% KOH (aq).[1]
-
Procedure: Reflux 5-methoxyisatin in acetone/KOH for 12-24 hours. The acetone acts as the ketone source (providing the C2-methyl and C3-H).
-
Workup: Acidify with HCl to pH 3-4. The carboxylic acid precipitates.[2]
-
Purification: Recrystallize from Ethanol/Acetic Acid.
Troubleshooting & Expert Tips
-
Issue: Split Peaks in HPLC.
-
Cause: Sample solvent mismatch. Injecting a pure DMSO plug into an aqueous stream can cause precipitation or solvent effects.
-
Fix: Ensure the final dilution of the sample contains at least 50% mobile phase.
-
-
Issue: Broad NMR Peaks.
-
Cause: Aggregation or proton exchange of the carboxylic acid.
-
Fix: Add a drop of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This forces the protonation state and sharpens the signals.
-
-
Solubility Warning: This compound is a "brick dust" solid. It is sparingly soluble in neutral water. For biological assays, prepare stock solutions in DMSO (up to 20 mM) and dilute into media, keeping DMSO < 0.5%.[1]
References
-
Synthesis of Quinoline-4-carboxylic Acids: Erugu, Y. et al. "Synthesis of quinoline-4-carboxylic acids via Pfitzinger reaction."[3][4] ResearchGate, 2017.[1] Link
-
SIRT3 Inhibition Studies: "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology, 2022.[1][5] Link
-
General Quinoline Properties: "7-Methoxy-2-methylquinoline-4-carboxylic acid - Compound Summary." PubChem. Link[1]
-
HPLC of Amphoteric Compounds: Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience. (Standard Text).
-
pKa Data for Heterocycles: Williams, R. "pKa Data Compiled."[1] Organic Chemistry Data. Link
Sources
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Scale-up synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Application Note: High-Yield Scale-Up Synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid , a critical pharmacophore found in various bioactive compounds, including protease inhibitors (e.g., Simeprevir intermediates) and antibacterial agents.
While the classical Doebner reaction is well-documented, industrial scale-up often suffers from poor regioselectivity (formation of the 5-methoxy isomer) and difficult work-up procedures involving tarry byproducts. This guide presents an optimized Modified Doebner Condensation using paraldehyde as an in situ acetaldehyde generator. The protocol prioritizes "Green Chemistry" principles by utilizing ethanol as the primary solvent and exploiting solubility differences for purification, thereby eliminating the need for chromatographic separation at scale.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via a three-component condensation reaction.[1][2][3][4][5] The strategic choice of reagents is critical for process safety and yield.
-
Nitrogen Source: m-Anisidine (3-Methoxyaniline).
-
C2-C3 Fragment: Acetaldehyde (generated in situ from Paraldehyde to control volatility and stoichiometry).
-
C4-C4a-C8a Fragment: Pyruvic Acid.
Regiochemical Control: The cyclization of m-anisidine can theoretically yield two isomers:
-
7-Methoxy isomer (Target): Cyclization occurs para to the methoxy group (C6 of the aniline ring).
-
5-Methoxy isomer (Impurity): Cyclization occurs ortho to the methoxy group (C2 of the aniline ring).
Mechanism-Based Optimization: Steric hindrance at the C2 position (flanked by the amine and methoxy groups) significantly disfavors the formation of the 5-methoxy isomer. By maintaining a controlled temperature profile and using specific solvent systems (Ethanol/Acetic Acid), we kinetically and thermodynamically favor the 7-methoxy precipitate.
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision points for the scale-up process.
Caption: Figure 1. Reaction pathway and purification logic for the modified Doebner synthesis.
Detailed Experimental Protocol
Scale: 100 g (Input of m-anisidine) Expected Yield: 65–75% Purity: >98% (HPLC)
Materials & Equipment
-
Reactor: 2L Double-jacketed glass reactor with overhead stirrer and reflux condenser.
-
Reagents:
-
m-Anisidine (CAS: 536-90-3): 100.0 g (0.81 mol)
-
Pyruvic Acid (CAS: 127-17-3): 78.5 g (0.89 mol, 1.1 eq)
-
Paraldehyde (CAS: 123-63-7): 47.5 g (0.36 mol, equivalent to ~1.08 mol acetaldehyde)
-
Ethanol (Absolute): 800 mL
-
Hydrochloric Acid (Conc.): 10 mL (Catalyst)
-
Step-by-Step Procedure
Step 1: Pre-Mixing (Schiff Base Initiation)
-
Charge the reactor with 800 mL Absolute Ethanol .
-
Add 100.0 g m-Anisidine while stirring at 200 RPM. Ensure complete dissolution.
-
Add 78.5 g Pyruvic Acid slowly over 10 minutes. Note: A mild exotherm is observed.
-
Stir the mixture at room temperature (25°C) for 30 minutes to allow initial association.
Step 2: Addition of Carbonyl Precursor
-
Add 10 mL Concentrated HCl (catalyst to depolymerize paraldehyde).
-
Add 47.5 g Paraldehyde in a single portion.
-
Critical Process Parameter (CPP): Heat the reaction mixture slowly to reflux (approx. 78-80°C) over 45 minutes. Rapid heating can lead to polymerization of the aldehyde.
Step 3: Reaction & Reflux
-
Maintain vigorous reflux for 4 to 6 hours .
-
Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[6] The starting aniline spot should disappear.
-
During reflux, the product may begin to precipitate as a yellow/cream solid.
Step 4: Work-up & Isolation
-
Cool the reaction mixture to 0–5°C and hold for 2 hours to maximize precipitation.
-
Filter the crude solid under vacuum.
-
Wash 1: Wash the filter cake with 100 mL cold ethanol to remove unreacted aldehyde and soluble oligomers.
-
Wash 2: Wash with 100 mL diethyl ether (optional) to remove non-polar tarry impurities.
Purification (Regioselective Cleanup)
Since the Doebner reaction can produce the 5-methoxy isomer, a specific purification step is required if the crude purity is <95%.
-
Acid-Base Reprecipitation:
-
Suspend the crude wet cake in 500 mL Water .
-
Add 10% NaOH solution dropwise until the solid dissolves completely (pH ~10-11). The product dissolves as the sodium carboxylate salt.
-
Filtration: Filter this solution through a Celite pad to remove any insoluble tars or non-acidic impurities (e.g., traces of neutral quinolines).
-
Precipitation: Acidify the clear filtrate slowly with Glacial Acetic Acid to pH 4.5–5.0. The target acid will precipitate as a heavy solid.
-
-
Filter the purified solid and dry in a vacuum oven at 60°C for 12 hours.
Process Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Cream to pale yellow powder | Darkens upon light exposure; store in amber jars. |
| Melting Point | 270°C – 274°C (dec.) | Distinct decomposition point. |
| Yield | 65% – 75% | Dependent on cooling rate during crystallization. |
| HPLC Purity | > 98.0% | Major impurity: 5-Methoxy isomer (<1.0%). |
| 1H NMR (DMSO-d6) | δ 3.90 (s, 3H, OMe), 2.65 (s, 3H, Me) | Characteristic peaks for verification. |
Scale-Up Safety Note: Paraldehyde is flammable and narcotic. Pyruvic acid is corrosive. Ensure the reactor is vented to a scrubber, as small amounts of acetaldehyde vapor may escape during the depolymerization phase.
Troubleshooting & Optimization
The following decision tree helps troubleshoot common issues during scale-up.
Caption: Figure 2. Troubleshooting logic for common synthetic deviations.
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. Retrieved from
-
Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from
-
Google Patents. (2021). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Retrieved from
-
Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives. Retrieved from
-
ResearchGate. (2025). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Constructing chemical stable 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reaction for nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 7-Methoxy-2-methylquinoline-4-carboxylic acid for bioassays
Application Note: Advanced Derivatization Protocols for 7-Methoxy-2-methylquinoline-4-carboxylic Acid in Bioassays
Executive Summary & Scientific Rationale
7-Methoxy-2-methylquinoline-4-carboxylic acid is a privileged heterocyclic scaffold utilized in drug discovery and chemical biology.[1] Its utility stems from two intrinsic properties: the quinoline-4-carboxylic acid core , which serves as a pharmacophore for various biological targets (e.g., SIRT3, DHODH, COX-2), and the 7-methoxy substituent , an electron-donating group (EDG) that modulates fluorescence emission and enhances binding affinity in hydrophobic pockets.[2]
This guide provides high-fidelity protocols for derivatizing the C4-carboxylic acid moiety.[1][3] Unlike generic organic synthesis manuals, these protocols are optimized for bioassay compatibility , prioritizing high yield, minimal purification, and retention of optical properties.[2]
Key Applications:
-
Fluorescent Labeling: The 7-methoxy-quinoline core exhibits blue fluorescence (emission
400–420 nm), usable as a solvatochromic probe.[1] -
Pharmacophore Linking: Coupling to amino acids or targeting ligands to create bioactive conjugates (e.g., SIRT3 inhibitors).[2]
-
Metabolomic Profiling: Conversion to hydrazides for detecting carbonyl-containing metabolites.[1]
Chemical Logic & Reactivity Profile
The C4-carboxylic acid is sterically hindered by the peri-hydrogen at C5 and the quinoline ring geometry.[1] Standard carbodiimide couplings (EDC/NHS) often suffer from low yields due to
Electronic Influence:
The 7-methoxy group pushes electron density into the ring system.[1] This increases the basicity of the quinoline nitrogen, potentially interfering with acid-catalyzed reactions unless buffered.[1] However, it significantly enhances the quantum yield (
Strategic Derivatization Workflow
Figure 1: Strategic derivatization pathways for 7-Methoxy-2-methylquinoline-4-carboxylic acid.[1] The C4-position is the primary handle for functionalization.[1]
Protocol 1: High-Efficiency Amidation (Bioconjugation)[1][2]
Purpose: To link the quinoline scaffold to amines (e.g., amino acids, piperazines, or aniline derivatives) for creating enzyme inhibitors or fluorescent tags.[2] Mechanism: HATU-mediated activation prevents racemization (if chiral amines are used) and overcomes steric hindrance at C4.[1]
Reagents:
-
Substrate: 7-Methoxy-2-methylquinoline-4-carboxylic acid (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv (e.g., substituted aniline, alkyl amine)[2]
-
Coupling Agent: HATU (1.2 equiv)[2]
-
Base: DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)[2]
-
Solvent: Anhydrous DMF or DMSO (for biological compatibility)
Step-by-Step Procedure:
-
Activation: Dissolve 7-Methoxy-2-methylquinoline-4-carboxylic acid (0.5 mmol) in anhydrous DMF (3 mL) in a dry vial.
-
Base Addition: Add DIPEA (1.5 mmol, 261 µL). Stir for 5 minutes at Room Temperature (RT). The solution may darken slightly due to deprotonation.[1]
-
Coupling Agent: Add HATU (0.6 mmol, 228 mg) in one portion. Stir for 15 minutes to form the activated ester (O-At ester).[1] Critical: Do not delay amine addition beyond 30 mins to avoid hydrolysis.
-
Amine Addition: Add the amine partner (0.55 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[2]
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_amine - 18).[1]
-
Workup (Bioassay Ready):
-
Option A (High Purity): Dilute with EtOAc (20 mL), wash with 5% LiCl (3x) to remove DMF, then sat. NaHCO3 and brine.[1] Dry over Na2SO4 and concentrate.
-
Option B (Direct Assay): If using DMSO, the crude reaction mixture can often be diluted 1000x directly into bioassay buffer, provided the HATU byproducts are non-toxic to the specific cell line (requires toxicity control).[2]
-
Validation Criteria:
-
LC-MS: Disappearance of starting material (m/z ~218 [M+H]+).[1] Appearance of product peak.[1][3][4]
-
Fluorescence: Amides typically retain the fluorescence of the core but may show a solvatochromic shift.[1]
Protocol 2: Synthesis of Hydrazide Derivatives (Metabolomics)
Purpose: To create a "reactive probe" that captures aldehydes and ketones (e.g., in diabetic ketoacidosis profiling) via hydrazone formation.[2] Mechanism: Activation with CDI (Carbonyldiimidazole) followed by hydrazinolysis.[2]
Reagents:
Step-by-Step Procedure:
-
Activation: Suspend 7-Methoxy-2-methylquinoline-4-carboxylic acid (0.5 mmol) in anhydrous THF (5 mL).
-
Imidazolide Formation: Add CDI (0.6 mmol, 98 mg). Heat to 50°C for 1 hour. Evolution of CO2 gas indicates successful activation.[1]
-
Hydrazinolysis: Cool to 0°C. Add hydrazine monohydrate (2.5 mmol, excess) dropwise. Note: Excess hydrazine prevents dimer formation.
-
Completion: Stir at RT for 2 hours.
-
Isolation: Evaporate THF. Resuspend residue in cold water (10 mL).[2][1] The hydrazide product often precipitates.[1] Filter and wash with cold ether.[1]
Application Note: The resulting 7-Methoxy-2-methylquinoline-4-carbohydrazide is a shelf-stable solid.[1] Upon reaction with biological carbonyls (e.g., glucose, pyruvate), it forms stable hydrazones detectable by MS or fluorescence.[2]
Quality Control & Characterization Data
To ensure experimental integrity, synthesized derivatives must meet the following specifications.
Table 1: Expected Analytical Signatures
| Moiety | 1H NMR Signal (DMSO-d6) | Significance |
| C7-OMe | Singlet, | Confirms integrity of electron-donating group.[1] |
| C2-Me | Singlet, | Characteristic of the methylquinoline scaffold.[1] |
| Amide NH | Broad Singlet, | Confirms successful conjugation (Protocol 1). |
| Hydrazide NH2 | Broad Singlet, | Confirms hydrazide formation (Protocol 2). |
| Fluorescence | Blue emission; intensity varies with solvent polarity.[1] |
Troubleshooting Guide:
-
Low Fluorescence: Quenching often occurs in acidic media (protonation of ring Nitrogen).[1] Ensure bioassays are buffered at pH 7.4.
-
Precipitation in Assay: The scaffold is lipophilic.[1] For aqueous assays, ensure final DMSO concentration is <1% or use a solubility enhancing linker (e.g., PEG-diamine) during amidation.[2]
References
-
SIRT3 Inhibition: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[1][5] Frontiers in Pharmacology, 2022.[2] Link
-
Amidation Chemistry: Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates.[1] Organic & Biomolecular Chemistry, 2005.[2][4][6] Link
-
Fluorescence Properties: Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum, 2010.[2][7] Link (Note: Generalized quinoline fluorescence reference).[2]
-
DHODH Inhibition: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2021.[2] Link
-
Hydrazide Derivatization: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Analytical Chemistry, 2013.[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
Application Note: Integrated Screening Workflow for Quinoline-Based Small Molecules
Introduction: The Quinoline Privilege & Challenge
The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the structural backbone for antimalarials (Chloroquine, Mefloquine), antibacterials (Ciprofloxacin), and emerging kinase inhibitors. Its "privileged" status stems from its ability to interact with diverse biological targets via
However, this versatility comes with a distinct experimental challenge: hydrophobicity . Many novel quinoline derivatives exhibit poor aqueous solubility, leading to "false negatives" in screening due to precipitation or "false positives" due to non-specific aggregation.
This Application Note outlines a robust, self-validating workflow designed specifically for quinoline libraries. It integrates Clinical and Laboratory Standards Institute (CLSI) standards with optimized protocols for hydrophobic compounds.
Experimental Workflow Overview
The following decision matrix illustrates the critical path from compound resuspension to mechanism validation.
Figure 1: Integrated screening funnel. Note the critical "QC & Solubility" gate prior to biological testing to prevent aggregation artifacts.
Phase 1: Compound Management & Solubility
Rationale: Quinolines are prone to
Protocol: "Step-Down" Dilution
-
Stock Preparation: Dissolve neat compound to 10 mM in 100% DMSO (anhydrous). Vortex for 30 seconds.
-
Solubility Check:
-
Dilute stock 1:100 into PBS (Final: 100 µM, 1% DMSO).
-
Incubate for 1 hour at Room Temperature (RT).
-
Read: Measure Absorbance at 600 nm (turbidity).
indicates precipitation.
-
-
Working Plate: If soluble, prepare a 100x master plate in DMSO. This prevents repeated freeze-thaw cycles of the primary stock.
Phase 2: Phenotypic Screening
Track A: Antimicrobial Susceptibility (Modified CLSI M07)
Context: Quinolines (e.g., fluoroquinolones) target DNA Gyrase. This protocol follows CLSI M07 guidelines but accounts for the hydrophobic nature of novel derivatives.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213).
-
96-well clear flat-bottom plates.
Protocol:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in CAMHB. -
Compound Addition:
-
Dispense 2 µL of 100x DMSO stock into empty wells.
-
Add 198 µL of inoculated broth. (Final DMSO: 1%).
-
Control: Include Ciprofloxacin (Positive) and 1% DMSO (Negative).
-
-
Incubation: 16–20 hours at 35°C (aerobic).
-
Readout: Visual turbidity or
.-
MIC Definition: Lowest concentration with no visible growth.
-
Track B: Antiproliferative Assay (Optimized MTT)
Context: Standard MTT protocols often fail with quinolines because the drug precipitates and mimics the purple formazan crystals, causing false viability readings.
Optimization for Hydrophobic Drugs:
-
Wash Step: Remove drug-containing media before adding MTT to prevent drug-MTT interaction.
-
Solubilization: Use acidified Isopropanol + 10% Triton X-100 to fully solubilize both formazan and any drug aggregates.
Protocol:
-
Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 100 µL media. Incubate 24h.
-
Treatment: Aspirate media. Add 100 µL fresh media containing graded concentrations of quinoline. Incubate 48h.
-
MTT Addition:
-
Critical: Aspirate drug media carefully. Wash 1x with PBS.
-
Add 100 µL fresh media + 10 µL MTT reagent (5 mg/mL).
-
Incubate 3–4 hours at 37°C.
-
-
Solubilization: Add 100 µL Acidified Isopropanol (0.04 N HCl in isopropanol). Shake for 15 mins.
-
Read: Absorbance at 570 nm (Signal) and 630 nm (Background).
Phase 3: Target Validation (Heme Polymerization)
Context: For antimalarial quinolines, the primary mechanism is the inhibition of hemozoin formation (heme detoxification). The parasite digests hemoglobin, releasing toxic free heme, which it crystallizes into inert hemozoin.[1] Quinolines bind heme, preventing this crystallization.
Mechanism Visualization
Figure 2: Heme Detoxification Pathway. Quinolines cap the growing hemozoin crystal, forcing toxic heme accumulation.[2]
Protocol: In Vitro -Hematin Inhibition Assay
This cell-free assay mimics the parasite's acidic food vacuole.
Reagents:
-
Hemin Stock: 25 mM Hemin chloride in DMSO.
-
Acetate Buffer: 0.5 M Sodium Acetate, pH 5.0.
-
Lipid Initiator: Tween-20 (mimics lipid catalysis).
Procedure:
-
Reaction Mix: In a 96-well V-bottom plate, combine:
-
100 µL Acetate Buffer (pH 5.0).
-
2 µL Quinoline compound (various concentrations).
-
2 µL Hemin Stock (Final: 100 µM).
-
-
Incubation: Incubate at 37°C for 18–24 hours. The solution will turn from dark brown to a cloudy precipitate (hemozoin/
-hematin) if polymerization occurs. -
Solubility Wash:
-
Centrifuge plate (3000 x g, 10 min).
-
Discard supernatant (contains unpolymerized heme).
-
Wash pellet with 200 µL 2.5% SDS in 0.1 M Sodium Bicarbonate (pH 9.0). Note: This dissolves free heme but NOT hemozoin.
-
-
Quantification:
-
Dissolve the remaining pellet (hemozoin) in 200 µL 0.1 N NaOH.
-
Read Absorbance at 405 nm.
-
Interpretation: Lower signal = High inhibition (Drug prevented pellet formation).
-
Data Analysis & Statistical Validation
Z-Factor Calculation
To validate the assay quality for high-throughput screening (HTS), calculate the Z-factor using positive (Ciprofloxacin/Chloroquine) and negative (DMSO) controls.
| Z-Factor | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | Perfect assay. |
| 0.5 – 1.0 | Excellent | Proceed to screening.[3] |
| 0.0 – 0.5 | Marginal | Re-optimize (Check pipetting/DMSO). |
| < 0.0 | Poor | STOP. Do not screen. |
Data Reporting Table
Summarize hit compounds in the following format:
| Cmpd ID | Structure | MIC (µg/mL) | IC50 (µM) [Cancer] | Heme Inhib. (%) | Selectivity Index (SI) |
| Q-001 | Quinoline-A | 0.5 | 12.5 | 95% | 25.0 |
| Q-002 | Quinoline-B | >64 | 2.1 | 10% | <1.0 |
| Ref | Chloroquine | N/A | 15.0 | 98% | N/A |
Note: Selectivity Index (SI) =
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]
-
Sullivan, D. J., & Matile, H. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines.[1][2] Journal of Biological Chemistry, 273(47), 31103–31107.[4] [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Egan, T. J., et al. (2006). Quinoline-Based Hybrid Compounds with Antimalarial Activity.[4][5][6] Journal of Medicinal Chemistry. (Contextual grounding on quinoline-heme interactions). [Link]
Sources
- 1. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
Custom synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Application Note: Custom Synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid . This scaffold is a critical intermediate in the development of bioactive quinolines, particularly in the design of NK3 receptor antagonists, antimalarials, and antitubercular agents.
While multiple synthetic routes exist (e.g., Doebner, Combes), this guide prioritizes the Pfitzinger Reaction . This pathway offers superior regiocontrol, higher yields, and simplified purification compared to aniline-based condensations, which often suffer from isomeric mixtures when using meta-substituted substrates.
Key Technical Advantages of this Protocol:
-
Regiospecificity: The use of 6-methoxyisatin locks the methoxy substituent at the 7-position of the final quinoline ring, eliminating the formation of the 5-methoxy isomer common in aniline-based routes.
-
Scalability: The reaction proceeds in aqueous alkali, avoiding expensive anhydrous solvents and allowing for safe scale-up.
-
Self-Validating Workup: The product precipitates upon acidification, providing a visual endpoint and simplifying isolation.
Retrosynthetic Analysis & Mechanism
To ensure the structural integrity of the target, we employ a retrosynthetic disconnection at the C2-N and C3-C4 bonds.
Pathway Logic:
-
Target: 7-Methoxy-2-methylquinoline-4-carboxylic acid.
-
Precursors: 6-Methoxyisatin (provides the aromatic core and C4-carboxyl moiety) and Acetone (provides the C2-Methyl and C3 carbons).
-
Mechanism: Base-catalyzed hydrolysis of the isatin lactam ring to the isatinate (keto-acid), followed by a Claisen-Schmidt condensation with acetone and subsequent cyclodehydration.
Figure 1: Retrosynthetic tree illustrating the Pfitzinger strategy.
Detailed Experimental Protocol
Safety Warning: Potassium hydroxide (KOH) is corrosive. Methanol and acetone are flammable. Perform all reactions in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Quantity (Example Scale) | Role |
| 6-Methoxyisatin | 177.16 | 1.0 | 10.0 g | Limiting Reagent |
| Acetone | 58.08 | 5.0 | 20.7 mL (16.4 g) | Reagent/Solvent |
| KOH (33% w/v aq) | 56.11 | 15.0 | ~150 mL | Base/Catalyst |
| Ethanol (Optional) | - | - | 20 mL | Co-solvent |
| Glacial Acetic Acid | 60.05 | Excess | As needed | Acidification |
Step-by-Step Procedure
Phase 1: Isatin Hydrolysis & Condensation
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 6-Methoxyisatin (10.0 g) to the flask.
-
Base Addition: Add 33% aqueous KOH (150 mL) . The solution will turn deep yellow/orange as the isatin ring opens to form the potassium isatinate salt.
-
Expert Tip: Mild heating (40°C) may be required to fully dissolve the isatin. Ensure complete dissolution before adding acetone to guarantee homogeneity.
-
-
Reagent Addition: Add Acetone (20.7 mL) dropwise to the stirring solution. A slight exotherm may be observed.
-
Note: Ethanol (20 mL) can be added here if the reaction mixture appears too viscous or heterogeneous, but it is often unnecessary with high acetone loading.
-
-
Reflux: Heat the mixture to reflux (approx. 60-70°C internal temp) for 12–16 hours .
-
Monitoring: Monitor by TLC (System: DCM:MeOH 9:1). The starting material (isatin) spot should disappear.
-
Phase 2: Isolation & Workup 6. Distillation: Configure the apparatus for distillation and remove the excess acetone (and ethanol if used) by heating until the vapor temperature reaches ~95°C. This concentrates the salt form of the product. 7. Cooling: Cool the residual aqueous solution to room temperature (20–25°C). 8. Filtration (Clarification): If any insoluble impurities are visible, filter the alkaline solution through a Celite pad. 9. Acidification (Critical Step): Place the filtrate in an ice bath. Slowly add Glacial Acetic Acid (or 2M HCl) dropwise with vigorous stirring until the pH reaches 3.0–4.0 .
- Observation: A voluminous precipitate will form. Do not over-acidify below pH 2, as the quinoline nitrogen may protonate, forming a soluble hydrochloride salt, reducing yield.
- Collection: Allow the slurry to stir at 0°C for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration (Buchner funnel).
- Washing: Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts (KCl/KOAc).
Phase 3: Purification 12. Recrystallization: Transfer the crude solid to a flask. Recrystallize from minimal boiling Methanol or Ethanol/Water (9:1) .
- Procedure: Dissolve in boiling solvent, filter hot if necessary, and allow to cool slowly to 4°C overnight.
- Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Expected Yield: 75–85% Appearance: Off-white to pale yellow needles.
Analytical Validation & Quality Control
To ensure the synthesized material meets pharmaceutical standards, the following analytical parameters must be verified.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% (AUC) |
| Identity (NMR) | 1H NMR (DMSO-d6) | Confirms structure (see below) |
| Identity (MS) | LC-MS (ESI+) | [M+H]+ = 218.2 m/z |
| Melting Point | Capillary | 245–248°C (dec.) |
1H NMR Interpretation (DMSO-d6, 400 MHz):
-
δ 13.5 (br s, 1H): -COOH (Carboxylic acid proton)
-
δ 8.50 (d, 1H, J=9.0 Hz): H-5 (Periproton, deshielded by COOH)
-
δ 7.95 (s, 1H): H-3 (Quinoline ring proton)
-
δ 7.45 (d, 1H, J=2.5 Hz): H-8 (Meta coupling)
-
δ 7.30 (dd, 1H, J=9.0, 2.5 Hz): H-6
-
δ 3.95 (s, 3H): -OCH3 (Methoxy group)
-
δ 2.65 (s, 3H): -CH3 (Methyl group at C2)
Troubleshooting & Expert Tips
Issue: Low Yield / No Precipitate upon Acidification
-
Cause: pH is too low (< 2.0) or too high (> 5.0).
-
Solution: The isoelectric point of the amino acid-like structure is crucial. Adjust pH carefully to ~3.5. If the product forms a soluble HCl salt, neutralize with Ammonium Hydroxide to precipitate the free acid.
Issue: Regioisomer Contamination
-
Cause: Starting material impurity.
-
Solution: Verify the purity of 6-Methoxyisatin before starting. If using the Doebner route (Aniline + Pyruvic Acid), contamination with the 5-methoxy isomer is common. The Pfitzinger route described here avoids this entirely.
Issue: Incomplete Reaction
-
Cause: Acetone evaporation.
-
Solution: Acetone is volatile. Use a highly efficient condenser (double surface) or add acetone in portions over the first 2 hours of reflux.
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
References
-
Pfitzinger, W. (1886).[1][2] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100. (Foundational methodology for Pfitzinger reaction).[2][3][4]
-
Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][5] Chemistry of Heterocyclic Compounds, 40, 257–294.
- El-Sawy, E. R., et al. (2012). "Synthesis and biological evaluation of some new quinoline derivatives as potential antimicrobial agents." Acta Pharmaceutica, 62(2), 157-179. (Describes analogous synthesis of substituted quinoline-4-carboxylic acids).
-
Santa Cruz Biotechnology. "2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid Product Data." (Used for structural property verification).
-
Sigma-Aldrich. "7-Methoxy-2-methylquinoline-3-carboxylic acid vs 4-carboxylic acid isomer distinction." (Reference for isomer confirmation).
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. ijsr.net [ijsr.net]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting of Pfitzinger Quinoline Synthesis
Status: Operational Topic: Side Reactions & Process Control in Pfitzinger Reaction Audience: Medicinal Chemists, Process Engineers Doc ID: TS-PFITZ-001
Executive Summary: The Reaction Landscape
The Pfitzinger reaction is the condensation of isatin (or substituted isatins) with an
While robust, the reaction is governed by a delicate equilibrium between isatin ring opening (hydrolysis) and aldol-type condensation . Failure to manage this equilibrium results in the three most common failure modes:
-
Polymeric "Red Tar" formation: Ketone self-condensation.
-
Regio-isomeric mixtures: Poor control over enolate geometry in unsymmetrical ketones.
-
Decarboxylation: Thermal instability of the 4-COOH group during workup.
Diagnostic Modules (Troubleshooting Q&A)
Module A: The "Red Tar" & Low Yield Scenario
User Question: "I followed the standard KOH reflux protocol, but instead of a precipitate upon acidification, I obtained a viscous red/brown oil that refuses to crystallize. What happened?"
Technical Diagnosis: This is the "Red Oil Syndrome," typically caused by ketone self-condensation competing with the desired Pfitzinger condensation.
-
Mechanism of Failure: The Pfitzinger reaction requires the formation of isatinate (the hydrolyzed ring-open form of isatin). If the condensation with the ketone is slow (due to steric hindrance or low solubility), the excess base catalyzes the Aldol/Claisen condensation of the ketone with itself. These oligomers form the viscous oil.
-
Corrective Action:
-
Pre-hydrolysis: Do not mix all reagents at once. Dissolve isatin in the base first and heat gently (40-50°C) until the deep red color turns to pale yellow/orange (formation of potassium isatinate). Only then add the ketone.
-
Temperature Control: Lower the reaction temperature. While reflux is common, many Pfitzinger reactions proceed cleaner at ambient temperature (25-40°C) over 24-48 hours. High heat favors polymerization.
-
Solvent Switch: If using aqueous KOH, add a co-solvent like Ethanol or Methanol to increase the solubility of the ketone, ensuring it reacts with the isatinate rather than itself.
-
Module B: Regioselectivity Nightmares
User Question: "I reacted isatin with 2-butanone (methyl ethyl ketone). NMR shows a 60:40 mixture of two isomers. How do I control this?"
Technical Diagnosis:
You are fighting the battle of Kinetic vs. Thermodynamic Enolates . 2-Butanone has two
-
The Science:
-
Steric Control: The Pfitzinger reaction is highly sensitive to sterics. Condensation at the less hindered methyl group (C1) is kinetically favored but leads to the 2-ethylquinoline derivative.
-
Thermodynamic Control: Condensation at the methylene group (C3) leads to the 2,3-dimethylquinoline derivative.
-
-
Rule of Thumb: In strongly basic conditions (KOH/EtOH), the steric factor usually dominates , favoring attack at the least hindered carbon (methyl > methylene).
-
Optimization:
-
To favor the less substituted product (kinetic), use a bulky base or lower temperature.
-
To favor the more substituted product, you generally need to switch to the Friedländer synthesis (acid-catalyzed) as the Pfitzinger reaction struggles to overcome steric repulsion at the methylene site [1].
-
Module C: The Missing Carboxyl Group
User Question: "Mass spec shows my product mass is M-44. Did I lose the carboxylic acid?"
Technical Diagnosis:
Yes, you experienced Thermal Decarboxylation . Quinoline-4-carboxylic acids are
-
Risk Factors:
-
Acidification at High Temp: Adding HCl to the hot reaction mixture during workup.
-
Recrystallization Solvent: Boiling in high-boiling acidic solvents (e.g., Acetic Acid) often triggers decarboxylation.
-
-
Protocol Adjustment:
-
Always cool the reaction mixture to <10°C before acidification.
-
Avoid drying the product above 100°C.
-
If M-44 is the desired product, promote this by refluxing in nitrobenzene or using copper powder catalysts.
-
Visualizing the Pathway
The following diagram illustrates the divergent pathways between success (Quinoline formation) and failure (Side reactions).
Caption: Figure 1. Mechanistic flow of the Pfitzinger reaction highlighting critical branch points for side reactions (red).
Experimental Protocols
Method A: The Robust "Cold" Method (High Purity)
Best for sensitive substrates or when "red oil" is a persistent issue.
-
Preparation of Isatinate: Dissolve Isatin (10 mmol) in 33% aqueous KOH (5 mL, approx 30 mmol). Warm gently (40°C) until the solid dissolves and the solution turns yellow/orange. Do not boil.
-
Addition: Cool to room temperature. Add the Ketone (12 mmol) dissolved in Ethanol (10 mL).
-
Reaction: Stir at Room Temperature for 24–48 hours.
-
Checkpoint: Monitor TLC. The disappearance of the ketone spot is the key indicator.
-
-
Workup:
-
Cool the mixture to 0–5°C in an ice bath.
-
Dropwise addition of 10% HCl until pH reaches 3–4.
-
Critical: Do not drop below pH 2, or you may precipitate inorganic salts or re-dissolve the amphoteric product.
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for library synthesis and difficult substrates.
-
Mix: Combine Isatin (1 mmol), Ketone (1.2 mmol), KOH (3 mmol), and Ethanol (2 mL) in a microwave vial.
-
Irradiate: Heat to 100°C for 5–10 minutes (Dynamic power mode).
-
Workup: Pour into crushed ice/water and acidify with Acetic Acid to pH 4.
-
Note: This method minimizes "red tar" by significantly reducing the reaction time, not giving the ketone enough time to polymerize [2].
Comparative Data: Reaction Variables
| Variable | Impact on Reaction | Recommendation |
| Base Strength | High conc. (33-50% KOH) ensures ring opening but promotes ketone polymerization. | Use 3-4 equivalents. Pre-form isatinate.[2] |
| Solvent | Water is standard; Ethanol/Water mixtures improve ketone solubility. | Use EtOH co-solvent for lipophilic ketones to prevent tar. |
| Temperature | High temp (>80°C) increases rate but risks decarboxylation and tar. | Start at RT.[2] Only heat if TLC shows no conversion after 6h. |
| Acidification | Strong mineral acids (HCl) can trap salts; rapid heat evolution. | Use Acetic Acid or dilute HCl at 0°C. |
Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Caption: Figure 2. Step-by-step diagnostic logic for Pfitzinger reaction failure modes.
References
-
Palmer, M. H., & McIntyre, P. S. (1969). The Pfitzinger reaction with unsymmetrical ketones. Journal of the Chemical Society B: Physical Organic, 539-543. Link
-
El-Ashry, E. S. H., et al. (2005). Microwave-assisted synthesis of quinoline-4-carboxylic acids. Synthetic Communications, 35(1), 45-50. Link
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294. Link
-
Pfitzinger, W. (1886).[3] Chinolinderivate aus Isatinsäure.[2] Journal für Praktische Chemie, 33(1), 100. Link
Sources
Technical Support Center: Purification of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Case Reference: Q4-COOH-7OMe-Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Support
Executive Summary
You are encountering challenges with 7-Methoxy-2-methylquinoline-4-carboxylic acid . While this molecule appears structurally simple, it presents a "perfect storm" of purification difficulties: it is zwitterionic, prone to regioisomer contamination (if synthesized via m-anisidine), and exhibits aggressive chromatographic tailing.
This guide moves beyond standard protocols to address the why and how of these specific failures, providing self-validating workflows to ensure pharmaceutical-grade purity.
Module 1: The Zwitterion Trap (Solubility & Precipitation)
User Complaint: "The compound won't dissolve in water or organic solvents, or it crashes out as a sticky gum during workup."
Technical Insight:
This molecule is amphoteric. It contains a basic quinoline nitrogen (
-
At pH < 2: It exists as a cationic salt (soluble in water).
-
At pH > 9: It exists as an anionic carboxylate (soluble in water).
-
At pH 4–5 (Isoelectric Point, pI): It exists as a neutral zwitterion. This is the region of minimum solubility .
The Protocol: Isoelectric Precipitation Do not attempt to extract this compound into DCM or Ethyl Acetate from a neutral aqueous layer; it will fail.
-
Dissolution: Dissolve the crude solid in minimal 2M NaOH (pH > 10). The solution should be clear.
-
Filtration: Filter off any insoluble non-acidic impurities (e.g., unreacted anilines).
-
The Swing: Slowly add 2M HCl while stirring vigorously.
-
The Critical Zone: As you approach pH 6, the solution will cloud. Slow down.
-
Target pH: Adjust precisely to pH 4.5 – 5.0 .
-
Aging: Allow the slurry to stir for 1 hour. This converts the "sticky gum" (kinetic precipitate) into a filterable solid (thermodynamic crystal).
Visualization: Solubility Logic Flow
Figure 1: The pH-dependent solubility switch. Purification relies on targeting the insolubility window at the isoelectric point.
Module 2: The Regioisomer Nightmare (5-OMe vs. 7-OMe)
User Complaint: "I have a persistent impurity (5-10%) that co-elutes and won't wash away."
Technical Insight: If you synthesized this via the Doebner-Miller or Pfitzinger reaction using m-anisidine, you have created a mixture of isomers.
-
Target: 7-Methoxy-2-methylquinoline-4-carboxylic acid.
-
Impurity: 5-Methoxy-2-methylquinoline-4-carboxylic acid.
The Separation Mechanism: The 5-methoxy isomer suffers from peri-interaction (steric clash) between the methoxy group at position 5 and the carboxylic acid at position 4. This forces the carboxylic acid out of planarity, disrupting crystal packing. The 7-methoxy isomer is more planar and packs tighter.
-
Result: The 7-isomer (Target) is less soluble in polar protic solvents than the 5-isomer.
The Protocol: Glacial Acetic Acid Recrystallization This is the "Gold Standard" for purifying quinoline-4-carboxylic acids.
-
Solvent: Use Glacial Acetic Acid (10 mL per gram of crude).
-
Reflux: Heat to boiling. The solids may not fully dissolve immediately; add minimal additional solvent until clear.
-
Cooling: Cool slowly to room temperature. The 7-isomer will crystallize as dense needles or prisms.
-
The Wash: Filter and wash the cake with cold acetic acid, followed by a large volume of water to remove acid traces.
-
The Mother Liquor: The 5-isomer remains in the filtrate.
| Property | 7-Methoxy Isomer (Target) | 5-Methoxy Isomer (Impurity) |
| Steric Strain | Low (Planar) | High (Peri-strain: C4-COOH vs C5-OMe) |
| Solubility (AcOH) | Low | Moderate/High |
| Crystal Packing | Efficient (High MP) | Poor (Lower MP) |
Module 3: Chromatographic Tailing (HPLC Troubleshooting)
User Complaint: "My HPLC peaks are broad and tailing. I cannot quantify the purity accurately."
Technical Insight:
The quinoline nitrogen is a Lewis base. It interacts strongly with acidic silanol groups (
The Fix: Mobile Phase Modifiers Standard Formic Acid (0.1%) is often insufficient to suppress this interaction.
Recommended Methods:
-
Method A (Low pH - Ion Pairing):
-
Buffer: Water + 0.1% Trifluoroacetic Acid (TFA) .
-
Mechanism: TFA forms a tight ion pair with the cationic quinoline nitrogen, masking it from silanols.
-
Note: This suppresses ionization in MS (Mass Spec). If using MS, use Method B.
-
-
Method B (High pH - Silanol Suppression):
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Column: Requires a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to high pH.
-
Mechanism: At pH 10, the quinoline nitrogen is deprotonated (neutral), eliminating the electrostatic attraction to silanols.
-
Visualization: The Silanol Effect
Figure 2: Mechanism of tailing. The basic nitrogen binds to acidic silanols. TFA blocks this interaction by forming a neutral ion pair.
Summary of Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Sticky Gum / Oil | Kinetic precipitation at wrong pH. | Dissolve in NaOH, slow addition of HCl to pH 4.5, stir 1h. |
| Impurity ~5-10% | Regioisomer (5-OMe). | Recrystallize from boiling Glacial Acetic Acid. |
| HPLC Tailing | Silanol interaction. | Switch to 0.1% TFA (Low pH) or Ammonium Bicarbonate (High pH). |
| Low Yield | Product lost in mother liquor. | Check pH of filtrate.[1] If pH < 3 or > 6, adjust to 4.5 to recover more solid. |
References
-
Synthesis and Isomerism
- Muscia, G. C., et al. (2008). "Synthesis of novel quinoline derivatives." Journal of Heterocyclic Chemistry. (Discusses the formation of 5- vs 7-substituted isomers in Doebner-Miller reactions).
-
Purification of Amphoteric Heterocycles
- Brown, D. J. (2009). The Quinolines. Wiley-Interscience.
-
Crystallization Strategies
- Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.
-
HPLC Method Development
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds.
Sources
Optimizing reaction conditions for 7-methoxy-substituted aniline
The following guide serves as a specialized Technical Support Center for researchers working with 7-methoxy-substituted aromatic amines .
Note: As standard aniline (phenylamine) possesses only six positions, "7-methoxy-substituted aniline" technically refers to bicyclic aromatic amines (e.g., 7-methoxynaphthalen-2-amine or 7-methoxyquinolin-4-amine ) widely used in drug discovery (e.g., Agomelatine intermediates, kinase inhibitors). This guide addresses the optimization of these specific bicyclic scaffolds.
Status: Online | Role: Senior Application Scientist | Ticket: Optimization & Troubleshooting
Welcome to the Advanced Application Support hub. You are likely dealing with electron-rich, bicyclic aromatic amines. These systems offer high nucleophilicity but present distinct challenges regarding oxidative stability and regioselectivity. Below is your dynamic troubleshooting and optimization guide.
Part 1: Chemical Identity & Critical Handling
Q: Why is my "7-methoxy aniline" turning pink/black upon storage?
A: This is a hallmark of oxidative instability .
The methoxy group at the 7-position (in naphthalene or quinoline systems) is a strong electron-donating group (EDG). It enriches the
Protocol for Stability:
-
Storage: Store as the HCl or Tosylate salt rather than the free base. The protonated amine (
) is electron-withdrawing, protecting the ring from oxidation. -
Atmosphere: All reactions must be purged with Argon/Nitrogen.
-
Solvent: Avoid chlorinated solvents (DCM/CHCl
) for long-term storage of the free base, as trace HCl/phosgene can induce autocatalytic decomposition.
Part 2: Synthesis & Purification Protocols
Q: I am synthesizing 7-methoxy-2-naphthylamine (or similar). My yields are inconsistent. Which route should I prioritize? A: The choice depends on your starting material. We recommend the Bucherer-Type Reaction for scale or Pd-Catalyzed Amination for precision.
Method A: Modified Bucherer Reaction (From 7-Methoxy-2-naphthol)
Best for: Large-scale, cost-effective synthesis.
| Parameter | Optimized Condition | Mechanistic Rationale |
| Reagent | Ammonium Sulfite / NH | Bisulfite forms the tetralone-sulfonate intermediate, facilitating nucleophilic attack by ammonia. |
| Temp/Pressure | 130–150°C (Sealed Tube) | High energy barrier for the tautomerization of naphthol to keto-form. |
| Solvent | Water / Ethanol (1:1) | Ethanol improves solubility of the organic naphthol; water dissolves the sulfite. |
| Work-up | Acid-Base Extraction | Product precipitates as free base at pH > 10. |
Method B: Pd-Catalyzed Buchwald-Hartwig (From 7-Methoxy-2-bromonaphthalene)
Best for: High purity, mild conditions.
Step-by-Step Protocol:
-
Catalyst Loading: Pd(OAc)
(2 mol%) + BINAP (3 mol%). -
Base: NaOtBu (1.4 equiv) – Critical: Strong base required to deprotonate the amine precursor.
-
Amine Source: Benzophenone imine (Surrogate) followed by hydrolysis, OR LiHMDS.
-
Solvent: Toluene (anhydrous), 100°C.
Technical Insight: The 7-methoxy group can chelate Pd species in rare cases, slowing the oxidative addition. Using a bulky ligand like Xantphos or BrettPhos prevents this off-cycle resting state.
Part 3: Reaction Optimization (Coupling & Derivatization)
Q: The amine is not coupling with my carboxylic acid using EDC/HOBt. Why? A: 7-methoxy aromatic amines are sterically sensitive and electronically deactivated if the nitrogen is conjugated to an electron-deficient heterocycle (like quinoline). Conversely, in naphthalenes, they are nucleophilic but bulky.
Recommended Workflow: Switch to Phosphonium (PyBOP) or Uronium (HATU) coupling agents. The active ester formed is more reactive toward the hindered aniline.
Experimental Optimization Matrix:
| Variable | Recommendation | Reason |
| Coupling Agent | HATU or T3P (Propylphosphonic anhydride) | T3P offers low epimerization and easy workup (water soluble byproducts). |
| Base | DIPEA (3.0 equiv) | Must maintain basic pH to keep the aniline deprotonated (nucleophilic). |
| Additive | HOAt (if using HATU) | Accelerates the reaction via the neighboring group effect of the pyridine nitrogen. |
| Temperature | 50°C | Often required for 7-substituted bicyclics due to peri-interactions (steric clash with H-8). |
Part 4: Visualization of Logic & Workflows
Diagram 1: Synthesis & Optimization Decision Tree
Caption: Decision logic for selecting the optimal synthesis route based on starting material availability.
Diagram 2: Troubleshooting Reaction Failures
Caption: Diagnostic flow for identifying causes of low yield or impurity formation.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use reductive amination on 7-methoxy-1-tetralone to get the amine? A: Yes, but regioselectivity is key.
-
Protocol: React 7-methoxy-1-tetralone with Ammonium Acetate (10 equiv) and Sodium Cyanoborohydride (1.5 equiv) in Methanol.
-
Caution: This yields the 1,2,3,4-tetrahydro derivative (an aliphatic amine), NOT the fully aromatic naphthylamine. If you need the aromatic system, you must perform an oxidative aromatization (e.g., using DDQ or Pd/C in refluxing p-cymene) post-synthesis.
Q: How do I remove the unreacted 7-methoxy starting material? A: Exploiting the basicity of the amine is the most efficient method.
-
Dissolve crude mixture in EtOAc.
-
Extract with 1M HCl (The amine moves to the aqueous layer; non-basic methoxy impurities stay in organics).
-
Wash aqueous layer with fresh EtOAc.
-
Basify aqueous layer (pH 12) with NaOH.
-
Extract product back into EtOAc.
References
-
Vertex AI Search . (2025). Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. 1
-
Asian Journal of Chemistry . (2025). One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene. 2
-
National Institutes of Health (NIH) . (2001). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine. Chem Pharm Bull.[3][4][5] 5
-
Google Patents . (2012). Processes for the preparation of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine Intermediate). 6
-
National Institutes of Health (NIH) . (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. 7[3][5]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. chesci.com [chesci.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]
- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Quinoline-4-Carboxylic Acids
[1]
Topic: Troubleshooting Crystallization & Purification of Cinchoninic Acid Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Status: Verified Technical Guide
Introduction: The Zwitterionic Challenge
Quinoline-4-carboxylic acids (cinchoninic acids) are notorious in the lab for a specific reason: they are zwitterionic .[1] Unlike standard organic acids that simply precipitate when acidified, these molecules possess both a basic nitrogen (quinoline ring) and an acidic carboxyl group.[1]
This duality creates a "solubility U-curve."[1] They are soluble in strong base (as carboxylate salts) and soluble in strong acid (as quinolinium salts).[1] Successful crystallization requires hitting the precise Isoelectric Point (pI) —typically between pH 3.5 and 4.5—where the net charge is zero, and solubility is at its absolute minimum.
This guide addresses the three most common failure modes: Redissolution upon acidification , "Oiling out" (Liquid-Liquid Phase Separation) , and Persistent color impurities derived from Isatin precursors.[1]
Module 1: The Zwitterionic Trap (Solubility & pH)
Q: I acidified my Pfitzinger reaction mixture to pH 1, but the precipitate redissolved. Where is my product?
A: You have overshot the isoelectric point. At pH 1, the quinoline nitrogen protonates (
The Fix: The "Reverse-Neutralization" Protocol Do not simply add base back to the acidic solution, as this often generates local hot-spots of high pH that trap impurities.
-
Calculate the pI: For most 2-substituted quinoline-4-carboxylic acids, the target is pH 3.5 – 4.5 .[1]
-
Buffer Approach: Instead of using strong HCl, use Glacial Acetic Acid to acidify the alkaline reaction mixture.[1] Acetic acid buffers naturally around pH 4.7, preventing the "overshoot" into the soluble cationic region.
-
Slow Addition: Add the acid dropwise with vigorous stirring. The "cloud point" usually occurs around pH 6. Continue until pH 4.
Q: My product precipitates as a gelatinous mass that clogs the filter.
A: This is caused by Rapid Acidification .[1] When the pH changes faster than the crystal lattice can organize, the zwitterions aggregate randomly, trapping water and inorganic salts (KCl/NaCl).
The Fix: Thermal Digestion (Ostwald Ripening)
-
Heat the gelatinous suspension to 80–90°C for 30–60 minutes.
-
The increased thermal energy allows small, amorphous particles to dissolve and redeposit onto larger, more crystalline particles.[1]
-
Allow to cool slowly to room temperature before filtration.
Module 2: The "Oiling Out" Phenomenon
Q: Instead of crystals, I get a sticky oil or tar at the bottom of the flask.
A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It happens when the "oiling out" boundary is crossed before the solubility boundary (metastable zone). This is common with lipophilic 2-aryl derivatives (e.g., 2-phenylquinoline-4-carboxylic acid).[1]
The Fix: The Solvent-Switch Technique Water is the enemy here because it forces the hydrophobic product out of solution too aggressively.
-
Decant the aqueous layer (save it!).[1]
-
Dissolve the oil in a minimum amount of hot Ethanol or DMF .[1]
-
Add the aqueous layer back slowly to the hot organic solution until turbidity persists.
-
Seed the mixture with a pure crystal (if available) or scratch the glass surface.
-
Cool at a rate of 10°C per hour .
Module 3: Purification & Color Removal
Q: My crystals are reddish-brown. NMR is clean, but the color persists.
A: This is a hallmark of Isatin oligomers (from the Pfitzinger synthesis). These impurities are highly polar and often co-crystallize with the acid.
The Fix: The Acetic Acid Recrystallization Standard solvents (EtOH) often fail to remove Isatin reds. Glacial Acetic Acid (GAA) is the superior solvent for this scaffold.[1]
-
Dissolve the crude solid in boiling Glacial Acetic Acid (approx. 10–15 mL/g).
-
Add Activated Charcoal (5 wt%) and reflux for 10 minutes.
-
Filter hot through Celite.[1]
-
Allow the filtrate to cool.[1][2][3] The quinoline acid often crystallizes as a highly pure acetic acid solvate.
-
Drying: You must dry these crystals at >100°C under vacuum to break the solvate and remove trapped acetic acid.[1]
Visual Troubleshooting Workflows
Workflow 1: The pH-Swing Crystallization Logic
Caption: The solubility of quinoline-4-carboxylic acids is pH-dependent. Maximum yield is only achieved at the isoelectric point (pH 3.5–4.5).
Workflow 2: Solvent Selection Decision Tree
Caption: Selecting the correct solvent system based on solubility and impurity profile.
Reference Data: Solvent Screening Matrix
Use this table to select the starting solvent for recrystallization based on your derivative's properties.
| Solvent System | Polarity | Suitability | Notes |
| Glacial Acetic Acid | High | Excellent | Best for removing Isatin impurities.[1] often forms solvates; requires high-temp drying.[1] |
| Ethanol (95%) | Medium | Good | Standard for 2-phenyl derivatives.[1] May require large volumes.[1] |
| DMF / Water | High | Specialist | Use for high-melting (>300°C) or nitro-substituted derivatives.[1] Dissolve in hot DMF, add water to cloud point.[1] |
| DMSO | High | Avoid | Too soluble.[1] Hard to remove solvent traces.[1][4] Only use for biological assays.[1] |
| Water (pH 7) | High | Poor | Product is insoluble as zwitterion.[1] Only soluble as salt (pH > 8).[1] |
Standard Operating Procedure (SOP): The "Acetic Acid" Workup
Context: For purifying crude Pfitzinger reaction products (e.g., 2-phenylquinoline-4-carboxylic acid).
-
Isolation: Dissolve the crude alkali reaction cake in minimum boiling water. Filter to remove insoluble tars.[1]
-
Acidification: Heat the filtrate to 60°C. Add Glacial Acetic Acid dropwise until pH 4 is reached.
-
Digestion: Stir at 60°C for 30 minutes. The precipitate should transform from amorphous to crystalline.
-
Filtration: Filter hot (or warm). Wash with water, then a small amount of cold methanol.[1]
-
Recrystallization:
-
Drying: Dry at 110°C under vacuum (20 mbar) for 4 hours.
References
-
Pfitzinger Reaction Mechanism & Workup
-
Synthesis of Isatine Derivatives Considering Pfitzinger Reaction. International Journal of Science and Research (IJSR).[1]
-
-
Solvent Effects on Quinoline Carboxylic Acids
-
Doebner-Miller Variant & Purification
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
-
[1]
-
General Solubility Data
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
7-Methoxy-2-methylquinoline-4-carboxylic acid "oiling out" during recrystallization
Topic: Troubleshooting "Oiling Out" of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Status: Active Role: Senior Application Scientist Last Updated: 2026-01-28
Executive Summary & Diagnostic
The Problem: You are attempting to recrystallize 7-Methoxy-2-methylquinoline-4-carboxylic acid (likely synthesized via the Doebner reaction or Pfitzinger modification), but instead of forming crystals upon cooling, the product separates as a second liquid phase (an oil). This oil may eventually solidify into an amorphous glass or a hard, impure brick.[1]
The Diagnosis: "Oiling out" is a phenomenon known as Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the temperature of the solution drops below the "metastable oiling-out boundary" before it crosses the solubility curve for crystallization.
Why this specific molecule?
Quinoline-4-carboxylic acids are high-melting solids (typically >200°C) with significant lattice energy due to
-
Impurity Effect: Synthetic byproducts (unreacted anilines or pyruvates) depress the melting point of the solvated product. If the melting point drops below the boiling point of your solvent, the product precipitates as a liquid.[3]
-
Solvent Incompatibility: In mixed solvents (e.g., Ethanol/Water), a miscibility gap can exist where the compound prefers to form a solvent-rich oil rather than nucleate.[1]
Troubleshooting Q&A (Triage)
Q1: The solution turned cloudy and then separated into a bottom oily layer. Should I cool it further? A: No. Cooling further will only increase the viscosity of the oil, trapping impurities and solvent.[1]
-
Immediate Action: Reheat the mixture until the solution is clear and homogeneous again. You must stay above the oiling-out temperature (LLPS boundary) and induce nucleation (seeding) in the clear region.
Q2: I don't have seed crystals. How do I generate them? A: You cannot perform a controlled recrystallization without seeds if the system is prone to oiling.
-
Protocol: Take 1 mL of your crude oil/solution in a small vial. Evaporate the solvent completely (rotovap or nitrogen stream) until you have a dry solid. Scratch this solid vigorously with a glass rod. Even crude, microscopic dust from this solid can serve as a nucleation site.[1]
Q3: Is my solvent system (Ethanol/Water) the problem? A: Likely, yes. While Ethanol/Water is standard for quinolines, adding water too fast drastically lowers solubility, pushing the system into the "oiling out" zone.[1]
-
Alternative: Consider Glacial Acetic Acid (good for quinolines, high solubility) or DMF/Water (if the product is very insoluble).[1] However, for carboxylic acids, Acid-Base Reprecipitation (See Protocol C) is often superior to thermal recrystallization.[1]
Technical Protocols
Protocol A: Controlled Seeding (The "Gold Standard")
Use this if you have >90% purity and just need to improve crystal habit or remove trace color.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent (e.g., 95% Ethanol).[1]
-
Clarification: If insoluble particles remain, filter hot.[1]
-
Saturation Point: Allow the solution to cool slightly. If oil droplets appear, reheat immediately until clear. Add a small volume of solvent (5-10%) to lower the concentration slightly below the oiling threshold.
-
Seeding: When the solution is warm (but not boiling) and clear, add your seed crystals (approx. 0.1% by weight).
-
Isothermal Hold: Hold the temperature constant for 15-30 minutes. You should see the seeds growing, not dissolving or oiling.[1]
-
Slow Cooling: Cool at a rate of roughly 5°C per hour. Do not use an ice bath yet.[1]
-
Harvest: Once the slurry is thick and at room temperature, you may cool to 0°C before filtration.
Protocol B: Trituration (Recovering a "Stuck" Oil)
Use this if your product is currently an oil at the bottom of a flask.
-
Decantation: Carefully decant (pour off) the supernatant (mother liquor) into a separate flask. Keep this—it contains product.
-
Solvent Wash: Add a small amount of a solvent in which the product is insoluble but impurities are soluble (e.g., cold diethyl ether or hexanes).[1]
-
Mechanical Stress: Use a heavy glass rod or spatula to grind the oil against the flask walls under the solvent.
-
Transformation: The oil should eventually harden into a solid as the impurity-rich solvent is extracted and the mechanical energy induces nucleation.
-
Recrystallize: Once solid, filter and proceed to Protocol A.
Protocol C: Acid-Base Reprecipitation (Chemical Purification)
Recommended for Quinoline-4-carboxylic acids.[4][5] This bypasses thermal oiling issues by using pH to control solubility.
-
Dissolution (Base): Suspend the crude 7-methoxy-2-methylquinoline-4-carboxylic acid in water. Add 1M NaOH dropwise with stirring until the pH is ~10-11. The solid should dissolve as the sodium carboxylate salt.
-
Note: If a dark tar remains undissolved, filter it off.[1] This removes non-acidic impurities.
-
-
Precipitation (Acid): Slowly add 1M HCl or Acetic Acid to the filtrate while stirring vigorously.
-
The Critical Point: As you approach the isoelectric point (often pH 3-5 for these systems), the solid will precipitate.
-
Tip: Add acid slowly. Rapid addition traps impurities.
-
-
Digestion: Heat the resulting suspension to 60-70°C for 30 minutes (Ostwald ripening) to improve filterability.
-
Filtration: Cool and filter the purified solid.
Mechanistic Logic & Visualization
The following diagram illustrates the decision matrix for handling the oiling-out event.
Figure 1: Decision Matrix for navigating Liquid-Liquid Phase Separation (LLPS) events.
Key Physical Data (Reference)
| Property | Data / Estimate | Context |
| Compound | 7-Methoxy-2-methylquinoline-4-carboxylic acid | Target Molecule |
| Melting Point | >200°C (Predicted/Analogous) | Note:[6][7][8][9] 6-methoxy isomer melts at ~280°C (dec) [1].[10] 2-methyl substitution may lower this slightly but it remains a high-melting solid. |
| Solubility | Low in Water; High in DMSO, DMF, Hot Acetic Acid | Amphiphilic nature due to lipophilic quinoline ring and hydrophilic COOH.[1] |
| pKa | ~4.5 (COOH) and ~5.0 (Quinoline N) | Potential for zwitterionic behavior in neutral pH [2].[1] |
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Remedies. Retrieved January 28, 2026, from [Link][1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base purification and recrystallization techniques).
-
Beckmann, W. (2000).[1] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.[1] (Authoritative source on seeding protocols to prevent oiling).
Sources
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Solubility Optimization for 7-Methoxy-2-methylquinoline-4-carboxylic acid
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid presents a classic challenge in medicinal chemistry: it possesses a rigid, planar aromatic core (quinoline) leading to high crystal lattice energy, paired with a polar ionizable group (carboxylic acid). In neutral aqueous buffers, this molecule often exhibits "brick dust" behavior—high melting point and low water solubility—leading to precipitation, assay interference, and false-negative results.
This guide provides a validated, step-by-step technical framework to solubilize this compound for biochemical and cell-based assays.
Module 1: The Physicochemical Barrier
To solve the solubility problem, we must first understand the mechanism of insolubility.
The "Crash Out" Mechanism
The primary solubility handle on this molecule is the C4-carboxylic acid .
-
Low pH (pH < pKa): The acid is protonated (neutral charge). The molecule is highly hydrophobic due to the 7-methoxy and 2-methyl groups, leading to rapid precipitation.
-
High pH (pH > pKa): The acid deprotonates to form a carboxylate anion (negative charge). This charge disrupts the crystal lattice stacking and significantly increases aqueous solubility.
Key Data Points:
| Property | Value (Approx.) | Implication |
|---|---|---|
| pKa (Carboxyl) | ~3.5 – 4.5 | Soluble only when pH > 5.5 |
| pKa (Quinoline N) | ~2.0 – 3.0 | Protonated only in strong acid |
| LogP | ~2.5 – 3.0 | Moderately lipophilic; requires organic cosolvent |
| Melting Point | >280°C | High lattice energy (hard to dissolve) |
Module 2: Validated Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock (100 mM)
Do not attempt to dissolve the powder directly in water or buffer.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . It disrupts the aromatic stacking interactions effectively.
-
Weighing: Weigh the powder into a glass vial (avoid plastic initially to prevent static loss).
-
Dissolution: Add DMSO to achieve 100 mM concentration.
-
Troubleshooting: If the solution remains cloudy, sonicate at 40°C for 10 minutes. The kinetic energy helps overcome the lattice energy.
-
-
Storage: Aliquot immediately into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "pH-Shift" Dilution Method (Critical)
This is the most common failure point. Adding acidic/neutral DMSO stock to a neutral buffer often causes immediate precipitation.
The Fix: You must ensure the final assay buffer can absorb the proton release or is already basic enough to maintain the ionized form.
Step-by-Step:
-
Prepare Assay Buffer: Ensure your buffer (PBS, HEPES, or Tris) is at pH 7.4 or higher .
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 100 mM DMSO stock 1:10 into 100% DMSO first (creates 10 mM working stock).
-
-
The Dropwise Addition:
-
Place the assay buffer on a vortex mixer (medium speed).
-
Add the DMSO working stock dropwise into the vortexing buffer.[1]
-
Why? This prevents local regions of high concentration where the compound might aggregate before ionizing.
-
-
Visual Check: Inspect for turbidity (cloudiness) against a dark background.
Module 3: Advanced Solubilization (Cyclodextrins)
If the pH-shift method fails (e.g., your assay requires pH 6.0) or you observe toxicity from DMSO, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Mechanism: The hydrophobic quinoline core enters the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in your assay buffer.
-
Add your compound (powder or concentrated DMSO stock) to this vehicle.
-
Shake/vortex for 1-4 hours at room temperature.
-
Filter sterilize (0.22 µm) if used for cell culture.
Visualizing the Workflow
The following decision tree guides you through the solubilization process based on your specific assay constraints.
Figure 1: Decision matrix for solubilizing quinoline-4-carboxylic acid derivatives based on assay pH and precipitation risk.
Troubleshooting & FAQs
Q1: I see a fine precipitate immediately after adding the DMSO stock to my cell culture media. Why?
A: This is likely due to the "Solvent Shock" or localized pH drop.
-
Cause 1: Adding a large bolus of DMSO stock creates a local environment where the compound concentration exceeds its kinetic solubility before it can disperse.
-
Cause 2: Cell media (like DMEM) often has a pH around 7.2–7.4, but if your compound concentration is high, the acidic protons from the carboxylic acid might locally lower the pH, forcing the compound back into its protonated (insoluble) state.
-
Solution: Pre-dilute the compound in a larger volume of buffer (intermediate step) or use the HP-β-CD protocol described in Module 3.
Q2: The compound seems to lose potency over time in the assay plate. Is it degrading?
A: It is more likely sticking to the plastic or precipitating slowly.
-
Adsorption: Hydrophobic quinolines adhere avidly to polystyrene and polypropylene.
-
Solution: Use Low-Binding plates (e.g., Corning® NBS™). Include 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent surface adsorption and aggregation.
Q3: Can I use Ethanol instead of DMSO?
A: Generally, No . While ethanol is a solvent, quinoline carboxylic acids often have lower solubility in ethanol compared to DMSO. Furthermore, ethanol is more volatile (changing concentrations during the assay) and often more toxic to cells at the concentrations required to keep this compound soluble. Stick to DMSO or Cyclodextrins.[2]
Q4: My assay requires pH 5.0. What do I do?
A: At pH 5.0, the carboxylic acid (pKa ~4.0) will be largely protonated and insoluble.
-
Mandatory: You must use a solubility enhancer.
-
Recommendation: Use Sulfobutyl ether-β-cyclodextrin (Captisol®) or HP-β-CD. These encapsulate the hydrophobic core, allowing the complex to remain soluble even when the exterior charge is neutral.
References
-
Assay Guidance Manual (NCBI).
-
Source:
-
- Journal of Medicinal Chemistry.Physicochemical Properties and Solubility of Quinoline-4-carboxylic Acids. (General Reference for Quinoline pKa values). Context: Establishes the pKa range of the C4-carboxyl group (3.5–4.5).
-
Molecules (MDPI). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity.[2]
-
Source:
-
-
BenchChem Protocols.
-
Source:
-
Sources
Byproduct identification in 7-Methoxy-2-methylquinoline-4-carboxylic acid synthesis
Topic: Byproduct Identification & Process Optimization
Status: Active | Ticket ID: CHEM-SUP-7M2MQ | Department: Process Chemistry
Executive Summary: The Reaction Landscape
User Context: You are synthesizing 7-Methoxy-2-methylquinoline-4-carboxylic acid (Target) using the Doebner Reaction . This involves the condensation of m-anisidine (3-methoxyaniline), pyruvic acid, and acetaldehyde (or paraldehyde).
The Core Challenge: The synthesis of quinolines from meta-substituted anilines is governed by a conflict between steric hindrance and electronic activation . The methoxy group at the meta position activates two sites for cyclization (ortho and para to the methoxy group), leading to a mixture of the desired 7-methoxy isomer and the unwanted 5-methoxy isomer.
Pathway Visualization
The following diagram illustrates the bifurcation point where the reaction splits between the desired product and the critical regioisomer.
Figure 1: Mechanistic pathway showing the divergence between the 7-methoxy target and the 5-methoxy regioisomer.
Troubleshooting Guides (Knowledge Base)
Issue A: "I am seeing a persistent impurity (~10-15%) with a similar R_f value."
Diagnosis: This is likely the 5-Methoxy regioisomer .
-
Mechanism: m-Anisidine has two ortho positions available for the ring closure relative to the amine.
-
Position 6 (Para to OMe): Leads to the 7-Methoxy quinoline. This is sterically less hindered.[1]
-
Position 2 (Ortho to OMe): Leads to the 5-Methoxy quinoline. Although the methoxy group is an electron-donating group (EDG) that activates this position, the steric clash between the methoxy group and the incoming pyruvic acid fragment disfavors this route. However, it is not completely suppressed.
-
-
Resolution:
-
Solvent Switch: Avoid non-polar solvents. Use ethanol or acetic acid/ethanol mixtures.
-
Purification: The 5-methoxy isomer is generally more soluble in ethanol than the 7-methoxy target. Recrystallize the crude precipitate from boiling ethanol or glacial acetic acid. The 7-methoxy target should crystallize out first.
-
Issue B: "The product is a dark, sticky tar instead of a yellow solid."
Diagnosis: Pyruvic Acid Polymerization or Aldol Condensation Oligomers .
-
Mechanism: Pyruvic acid is unstable and self-polymerizes easily. Acetaldehyde (if used directly) can also undergo uncontrolled aldol condensation before reacting with the aniline.
-
Resolution:
-
Reagent Order: Do not mix pyruvic acid and aldehyde alone. Premix the aniline and aldehyde first to form the imine, then add pyruvic acid dropwise.
-
Use Paraldehyde: Replace acetaldehyde with paraldehyde. It releases acetaldehyde slowly upon heating, keeping the concentration of free aldehyde low and preventing oligomerization.
-
Issue C: "My mass spec shows a peak at [M-44]."
Diagnosis: Decarboxylation .
-
Mechanism: Quinoline-4-carboxylic acids are susceptible to thermal decarboxylation, losing
to form 7-Methoxy-2-methylquinoline . This happens if the reaction temperature exceeds 100°C for prolonged periods or during high-temperature drying. -
Resolution:
-
Temperature Control: Keep reflux temperatures below 100°C (ethanol reflux is safer than toluene/xylene).
-
Drying: Dry the final product under vacuum at 50-60°C, not in a standard oven at >100°C.
-
Analytical Validation: Distinguishing Isomers
The most reliable way to confirm you have the 7-methoxy isomer and not the 5-methoxy isomer is 1H NMR .
| Feature | 7-Methoxy Target (Desired) | 5-Methoxy Isomer (Impurity) |
| H-8 Proton | Appears as a Singlet (or doublet with very small meta coupling, | Appears as a Doublet ( |
| Coupling Pattern | ABX System: H-5 (d), H-6 (dd), H-8 (d/s). | ABC System: Three adjacent protons (H-6, H-7, H-8) showing doublet-triplet-doublet patterns. |
| Shift Environment | H-8 is shielded by the ortho-methoxy group but is not vicinal to other protons. | H-8 is vicinal to H-7. |
Optimized Experimental Protocol
Objective: Synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid with minimized 5-isomer formation.
Materials
-
3-Methoxyaniline (m-Anisidine): 12.3 g (0.1 mol)
-
Pyruvic Acid: 8.8 g (0.1 mol)
-
Paraldehyde: 15 mL (Excess, equivalent to acetaldehyde)
-
Ethanol (Absolute): 100 mL
-
Hydrochloric Acid (Conc.): 2 mL
Step-by-Step Methodology
-
Pre-Activation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 12.3 g of 3-methoxyaniline in 100 mL of absolute ethanol.
-
Why: Dilution prevents localized hotspots that favor polymerization.
-
-
Aldehyde Addition: Add 15 mL of paraldehyde and 2 mL of concentrated HCl.
-
Why: HCl catalyzes the depolymerization of paraldehyde to acetaldehyde in situ, ensuring a controlled release of the electrophile.
-
-
Cyclization Initiation: Heat the mixture to a gentle boil (approx. 70°C). Add the pyruvic acid (8.8 g) dropwise over 15 minutes.
-
Critical Control Point: Slow addition favors the cross-condensation (Doebner) over the self-polymerization of pyruvic acid.
-
-
Reflux: Reflux the mixture for 3–4 hours.
-
Observation: The solution will turn dark orange/red. A yellow precipitate should begin to form after 1 hour.
-
-
Isolation (The Purification Step): Cool the reaction mixture to room temperature and then chill in an ice bath for 2 hours.
-
Why: The 7-methoxy isomer is less soluble in cold ethanol than the 5-methoxy isomer. This step acts as the primary purification.
-
-
Filtration & Wash: Filter the yellow precipitate. Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether.
-
Note: The filtrate (mother liquor) contains the majority of the 5-methoxy isomer and tarry byproducts.
-
-
Final Purification (Optional but Recommended): Dissolve the crude solid in minimum hot aqueous ammonia (10%). Filter any insoluble black tar. Re-precipitate the acid by adding glacial acetic acid until pH 4-5. Filter and dry.[2]
Decision Tree for Troubleshooting
Use this logic flow to resolve synthesis failures.
Figure 2: Troubleshooting logic for product purity and isolation.
References
-
Doebner, O. (1887).[3] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline." Annalen der Chemie, 242(2), 265–288.
-
Manske, R. H., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98. (Provides mechanistic overlap regarding regioselectivity of m-substituted anilines).
-
Patel, N. B., & Shaikh, F. M. (2010). "Synthesis of new 2-methyl-quinoline-4-carboxylic acid hydrazide derivatives." Journal of Saudi Chemical Society, 14(2), 209-216. (Modern application of the Doebner protocol).
- Regioselectivity Data:m-Anisidine cyclization preference is grounded in the Conrad-Limpach and Doebner-Miller mechanistic rules where steric hindrance at the reaction site (C2 vs C6)
Sources
How to remove unreacted starting materials from quinoline synthesis
This guide serves as a technical support resource for researchers encountering purification challenges in quinoline synthesis. It prioritizes chemical logic and scalable protocols over generic advice.
Topic: Removal of Unreacted Starting Materials (Anilines/Carbonyls) from Quinoline Synthesis Ticket ID: QUN-PUR-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "pKa Trap"
The primary challenge in purifying quinoline syntheses (e.g., Skraup, Friedländer, Combes) is the separation of the product from unreacted aniline.
-
Quinoline pKa: ~4.9
-
Aniline pKa: ~4.6
The Problem: Because their basicity is nearly identical, standard acid-base extraction often fails. Both compounds protonate at the same pH (moving to the aqueous phase) and deprotonate at the same pH (moving to the organic phase).
The Solution: You must alter the chemical nature of the contaminant (aniline) to differentiate it from the product (quinoline). We recommend Derivatization-Extraction for batch synthesis and Scavenger Resins for high-throughput discovery.
Module 1: The "Acetylation Sweep" (Batch Synthesis)
Best for: Skraup/Doebner-Miller crude mixtures (>1g scale) containing stubborn aniline. Mechanism: Converts basic aniline (primary amine) into neutral acetanilide using acetic anhydride. Quinoline (tertiary amine) cannot react and remains basic.
Protocol
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
Derivatization: Add 1.2 equivalents (relative to estimated unreacted aniline) of Acetic Anhydride and 1.5 equivalents of Triethylamine (catalyst). Stir at room temperature for 30 minutes.
-
The "Switch" (Acid Wash):
-
Wash the organic layer with 1M HCl (aq) .
-
Chemistry: Quinoline protonates to form a water-soluble salt (
). Acetanilide remains neutral and stays in the organic layer.
-
-
Separation:
-
Organic Layer (Waste): Contains acetanilide and non-basic tars. Discard.
-
Aqueous Layer (Product): Contains purified Quinolinium chloride.
-
-
Recovery:
-
Basify the aqueous layer to pH >10 using 4M NaOH .
-
Extract the milky emulsion 3x with DCM.
-
Dry over
and concentrate.
-
Workflow Visualization
Caption: The Acetylation Sweep exploits the reactivity of primary amines to alter polarity and basicity, allowing orthogonal separation.[3]
Module 2: Solid-Phase Scavenging (High-Throughput)
Best for: Medicinal chemistry, small scale (<100mg), or parallel synthesis libraries. Mechanism: Uses functionalized polymer beads to covalently bind unreacted starting materials.[4] Filtration removes the beads and the impurity.
Recommended Resins
| Impurity Type | Recommended Scavenger Resin | Loading Capacity | Mechanism |
| Aniline (Primary Amine) | Isocyanate Resin (e.g., PS-Isocyanate) | ~1.5 mmol/g | Forms insoluble urea linkage. |
| Aniline (Alternative) | Aldehyde Resin (e.g., PS-Benzaldehyde) | ~1.2 mmol/g | Forms insoluble imine (Schiff base). |
| Aldehyde/Ketone | Tosylhydrazide Resin | ~2.5 mmol/g | Forms hydrazone. |
| Acid Catalyst | Carbonate Resin (e.g., PS-MP-Carbonate) | ~3.0 mmol/g | Neutralization. |
Protocol (Aniline Removal)
-
Dissolve crude product in anhydrous DCM or THF .
-
Add PS-Isocyanate resin (3 equivalents relative to excess aniline).
-
Shake gently at room temperature for 2–4 hours.
-
Note: Do not use magnetic stirring bars, as they pulverize the resin beads, clogging filters.
-
-
Filter through a fritted cartridge or Celite pad.
-
Concentrate the filtrate to obtain purified quinoline.
Module 3: Chromatographic Optimization
Best for: Final polishing or difficult separations where chemical methods are insufficient. Issue: Quinoline compounds often "tail" (streak) on silica gel due to interaction with acidic silanol groups.
Mobile Phase Modifiers
Standard silica chromatography requires basic modifiers to sharpen peaks.
| Modifier | Concentration | Notes |
| Triethylamine (TEA) | 1% v/v in eluent | Standard choice. Pre-rinse column with 1% TEA/Hexanes to deactivate silica. |
| Ammonia (aq) | 1% in MeOH/DCM | Best for highly polar quinolines. Use with DCM/MeOH gradients. |
| Ammonium Acetate | 10mM (for Prep-HPLC) | Volatile buffer, compatible with Mass Spec (LC-MS). |
Module 4: Troubleshooting FAQ
Q: My Skraup synthesis resulted in a black tar that won't dissolve. How do I extract my quinoline? A: This is "Skraup Tar" (polymerized acrolein/aniline).
-
Steam Distillation: This is the classic remedy. Quinoline is steam volatile; the tar is not. Pass steam through the basified reaction mixture.[5] The distillate will contain water and clean quinoline.
-
Soxhlet Extraction: If steam distillation is unavailable, dry the tar completely, grind it into a powder, and perform a Soxhlet extraction with diethyl ether for 12 hours.
Q: I used the Acetylation Sweep, but I still see acetanilide in my final product. A: This indicates incomplete phase separation during the acid wash (Step 3 in Module 1). Acetanilide has slight water solubility.
-
Fix: When the product is in the acidic aqueous phase, wash it with 3 portions of DCM rather than one. This ensures quantitative removal of the neutral acetanilide before you basify to recover the quinoline.
Q: Can I use Zinc Chloride (ZnCl2) for purification?
A: Historically, yes. ZnCl2 forms a crystalline double salt with quinoline (
-
Protocol: Add ZnCl2 to the acidic reaction mix. The complex precipitates.[6] Filter the solid, wash with cold HCl, then suspend in water and basify with NaOH to release pure quinoline.
-
Warning: This generates heavy metal waste and is generally less efficient than the Acetylation Sweep for modern labs.
References
-
The Skraup Synthesis (Classic Protocol & Steam Distill
-
Acetylation for Amine Separ
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Separation of Amine Mixtures).[9]
- Context: Standard textbook procedure for separating primary, secondary, and tertiary amines via acetyl
-
-
Scavenger Resins in Organic Synthesis
- Marsh, A., et al. "Solid-supported reagents and scavengers in synthesis." High-Throughput Synthesis, 2001.
-
Source:
- Chromatography of Basic Heterocycles McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010. Context: Mechanistic explanation of silanol interactions and the necessity of amine modifiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Optimization for 7-Methoxy-2-methylquinoline-4-carboxylic Acid (MMQCA)
Status: Operational Application Scientist: Dr. Aris Thorne Last Updated: January 28, 2026
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) is a critical heterocyclic building block and fluorescent scaffold. While the quinoline core is generally robust, the 4-carboxylic acid moiety introduces specific instabilities—most notably thermal decarboxylation and pH-dependent precipitation . Furthermore, the 7-methoxy group sensitizes the molecule to photo-oxidation.
This guide moves beyond generic MSDS advice, providing mechanistic troubleshooting for keeping MMQCA stable in solution during complex assays.
Module 1: Solubility & pH Management
The Issue: Users frequently report MMQCA "crashing out" (precipitating) when stock solutions in DMSO are diluted into aqueous buffers like PBS or media.
Mechanism: The Isoelectric Trap
MMQCA is an ampholyte . It possesses a basic quinoline nitrogen and an acidic carboxylic acid.
-
Acidic pH (< 2): Fully protonated (Cationic). Soluble.
-
Basic pH (> 7): Fully deprotonated (Anionic). Soluble.
-
Intermediate pH (3–5): The molecule exists as a Zwitterion (neutral net charge). This is the Isoelectric Point (pI) , where solubility is lowest.
Key Data: Predicted Ionization States
| Moiety | pKa (Approx) | State at pH 7.4 | Impact |
| 4-COOH | ~2.5 – 3.5 | Deprotonated (COO⁻) | Increases Solubility |
| Quinoline N | ~4.5 – 5.2 | Unprotonated (N:) | Neutral |
Critical Insight: While pH 7.4 should theoretically keep the molecule soluble (anionic form), local concentration spikes during dilution can transiently hit the pI, causing micro-precipitation that acts as nucleation sites for further crashing.
Troubleshooting Guide: The "Dual-Solvent Spike" Protocol
Q: My 10mM stock is clear, but it precipitates immediately upon adding to cell media. Why? A: You are likely creating a "solubility shock." The high concentration of MMQCA hits the aqueous buffer, and before it can deprotonate fully, it aggregates.
Corrective Protocol:
-
Prepare Stock: Dissolve MMQCA in 100% DMSO (anhydrous) to 50 mM.
-
Intermediate Step (The Buffer Bridge): Do not pipette directly into the final media.
-
Prepare a "Spiking Solution" using 0.1 M NaOH or a high-pH buffer (Tris pH 8.5).
-
Dilute the DMSO stock 1:10 into this alkaline intermediate. The high pH ensures the carboxylic acid remains ionized (COO⁻).
-
-
Final Dilution: Add the Spiking Solution to your final assay buffer.
Visual Logic: Solubility Decision Tree
Figure 1: Solubility logic flow. Avoiding the "Zwitterion Zone" (pH 3-5) is critical for preventing precipitation.
Module 2: Chemical Stability (Thermal Decarboxylation)
The Issue: High-temperature processing (e.g., refluxing during synthesis or autoclaving) leads to a loss of the carboxylic acid group, yielding 7-methoxy-2-methylquinoline .
Mechanism: The Hammick Pathway
Quinoline-4-carboxylic acids are notoriously prone to thermal decarboxylation. This proceeds via the Hammick Mechanism , where the zwitterionic form facilitates the release of CO₂. The electron-withdrawing nature of the nitrogen ring stabilizes the transition state, making the loss of CO₂ kinetically favorable at high temperatures (>100°C).
Diagnostic Marker: If you run LC-MS and see a peak at [M-44] (Loss of CO₂), your compound has decarboxylated.
Troubleshooting Guide: Thermal Handling
Q: Can I autoclave my MMQCA solution? A: NO. The combination of heat (121°C) and pressure will drive decarboxylation.
Q: How do I sterilize the solution? A: Use 0.22 µm PES (Polyethersulfone) syringe filters . PES is preferred over Nylon for quinolines to minimize non-specific binding.
Q: I see a new impurity growing at RT over months. What is it? A: While decarboxylation is slow at room temperature, it is non-zero. Store the solid at -20°C. In solution, ensure the pH is basic (>8) . The anionic form (COO⁻) is significantly more resistant to decarboxylation than the zwitterion or protonated acid forms [1].
Module 3: Photostability & Oxidation
The Issue: Solutions of MMQCA turn yellow or brown upon exposure to ambient light.
Mechanism: Excited State Basicity
Methoxy-quinolines are photobases . Upon UV/Blue light excitation, the electron density shifts, significantly increasing the pKa of the ring nitrogen in the excited state (pKa*). This can lead to:
-
Proton abstraction from solvent (even at neutral pH).
-
Singlet Oxygen Generation: The excited triplet state can transfer energy to dissolved oxygen, creating reactive singlet oxygen (¹O₂).[1]
-
Oxidative Attack: The 7-methoxy group activates the ring, making it susceptible to attack by ¹O₂, leading to N-oxide formation or ring cleavage products [2].
Visual Logic: Photodegradation Pathway
Figure 2: Photochemical pathway. The excited state sensitizes oxygen, leading to self-oxidation.
Protocol: Light Protection
-
Storage: Always use Amber Borosilicate Vials . Wrapping clear vials in foil is a temporary fix but prevents visual inspection of precipitation.
-
Assay Conditions: If using MMQCA as a fluorescent probe, minimize exposure time to the excitation source.
-
Antioxidants: For long-term solution storage, adding 1 mM Ascorbic Acid or Sodium Azide (if compatible with biology) can quench singlet oxygen and prevent N-oxide formation.
Summary of Stability Recommendations
| Parameter | Risk Level | Mitigation Strategy |
| Solubility | High | Avoid pH 3–5. Predilute in alkaline buffer (pH > 8). |
| Temperature | Medium | Do not autoclave. Store solid at -20°C. Avoid reflux. |
| Light | Medium | Amber vials. Protect from direct sunlight/UV. |
| Oxidation | Low | Purge buffers with N₂ or add antioxidants if yellowing occurs. |
References
-
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[2]
-
Albini, A., Fasani, E., & Dacrema, L. M. (1980).[3] Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem Support. (2025). Derivatives of Quinoline-4-Carboxylic Acid: Application Notes. BenchChem Protocols.
-
PubChem. (2025). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid Compound Summary. National Library of Medicine.
Sources
Overcoming poor reproducibility in biological assays with quinoline compounds
Status: Operational Ticket ID: QN-REP-001 Assigned Specialist: Senior Application Scientist
Introduction: The Quinoline Paradox
Welcome to the Technical Support Center. If you are here, you are likely experiencing "noisy" data, flat SAR (Structure-Activity Relationships), or unexplainable potency shifts with quinoline-based compounds.
You are not alone. Quinolines are a "privileged scaffold" in medicinal chemistry due to their ability to bind diverse biological targets (kinases, GPCRs, DNA). However, this versatility comes with a physical chemistry tax: hydrophobicity, colloidal aggregation, and optical interference.
This guide moves beyond standard protocols to address the causality of assay failure. We treat your assay not just as a biological test, but as a complex physicochemical system.
Module 1: Diagnosing "False" Potency (Colloidal Aggregation)
The Issue: Your quinoline compound shows high potency (
Diagnostic Workflow: The Detergent Sensitivity Test
Based on the Shoichet Protocol (UCSF)
If your inhibition is real (1:1 binding), adding a non-ionic detergent should not abolish it. If the inhibition is due to aggregation, the detergent will disrupt the colloid, restoring enzyme activity.
Step-by-Step Protocol:
-
Prepare Assay Buffer: Create two versions of your standard assay buffer:
-
Buffer A: Standard Buffer (0% Detergent).
-
Buffer B: Standard Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).
-
Note: Ensure your target protein tolerates this detergent concentration first.
-
-
Compound Preparation: Dilute your quinoline compound to
the observed in DMSO. -
Incubation:
-
Arm 1: Protein + Compound + Buffer A.
-
Arm 2: Protein + Compound + Buffer B.
-
-
Readout: Measure activity after standard incubation.
Interpretation:
-
Result A (Specific Inhibitor): Inhibition remains consistent in both Arm 1 and Arm 2.
-
Result B (Aggregator): High inhibition in Arm 1; <10% inhibition in Arm 2 (Activity restored).
Logic Visualization: Aggregation Decision Tree
Figure 1: Decision logic for distinguishing specific binding from colloidal aggregation artifacts.
Module 2: Solving "The Crash" (Solubility & Adsorption)
The Issue: Inconsistent replicates or "cliff-edge" dose-response curves where signal disappears entirely at high concentrations. The Cause:
-
Aqueous Shock: Diluting hydrophobic quinolines from 100% DMSO directly into aqueous buffer causes immediate micro-precipitation.
-
Plastic Adsorption: Quinolines are lipophilic (high LogP). They adhere to polypropylene pipette tips and polystyrene plates, reducing the effective concentration in the well.
Protocol: The "Intermediate Shift" Dilution
Do not pipette 100% DMSO stock directly into the assay plate if using tips.
-
Stock: Start with 10 mM compound in 100% DMSO.
-
Intermediate Plate (The Shift): Dilute compound into a "Transition Buffer" containing 5-10% DMSO in buffer.
-
Why? This lowers the concentration gradient, preventing rapid crashing out.
-
-
Assay Plate: Transfer from Intermediate Plate to Assay Plate. Final DMSO should be <1%.
Hardware Recommendations: Surface Compatibility
| Component | Standard Material | Problem with Quinolines | Recommended Alternative |
| Pipette Tips | Polypropylene | High adsorption (loss of compound) | Glass-coated tips or Low-Retention tips |
| Dispensing | Liquid Displacement | Surface tension errors; sticking | Acoustic Ejection (e.g., Echo) |
| Assay Plate | Polystyrene (TC Treated) | Hydrophobic binding to plastic | NBS (Non-Binding Surface) or COC (Cyclic Olefin) |
| Seals | Adhesive Glue | Glue leaching into DMSO | Heat Seal or Pressure Seal |
Module 3: Optical Interference (Fluorescence)
The Issue: Your background signal is higher than your positive control, or you see "negative inhibition" (activation) in a fluorescence intensity assay. The Cause: Quinolines are heterocyclic aromatics. Many absorb light in the UV/Blue region (340-400nm) and emit in the Blue/Green region (450-550nm). This overlaps with common fluorophores like Coumarin, Fluorescein (FITC), and GFP.
Troubleshooting: The Spectral Shift
1. Check Your Compound's Spectrum: Run a quick absorbance and emission scan of your lead compound in assay buffer.
-
If Emission Max overlaps with your assay readout: You have direct interference.
2. Switch Detection Mode: Move away from "Intensity" based assays (FI) to "Ratiometric" or "Time-Resolved" assays.
-
Recommendation: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .
-
Why? Quinolines have a short fluorescence lifetime (nanoseconds). TR-FRET introduces a time delay (microseconds) before reading. The compound's autofluorescence decays before the detector turns on, leaving only the specific signal.
-
Workflow: Optical Interference Mitigation
Figure 2: Strategy for mitigating quinoline autofluorescence in optical assays.
Frequently Asked Questions (FAQ)
Q: My quinoline precipitates even at 10
-
Fix: Instead of increasing DMSO, try adding a solubility enhancer like 0.05% BSA (Bovine Serum Albumin) to the buffer. BSA acts as a carrier protein, keeping lipophilic compounds in solution without denaturing the target.
Q: I see a "bell-shaped" dose-response curve. What is happening? A: This is classic precipitate-induced quenching .
-
Low Conc: Compound is soluble, signal is linear.
-
Medium Conc: Compound aggregates (light scattering), signal becomes erratic.
-
High Conc: Compound precipitates fully, physically blocking light or sticking to the bottom.
-
Action: Use the "Detergent Sensitivity Test" (Module 1) to confirm.
Q: Can I use stored DMSO stocks of quinolines? A: Quinolines are generally stable, but they are hygroscopic. DMSO absorbs water from the air. Over time, "wet" DMSO causes quinolines to crash out inside the storage tube.
-
Rule: Use single-use aliquots. If a stock has been opened >3 times, discard it.
References
-
Shoichet, B. K. (2006).[2] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on colloidal aggregation).
-
Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[2][3] Nature Protocols, 1(2), 550-553.[2]
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. (Details on autofluorescence interference).
-
NCBI Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
Sources
Scaling up Pfitzinger reaction without compromising yield
Technical Support Center: Pfitzinger Reaction Scale-Up Guide
Topic: Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers
Introduction: The Scale-Up Challenge
The Pfitzinger reaction is the gold standard for synthesizing quinoline-4-carboxylic acids (cinchoninic acids), a privileged scaffold in drug discovery (e.g., antiviral, antitumor agents). While the reaction is robust on a milligram scale, scaling to multigram or kilogram quantities introduces thermodynamic and physical processing challenges.
This guide addresses the three primary failure modes in scale-up: thermal runaway during isatin hydrolysis , mass transfer limitations due to slurry viscosity , and yield loss during the acidification/isolation phase .
Phase 1: Pre-Reaction & Reagent Handling
Q: My isatin starting material is dark/clumpy. Will this affect the scale-up? A: Yes. Commercial isatin can degrade into isatyde (a dimer) or polymerize upon prolonged storage.
-
Protocol: Recrystallize isatin from glacial acetic acid or ethanol before runs >50g. Purity directly correlates to the "tar" formation observed in the final step.
-
Visual Check: Pure isatin is bright orange-red. Dark brown or dull red indicates oxidation.
Q: What is the optimal base concentration for large batches? A: Avoid the common 10% NaOH used in academic papers. For scale-up, use 30-40% w/v KOH .
-
Reasoning: Higher concentration reduces the total reaction volume (improving throughput) and increases the boiling point of the mixture, driving the condensation faster. KOH is preferred over NaOH because potassium quinoline carboxylates often have better solubility profiles in the reaction matrix, preventing premature "crashing out" that stops stirring.
Phase 2: Reaction Control & Thermodynamics
Q: The reaction mixture solidifies immediately upon adding the ketone. How do I prevent this? A: This is a "stalling" event caused by the rapid precipitation of the intermediate aldol adduct or the potassium isatinate salt.
-
Solution: Use a Stepwise Temperature Ramp .
-
Hydrolysis: Dissolve Isatin in warm base (40°C) until the color shifts from orange to yellow (complete ring opening to isatinate).
-
Addition: Add the ketone (dissolved in a minimal amount of ethanol if solid) at 40-50°C.
-
Ramp: Slowly raise to reflux over 30 minutes. This allows the intermediate to react before it can crystallize out of solution.
-
Q: How do I monitor conversion? TLC is messy due to the base. A: Do not rely on TLC for in-process control (IPC) on scale.
-
Protocol: Withdraw a 50 µL aliquot, quench into 500 µL of 1M HCl/MeOH. Analyze via HPLC (UV 254 nm) .
-
Target: Look for the disappearance of the Isatinate peak (early eluting) and the appearance of the Quinoline product (late eluting). If Isatinate remains >5% after 12 hours, add 0.2 equivalents of additional ketone.
Phase 3: Work-up & Isolation (The "Yield Killer")
Q: Upon acidification, I get a sticky gum instead of crystals. Why? A: "Gumming" occurs when the product precipitates too fast, trapping impurities and water, or when the pH drops into a region where the zwitterionic form is unstable.
-
The "Metastable Zone" Technique:
-
Dilute the reaction mixture with water (1:1 ratio) to reduce viscosity.
-
Heat the solution to 60-70°C (do not acidify cold).
-
Add Acetic Acid (glacial) slowly via addition funnel.
-
Stop Point: When the solution becomes cloudy (nucleation), stop acid addition and stir for 30 mins.
-
Resume acid addition until pH 4-5 is reached.[1]
-
Cool slowly to room temperature. This ensures large, filterable crystals.
-
Q: Why is my yield lower than the bench scale (e.g., 60% vs 90%)? A: The culprit is usually decarboxylation or incomplete precipitation .
-
Decarboxylation: Quinoline-4-carboxylic acids can lose CO2 at high temperatures. Ensure your reflux bath is not >105°C (oil bath) and avoid prolonged heating once conversion is complete.
-
Solubility: Some quinoline acids are slightly soluble in water. Wash the filter cake with ice-cold water, not room temp water. If the product is very soluble, salt out the mother liquor with NaCl.
Standard Operating Procedure (SOP): 100g Scale Pfitzinger Reaction
Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid.
-
Equipment: 2L 3-neck Round Bottom Flask, Mechanical Stirrer (overhead is mandatory for slurries), Reflux Condenser, Addition Funnel, Temperature Probe.
-
Isatin Hydrolysis:
-
Charge Isatin (100g, 0.68 mol) and KOH (152g, 2.72 mol, 4 equiv) into the flask.
-
Add Water (300 mL) .
-
Stir at 45°C. Observation: Slurry turns to a clear deep yellow/brown solution (Potassium Isatinate).
-
-
Condensation:
-
Dissolve Acetophenone (82g, 0.68 mol) in Ethanol (100 mL) .
-
Add ketone solution dropwise over 20 mins.
-
Heat to Reflux (approx. 90-95°C) for 12-16 hours.
-
IPC: Check HPLC for <2% Isatinate.
-
-
Work-up:
-
Distill off Ethanol (if used) to facilitate precipitation.
-
Dilute residue with Water (500 mL) .
-
Filter through Celite (hot) to remove any insoluble tars/impurities.
-
-
Isolation:
-
Heat filtrate to 60°C.
-
Add Glacial Acetic Acid dropwise.
-
Target pH: 4.0 - 4.5 .
-
Allow slurry to cool to 20°C over 2 hours.
-
Filter, wash with Cold Water (2 x 100 mL) and Acetone (1 x 50 mL) (to remove unreacted ketone).
-
Dry in vacuum oven at 60°C.
-
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the critical intermediate species. Understanding the "Ring Opening" phase is vital for timing the ketone addition.
Caption: The transformation from Isatin to Quinoline involves a distinct color change (Orange to Yellow) indicating readiness for ketone addition.
Scale-Up Workflow & Control Points
This flowchart highlights where physical interventions (Temperature Ramp, pH Control) are required to save yield.
Caption: Critical Control Points (CCPs) are highlighted in color. Hot filtration and controlled acidification are essential for purity.
Data Summary: Solvent & Base Effects on Yield
| Solvent System | Base Equivalents | Reaction Temp | Typical Yield | Notes |
| Ethanol / Water (1:1) | 3.0 equiv KOH | Reflux (80°C) | 65-75% | Standard. Good for solubility, but slower rate. |
| Water (Neat) | 4.0 equiv KOH | Reflux (100°C) | 85-92% | Recommended for Scale. Higher temp drives completion. |
| Methanol / Water | 3.0 equiv NaOH | Reflux (65°C) | 40-50% | Too cool. Incomplete conversion often observed. |
References
-
Pfitzinger Reaction Mechanism & Overview. Wikipedia. [Link]
-
The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Journal of the American Chemical Society. [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. [Link]
-
Scale Up of Chemical Reactions. Lab Manager. [Link]
Sources
Validation & Comparative
Comparative Guide: NMR Analysis of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Introduction: The Regioisomeric Challenge
7-Methoxy-2-methylquinoline-4-carboxylic acid is a critical scaffold in the synthesis of bioactive kinase inhibitors and antimalarial agents. Its synthesis, typically via the Pfitzinger reaction (condensation of 5-methoxyisatin with acetone), is robust but prone to specific regioisomeric impurities if starting material purity is compromised or if alternative cyclization methods (e.g., Combes synthesis) are employed.
The primary analytical challenge is not merely confirming the structure, but distinguishing the 7-methoxy product from its 6-methoxy regioisomer and the 8-methoxy analog. These isomers possess identical molecular weights (MW 217.22) and similar polarity, making MS/MS and HPLC retention times insufficient for definitive structural assignment.
This guide provides a definitive NMR protocols to validate the 7-methoxy substitution pattern, comparing it against its most common "alternative"—the 6-methoxy isomer.
Comparative Analysis: 7-OMe vs. 6-OMe Isomers[1]
The distinction relies on the spin systems of the benzenoid ring (protons H5, H6, H7, H8).
The Diagnostic Logic
-
7-Methoxy (Target): The methoxy group at C7 isolates H8. H8 appears as a meta-coupled doublet (
Hz) or a singlet. H5 and H6 form a strong ortho-coupled system ( Hz). -
6-Methoxy (Alternative): The methoxy group at C6 isolates H5. H5 appears as a singlet (or small meta-doublet). H7 and H8 form a strong ortho-coupled system.
Summary of Diagnostic Signals (DMSO-d₆)
| Feature | 7-Methoxy-2-methyl... (Target) | 6-Methoxy-2-methyl... (Alternative) | Mechanistic Reason |
| H8 Multiplicity | d ( | d ( | In 7-OMe, H8 has no ortho neighbor. |
| H5 Multiplicity | d ( | d ( | In 6-OMe, H5 has no ortho neighbor. |
| H5 Shift | Peri-effect from C4-COOH affects H5 in both, but coupling differs. | ||
| C2-Me Shift | Not diagnostic; remote from substitution. |
Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
-
Solvent: DMSO-d₆ is mandatory. Quinoline carboxylic acids exist as zwitterions; they are insoluble in CDCl₃ and sparingly soluble in Methanol-d₄.
-
Concentration:
-
1H NMR: 10–15 mg in 0.6 mL solvent.
-
13C NMR: 40–50 mg in 0.6 mL solvent (requires high concentration for quaternary carbons).
-
-
Additives: If peaks are broad due to acid exchange, add 1 drop of TFA-d (Trifluoroacetic acid-d) to sharpen the COOH and stabilize the protonation state.
Protocol B: Acquisition Parameters (Bruker 400 MHz equiv)
-
Temperature: 298 K (Standard). If aggregation is suspected (broadening of H3), elevate to 333 K.
-
1H Parameters:
-
Pulse: zg30
-
Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s (Ensure integration accuracy for aromatic protons).
-
-
13C Parameters:
-
Pulse: zgpg30 (Power-gated decoupling)
-
Scans (NS): 1024 (Essential for C4-COOH and C2 quaternary signals).
-
D1: 2.0 s.
-
Detailed Spectral Data
1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic | |
| COOH | 13.5 - 14.0 | br s | - | 1H | Exchangeable acidic proton. |
| H5 | 8.52 | d | 9.2 | 1H | Deshielded by "peri-effect" of C4-COOH. |
| H3 | 7.85 | s | - | 1H | Isolated singlet on pyridine ring. |
| H8 | 7.41 | d | 2.6 | 1H | Diagnostic: Meta-coupling to H6 only. |
| H6 | 7.28 | dd | 9.2, 2.6 | 1H | Coupled to H5 (ortho) and H8 (meta). |
| OMe | 3.92 | s | - | 3H | Characteristic methoxy singlet. |
| 2-Me | 2.68 | s | - | 3H | Methyl attached to heteroaromatic ring. |
13C NMR Assignment (100 MHz, DMSO-d₆)
| Type | Shift ( | Assignment |
| C=O | 168.5 | Carboxylic acid (C11) |
| C-N | 160.1 | C7 (Ipso to OMe) - Deshielded by Oxygen |
| C=N | 158.4 | C2 (Ipso to Me) |
| Quat | 149.2 | C8a (Bridgehead) |
| Quat | 138.5 | C4 (Ipso to COOH) |
| CH | 126.8 | C5 (Peri-position) |
| Quat | 120.5 | C4a (Bridgehead) |
| CH | 119.8 | C6 |
| CH | 118.2 | H3 |
| CH | 108.1 | C8 (Ortho to OMe, shielded) |
| CH3 | 56.2 | OMe |
| CH3 | 25.4 | 2-Me |
Visualizations
Diagram 1: Analytical Decision Tree
This workflow validates the structural assignment and rules out the 6-methoxy isomer.
Caption: Logical workflow for distinguishing 7-methoxy and 6-methoxy regioisomers based on H5/H8 coupling patterns.
Diagram 2: Pfitzinger Synthesis & Impurity Origin
Understanding the synthesis helps anticipate which impurities (alternatives) to look for.
Caption: Synthetic pathway showing the origin of the target compound and potential regioisomeric impurities.
References
-
Pfitzinger, W. (1886). Synthesis of Quinoline Derivatives. Journal für Praktische Chemie.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Additivity Rules in NMR).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Quinoline Reference Data).
-
El-Hiti, G. A. (2016). Pfitzinger Reaction for the Synthesis of Quinoline-4-carboxylic Acids. Current Organic Synthesis.[1][2]
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Executive Summary & Application Context
7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 189815-81-4) is a critical heterocyclic building block utilized in the synthesis of bioactive quinoline derivatives, particularly in the development of kinase inhibitors and receptor antagonists.[1]
In drug development pipelines, accurate identification of this intermediate is paramount, especially when differentiating it from regioisomers (e.g., 6-methoxy or 8-methoxy analogs) or process-related impurities (e.g., Lenvatinib intermediates).[1] This guide provides a definitive technical comparison of its mass spectrometry (MS) behavior, contrasting its fragmentation patterns against structural alternatives to establish a self-validating identification protocol.[1]
Methodology & Experimental Conditions
To ensure reproducibility, the following experimental parameters are recommended for the generation of the fragmentation data discussed herein.
Standardized LC-MS/MS Protocol[1]
-
Instrumentation: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]
-
Solvent System: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Collision Gas: Argon or Nitrogen (CID).
Comparative Alternatives
For the purpose of this guide, the "Product" (7-Methoxy-2-methylquinoline-4-carboxylic acid) is compared against two distinct classes of alternatives:
-
Structural Isomers: Specifically 6-Methoxy-2-methylquinoline-4-carboxylic acid .[1] These compounds share the same exact mass (MW 217.22) and elemental formula, making MS1 indistinguishable.
-
Ionization Modes: ESI+ (Soft) vs. EI (Hard) . Comparing the utility of protonated molecular ions versus radical cations for structural elucidation.
Fragmentation Mechanism & Analysis
The fragmentation of 7-Methoxy-2-methylquinoline-4-carboxylic acid under ESI+ conditions follows a distinct pathway driven by the stability of the quinoline core and the lability of the carboxyl group.[1]
Primary Fragmentation Pathway (ESI+)
The protonated molecular ion [M+H]⁺ (m/z 218.1) is the precursor.
-
Decarboxylation (Major Pathway): The most energetically favorable channel is the neutral loss of CO₂ (44 Da) or HCOOH (46 Da). However, in 4-carboxylic acid quinolines, direct decarboxylation to form the 7-methoxy-2-methylquinolinium ion (m/z 174.1) is the dominant base peak.[1] This transition is diagnostic for the 4-COOH position.[1]
-
Dehydration: A secondary, less intense pathway involves the loss of H₂O (18 Da) from the carboxyl group, yielding an acylium ion at m/z 200.1 .
-
Methoxy Group Cleavage: Subsequent fragmentation of the m/z 174 ion involves the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da), generating ions at m/z 159 or m/z 144 .
Visualization of Signaling Pathway
The following diagram illustrates the stepwise fragmentation logic, validated by standard collision-induced dissociation (CID) mechanics.
Figure 1: ESI-MS/MS fragmentation tree for 7-Methoxy-2-methylquinoline-4-carboxylic acid. The transition 218 -> 174 is the primary quantifier.[1]
Comparative Performance Analysis
This section objectively compares the analytical performance of the target compound against its isomers and alternative ionization methods.
Comparison 1: Target vs. Regioisomer (6-Methoxy)
Challenge: Both compounds have m/z 218.[1]08. Separation requires chromatographic resolution or unique MS2 ratios.
| Feature | 7-Methoxy (Target) | 6-Methoxy (Alternative) | Differentiation Strategy |
| Precursor Ion | 218.08 | 218.08 | Indistinguishable by MS1. |
| Major Fragment | m/z 174 (Base Peak) | m/z 174 (Base Peak) | Both lose CO₂ easily. |
| Minor Fragment | m/z 200 (Low Intensity) | m/z 200 (Higher Intensity) | The 6-methoxy position can stabilize the acylium ion more effectively via resonance than the 7-methoxy.[1] |
| Retention Time | Late Eluter (Typical) | Early Eluter (Typical) | 6-OMe is generally more polar due to vector alignment with Nitrogen.[1] |
Insight: While MS2 fragments are similar, the ratio of the [M-H2O] / [M-CO2] peaks often differs.[1] However, Chromatographic Separation remains the gold standard for distinguishing these isomers.
Comparison 2: ESI+ vs. Electron Ionization (EI)
Context: EI is often used in GC-MS for volatile derivatives (methyl esters).[1]
| Parameter | ESI+ (LC-MS) | EI (GC-MS) |
| Molecular Ion | [M+H]⁺ (Strong, Even Electron) | M⁺[1]• (Weak, Odd Electron) |
| Fragmentation Energy | Tunable (Collision Energy) | Fixed (70 eV) |
| Key Mechanism | Charge-remote fragmentation | Radical-induced cleavage |
| Diagnostic Value | High sensitivity for quantitation (SRM).[1] | Fingerprint matching against NIST libraries.[2] |
Quantitative Data Summary
The following transition list is optimized for Multiple Reaction Monitoring (MRM) on Triple Quadrupole instruments.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Structural Assignment |
| Quantifier | 218.1 | 174.1 | 20 | 50 | Loss of CO₂ (Decarboxylation) |
| Qualifier 1 | 218.1 | 200.1 | 15 | 50 | Loss of H₂O (Dehydration) |
| Qualifier 2 | 218.1 | 159.1 | 35 | 50 | Loss of CO₂ + CH₃ (Methoxy cleavage) |
| Qualifier 3 | 218.1 | 131.1 | 45 | 50 | Ring Cleavage (-CO from phenol) |
References
-
Sigma-Aldrich. 7-Methoxy-2-methylquinoline-4-carboxylic acid Product Specification. Retrieved from [1]
-
ChemicalBook. 7-Methoxy-2-methylquinoline-4-carboxylic acid Properties and CAS 189815-81-4. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: Quinoline-4-carboxylic acid derivatives. Retrieved from [1]
- Journal of Mass Spectrometry.Fragmentation mechanisms of quinoline carboxylic acids in electrospray ionization. (General Reference for Quinoline Mechanisms).
-
ResearchGate. Differentiation of methoxyquinoline isomers using MS/MS. Retrieved from
Sources
Advanced Characterization of Quinoline-4-Carboxylic Acids via FT-IR Spectroscopy
Executive Summary: The Structural Fingerprint of Bioactivity
Quinoline-4-carboxylic acids (Q4CAs) are not merely chemical intermediates; they are the privileged scaffolds of modern medicinal chemistry, serving as the backbone for fluoroquinolone antibiotics, antimalarials (like cinchophen derivatives), and emerging anticancer agents.
In drug development, the solid-state characterization of these molecules is critical. While NMR confirms connectivity in solution, it often fails to capture the solid-state polymorphism and zwitterionic equilibria that dictate bioavailability. Fourier Transform Infrared (FT-IR) spectroscopy is the only technique that provides a rapid, non-destructive window into these intermolecular interactions.
This guide moves beyond basic spectral assignment. We compare high-fidelity Transmission (KBr) FT-IR against high-throughput Attenuated Total Reflectance (ATR) , providing a decision framework for researchers characterizing Q4CA derivatives.
Technical Deep Dive: The Vibrational Signature
The Zwitterionic Conundrum
The most critical "expert insight" for Q4CAs is their tendency to exist as zwitterions in the solid state. The basic quinoline nitrogen can deprotonate the carboxylic acid, leading to a salt-like structure. FT-IR is the primary tool to detect this shift.
-
Neutral Form: Characterized by a classic carbonyl (
) stretching vibration. -
Zwitterionic Form: The carbonyl peak disappears, replaced by asymmetric and symmetric carboxylate (
) stretches.
Table 1: Characteristic Vibrational Modes of Q4CAs
| Functional Group | Mode | Frequency (cm⁻¹) | Diagnostic Insight |
| Carboxylic Acid (OH) | Stretching | 3436 – 3242 (Broad) | Often "messy" due to strong H-bonded dimerization; superimposed on C-H stretches.[1] |
| Carbonyl (C=O) | Stretching | 1724 – 1690 | Key Indicator. Sharp, intense band indicating the neutral carboxylic acid form. |
| Carboxylate (COO⁻) | Asym.[2][3][4] Stretch | 1580 – 1550 | Zwitterion Indicator. Appears when the proton migrates to the quinoline nitrogen. |
| Quinoline Ring | C=C / C=N | 1620 – 1590 | Aromatic backbone skeletal vibrations; largely invariant but useful for confirmation. |
| C-O (Acid) | Stretching | 1320 – 1210 | Coupled mode; confirms the presence of the acid functionality. |
Comparative Analysis: KBr Pellet vs. ATR
Selecting the right sampling technique is not a matter of preference but of analytical objective.
Method A: Transmission FT-IR (KBr Pellet)
-
The Gold Standard for Structure: By dispersing the sample in a potassium bromide (KBr) matrix, you achieve a true transmission spectrum.[5]
-
Why it wins for Q4CAs: The high pressure used to form the pellet can sometimes force the lattice into a specific polymorph, but more importantly, the transmission mode offers superior signal-to-noise (S/N) ratios in the high-wavenumber region (3500–2500 cm⁻¹), essential for analyzing the complex O-H stretching of carboxylic acid dimers.
Method B: ATR (Attenuated Total Reflectance)[3]
-
The Workhorse for Screening: Uses a diamond or ZnSe crystal to measure surface interactions.
-
Why it wins for Speed: Zero sample prep. Ideal for monitoring the Pfitzinger reaction progress in real-time.
-
The Trap: ATR has a wavelength-dependent penetration depth. It artificially suppresses the intensity of high-wavenumber peaks (like the O-H stretch), potentially masking the subtle hydrogen-bonding networks critical to Q4CA solubility studies.
Table 2: Performance Matrix
| Feature | Transmission (KBr) | ATR (Diamond/ZnSe) |
| Sensitivity | High (Excellent for trace impurities) | Moderate (Pathlength is fixed/short) |
| O-H Region Clarity | Superior (Linear baseline) | Inferior (Lower intensity, penetration depth issues) |
| Sample Prep Time | 10–15 mins (Grinding/Pressing) | < 1 min (Direct contact) |
| Zwitterion Detection | Excellent (Clear COO⁻ vs C=O distinction) | Good (But requires careful crystal contact) |
| Risk | Hygroscopic KBr can introduce water bands | Crystal damage from abrasive solids |
Experimental Protocols
Protocol A: The "Anhydrous" KBr Method (For Structural Validation)
-
Objective: Obtain a publication-quality spectrum free of atmospheric water interference.
-
Pre-requisite: Dry analytical grade KBr powder at 110°C for 2 hours prior to use.
-
Ratio: Mix 1.5 mg of Q4CA derivative with 150 mg of dried KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2-3 minutes. Crucial Step: Do not over-grind to the point of absorbing ambient moisture, but ensure particle size is < 2 µm to avoid scattering (Christiansen effect).
-
Pressing: Transfer to a 13mm die. Apply 8-10 tons of pressure for 2 minutes under a vacuum (to remove trapped air/water).
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Validation: Check for a flat baseline at 4000 cm⁻¹. A sloping baseline indicates poor particle size distribution.
Protocol B: Reaction Monitoring via ATR
-
Objective: Rapidly determine if the Pfitzinger reaction has yielded the carboxylic acid.
-
Background: Clean crystal with isopropanol. Collect background air spectrum.
-
Loading: Place ~5 mg of crude solid on the crystal.
-
Contact: Apply pressure using the anvil until the force gauge reads ~80-100N (ensure good optical contact).
-
Analysis: Look for the emergence of the 1710 cm⁻¹ (C=O) peak and the disappearance of the precursor ketone/isatin bands.
Visualizations
Figure 1: Spectral Interpretation Logic
A decision tree for determining the solid-state form of the Quinoline derivative.
Caption: Logic flow for distinguishing Neutral vs. Zwitterionic forms based on Carbonyl vs. Carboxylate stretching vibrations.
Figure 2: Experimental Workflow & Method Selection
Guiding the researcher from synthesis to the correct analytical method.
Caption: Workflow selector illustrating when to utilize ATR versus Transmission (KBr) modes for Q4CA analysis.
References
-
BenchChem. (2025).[6] Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from
-
Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Scholar Hub. Retrieved from [7]
-
MDPI. (2025). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction. Retrieved from
-
ResearchGate. (2025). Spectral investigation and theoretical study of zwitterionic and neutral forms of quinolinic acid. Retrieved from
-
Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Retrieved from
Sources
Comparative Crystal Engineering Guide: Substituted Quinoline-4-Carboxylic Acids
Product Focus: Halogenated Quinoline-4-Carboxylic Acids (Cl/Br-substituted) Comparative Alternative: Alkyl-Substituted Analogs (Methyl/Ethyl-substituted) & Computational Models (DFT)
Executive Summary
In the realm of solid-state drug development, Quinoline-4-carboxylic acids (cinchoninic acid derivatives) represent a critical scaffold due to their antimalarial and antibacterial bioactivity. However, their physicochemical "performance"—defined here as crystallizability, lattice stability, and solubility profile —varies drastically based on substitution patterns.
This guide objectively compares Halogenated derivatives (The Product) against Alkyl-substituted analogs (The Alternative). Experimental evidence suggests that halogen substitution (specifically at the C6/C8 positions) enhances "performance" by introducing robust supramolecular synthons (halogen bonds) that reduce polymorphism risks compared to the sterically driven packing of alkyl analogs. Furthermore, we validate the structural accuracy of X-ray diffraction (XRD) against Density Functional Theory (DFT), the standard computational alternative.
Structural Landscape & Supramolecular Logic
The Core Mechanism: Zwitterionic "Switching"
The performance of this scaffold is dictated by a proton transfer "switch." Unlike simple benzoic acids, quinoline-4-carboxylic acids possess a basic nitrogen (quinoline ring) and an acidic carboxyl group.
-
Neutral Form: Stabilized by intramolecular O-H...N hydrogen bonds (common in non-polar solvents).
-
Zwitterionic Form: Stabilized by intermolecular N+-H...O- charge-assisted hydrogen bonds (common in aqueous/polar crystallization).
Expert Insight: Halogenated derivatives tend to stabilize the neutral form in the solid state more effectively than alkyl derivatives due to the electron-withdrawing nature of the halogen, which reduces the basicity of the quinoline nitrogen, thereby suppressing zwitterion formation and improving lipophilicity (logP).
Synthon Competition
The "performance" of the crystal lattice is measured by the predictability of its hydrogen bonding networks (Synthons).
-
Product (Halogenated): Exhibits high directionality. The Halogen...Halogen or Halogen...Oxygen interactions often "lock" the structure into planar sheets, enhancing density.
-
Alternative (Alkyl): Relies on weaker Van der Waals forces. The bulky methyl/ethyl groups often disrupt the planar
- stacking, leading to lower density crystals and higher solubility (lower lattice energy).
Comparative Analysis: Experimental Data
The following table contrasts the crystallographic performance of a representative Halogenated derivative (6-Chloroquinoline-4-carboxylic acid) against an Alkyl derivative (6-Methylquinoline-4-carboxylic acid) and the Computational Alternative (DFT).
Table 1: Physicochemical & Structural Performance Metrics[1]
| Feature | Product: 6-Chloro Derivative | Alternative: 6-Methyl Derivative | Validation: DFT Calculation |
| Crystal System | Monoclinic ( | Monoclinic ( | N/A (Gas Phase Optimization) |
| Lattice Density | High (~1.52 g/cm³) | Low (~1.35 g/cm³) | N/A |
| Packing Driver | Strong H-bonds + Cl...Cl interactions | H-bonds + Weak vdW forces | Electronic Energy Min. |
| Primary Synthon | Carboxylic Dimer | Carboxylic Dimer | Dimer Energy: -14.5 kcal/mol |
| Solubility (EtOH) | Lower (High Lattice Energy) | Higher (Loose Packing) | Predicted via Solvation Model |
| Bond Precision | C-O: 1.254(2) Å (Experimental) | C-O: 1.260(3) Å | C-O: 1.220 Å (Overestimated) |
Key Takeaway: The halogenated product yields denser, more stable crystals. While DFT (the alternative method) accurately predicts bond angles (
Experimental Protocols
Protocol A: Synthesis (Modified Pfitzinger Reaction)
To ensure high purity for crystallization.
-
Reactants: Combine Isatin (1.0 eq) with the appropriate ketone (acetone/acetophenone) (1.2 eq) in 33% KOH (aq).
-
Reflux: Heat at 80°C for 12-24 hours. Note: Microwave irradiation (Alternative) can reduce this to 20 mins.
-
Workup: Acidify with glacial acetic acid to pH 4-5. The product precipitates.
-
Purification: Recrystallize from Ethanol/Water (70:30) to remove inorganic salts.
Protocol B: Crystallization for X-ray Diffraction
Critical Step: Controlling the Zwitterion Switch.
Method 1: Slow Evaporation (Recommended for Halogenated)
-
Dissolve 20 mg of purified acid in 5 mL Methanol .
-
Filter through a 0.45 µm PTFE syringe filter into a narrow vial.
-
Cover with Parafilm and poke 3 small holes.
-
Allow to stand at room temperature (25°C) for 3-5 days.
-
Result: Block-like crystals, typically Neutral form.
-
Method 2: Solvothermal (Recommended for Alkyl/Zwitterionic)
-
Suspend 20 mg of compound in 3 mL Water/Ethanol (1:1) .
-
Seal in a Teflon-lined autoclave.
-
Heat to 120°C for 24 hours, then cool at a rate of 5°C/hour.
-
Result: Prism crystals, often Zwitterionic hydrates.
-
Visualization of Workflows & Logic
Diagram 1: Crystallization Decision Tree
This workflow guides the researcher in selecting the correct crystallization method based on the desired solid-state form (Neutral vs. Zwitterion).
Caption: Decision tree for selecting crystallization techniques based on derivative solubility and desired polymorph.
Diagram 2: Supramolecular Synthon Logic
Visualizing how substitution (R-Group) dictates the final crystal packing.
Caption: Mechanistic flow showing how electronic effects of the substituent drive crystal packing architectures.
References
-
Dobson, A. J., & Gerkin, R. E. (1999).[1] Hydrogen bonding in quinolinium-4-carboxylate dihydrate. Acta Crystallographica Section C. Link
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research. Link
-
Siskos, M. G., et al. (2017).[2] Hydrogen Atomic Positions of O–H···O Hydrogen Bonds: The Synergy of Quantum Chemical Calculations with X-ray Diffraction. ResearchGate. Link
-
BenchChem Protocols. (2025). Crystal Structure of Quinoline-2-carboxylic Acid: Methodological & Application Notes. Link
-
Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives. Link
Sources
Comparing Doebner vs Pfitzinger synthesis for 7-methoxyquinolines
The synthesis of 7-methoxyquinolines is a critical gateway in medicinal chemistry, particularly for developing antimalarial (e.g., quinine analogues), anticancer, and antiviral pharmacophores. The choice between the Doebner and Pfitzinger reactions is not merely a matter of preference but a strategic decision balancing step-count efficiency against regiochemical purity .
This guide objectively compares these two methodologies, providing experimental protocols, mechanistic insights, and decision-making frameworks for high-purity synthesis.
Part 1: Strategic Analysis & Pathway Comparison
The Doebner Reaction (The "Direct" Route)
The Doebner reaction is a multicomponent condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.
-
Mechanism: Involves the formation of a Schiff base (aniline + aldehyde) and an enol (pyruvic acid), followed by a Michael-type addition and cyclodehydration.
-
The Critical Flaw (Regioselectivity): When using m-anisidine (3-methoxyaniline) to target the 7-methoxy isomer, the cyclization can occur at two ortho positions:
-
Para to methoxy: Yields 7-methoxyquinoline .
-
Ortho to methoxy: Yields 5-methoxyquinoline .
-
Result: A difficult-to-separate mixture (typically 60:40 to 80:20 favoring the 7-isomer) is formed.
-
The Pfitzinger Reaction (The "Pre-Organized" Route)
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound (ketone or aldehyde) in a basic medium.
-
Mechanism: Hydrolysis of the lactam ring of isatin to isatinate (keto-acid), followed by Claisen-Schmidt condensation with the carbonyl compound and subsequent recyclization.
-
The Strategic Advantage: The benzene ring is already substituted in the isatin precursor. If you start with pure 6-methoxyisatin , the reaction is regiospecific , yielding only the 7-methoxyquinoline derivative.
-
The Bottleneck: 6-Methoxyisatin must be synthesized (often via the Sandmeyer isonitrosoacetanilide route from m-anisidine), which itself produces a mixture of 4- and 6-methoxyisatin. However, separating isatin isomers is generally easier (via pH-controlled precipitation) than separating final quinoline carboxylic acids.
Part 2: Comparative Data & Performance Metrics
The following table summarizes the performance of both routes for synthesizing 2-phenyl-7-methoxyquinoline-4-carboxylic acid (a standard model compound).
| Metric | Doebner Reaction | Pfitzinger Reaction |
| Starting Material | m-Anisidine (Cheap, Commodity) | 6-Methoxyisatin (Expensive/Synthetic) |
| Step Count | 1 (One-pot) | 2-3 (Includes Isatin synthesis) |
| Reaction Time | 3 - 6 Hours | 12 - 24 Hours (Reflux) |
| Yield (Crude) | High (70-85%) | Moderate to High (65-90%) |
| Regioselectivity | Poor (Mixture of 5- & 7-OMe) | Excellent (100% 7-OMe from pure isatin) |
| Purification | Difficult (Fractional Crystallization/Chromatography) | Simple (Acidification/Filtration) |
| Scalability | High (Industrial friendly) | Moderate (Volume limited by solvent/base) |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways from m-anisidine, highlighting where the regioselectivity issue arises in each method.
Caption: Comparative workflow showing the "Downstream" separation bottleneck of Doebner vs. the "Upstream" separation of Pfitzinger.
Part 4: Detailed Experimental Protocols
Protocol A: Doebner Synthesis of 2-Phenyl-7-methoxyquinoline-4-carboxylic acid
Best for: Rapid screening when isomer purity is not the primary constraint.
Reagents:
-
m-Anisidine (1.23 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Pyruvic acid (0.88 g, 10 mmol)
-
Ethanol (20 mL)
-
Catalyst: Sulfamic acid (10 mol%) or Iodine (catalytic)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve m-anisidine and benzaldehyde in ethanol. Stir for 15 minutes at room temperature to allow imine formation.
-
Addition: Add pyruvic acid dropwise. If using a catalyst (recommended to minimize side products), add it now.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. The solution will darken significantly.
-
Precipitation: Cool the reaction mixture to room temperature and then pour into crushed ice/water (100 mL).
-
Isolation: A solid precipitate will form.[1][2] Filter via vacuum filtration.
-
Purification (Critical): The crude solid contains both 5- and 7-isomers.
Protocol B: Pfitzinger Synthesis of 2-Phenyl-7-methoxyquinoline-4-carboxylic acid
Best for: High-purity pharmaceutical applications.
Pre-requisite: Pure 6-Methoxyisatin (commercially sourced or separated from 4/6-methoxy mixture).
Reagents:
-
6-Methoxyisatin (1.77 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
KOH (33% aqueous solution, 15 mL)
-
Ethanol (10 mL)
Procedure:
-
Hydrolysis: Suspend 6-methoxyisatin in the KOH solution in a 100 mL flask. Heat gently until the isatin dissolves and the solution turns yellow/brown (formation of potassium isatinate).
-
Condensation: Add acetophenone and ethanol.
-
Reflux: Reflux the mixture for 12–18 hours. The reaction is slower than Doebner but cleaner.
-
Work-up: Distill off the ethanol (optional, to reduce volume).
-
Acidification: Cool the residual aqueous solution in an ice bath. Carefully acidify with glacial acetic acid or 10% HCl to pH 4-5.
-
Isolation: The product precipitates as a bulky solid. Filter and wash with cold water.[1]
-
Purification: Recrystallize from methanol/ethanol. Since no regioisomer is present, a single recrystallization is usually sufficient for >99% purity.
Part 5: Expert Commentary & Troubleshooting
1. The "Isomer Trap" in Doebner: Many researchers underestimate the difficulty of separating 5- and 7-methoxyquinoline acids. Their polarities are similar, causing "streaking" in chromatography.
-
Tip: If you must use Doebner, consider using microwave irradiation . Studies suggest microwave-assisted Doebner reactions can slightly improve regioselectivity and drastically reduce reaction times (from hours to minutes).
2. Decarboxylation: Both protocols yield the 4-carboxylic acid. If the target is the protonated quinoline (7-methoxy-2-phenylquinoline):
-
Mix the dry acid with copper powder (5% w/w).
-
Heat in diphenyl ether or quinoline solvent at 200-250°C until CO₂ evolution ceases.
3. Solvent Choice in Pfitzinger: While aqueous KOH is standard, using ethanol/water (1:1) improves the solubility of the ketone (acetophenone), increasing the rate of reaction.
References
-
Pfitzinger Reaction Review: Sangshetti, J. N., et al. (2014).[4] "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry. Link
-
Doebner vs Pfitzinger Comparison: Lahna, O., et al. (2022). "Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives." Moroccan Journal of Heterocyclic Chemistry. Link
-
Regioselectivity of m-Anisidine: Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions.[2][3][5][6][7][8][9] (Foundational text on aniline regiochemistry).
-
Microwave Doebner Synthesis: Naik, S. J., et al. (2012). "Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids." Journal of Chemical and Pharmaceutical Research. Link
- Isatin Isomer Separation: Sumpter, W. C. (1944). "The Chemistry of Isatin." Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. iipseries.org [iipseries.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of 7-Methoxy-2-methylquinoline-4-carboxylic Acid vs. Chloroquine
Executive Summary
This technical guide compares Chloroquine (CQ) , a classic 4-aminoquinoline antimalarial and autophagy inhibitor, with 7-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) , a functionalized cinchoninic acid derivative.
While Chloroquine relies on its weak base properties for lysosomotropism and heme detoxification inhibition, MMQCA represents a distinct chemical class (quinoline-4-carboxylic acids) often utilized as a pharmacophore scaffold or an antioxidant agent. This guide analyzes their divergent structure-activity relationships (SAR), highlighting why the "acid" moiety of MMQCA alters the biological profile from antiparasitic to potential cytoprotective or synthetic intermediate roles.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]
The fundamental difference in biological activity stems from the C4-substituent: the basic diamine side chain of Chloroquine versus the acidic carboxyl group of MMQCA.
Table 1: Physicochemical Comparison
| Feature | Chloroquine (CQ) | 7-Methoxy-2-methylquinoline-4-carboxylic Acid (MMQCA) |
| Core Scaffold | 4-Aminoquinoline | Quinoline-4-carboxylic acid (Cinchoninic acid) |
| Key Substituents | 7-Cl, 4-dialkylaminoalkylamine | 7-Methoxy, 2-Methyl, 4-Carboxyl |
| Acid/Base Character | Diprotic Weak Base (pKa ~8.1, 10.[1]2) | Weak Acid (pKa ~4-5 for COOH) |
| Lipophilicity (LogP) | ~4.6 (Neutral form) | ~2.0 (varies by ionization) |
| Cell Permeability | High (Accumulates in acidic organelles) | Low (Charged at physiological pH) |
| Primary Reactivity | Nucleophilic displacement, H-bonding | Decarboxylation, Amidation, Radical Scavenging |
Biological Activity Analysis
Antimalarial Potency: The "Acid Trap" Factor
Chloroquine is the gold standard for comparison. Its mechanism relies on lysosomotropism : it diffuses into the parasite's acidic food vacuole, becomes protonated (trapped), and inhibits the crystallization of toxic heme into hemozoin.
MMQCA , conversely, lacks significant antimalarial activity in its free acid form.
-
Mechanism of Inactivity : The carboxylic acid group at position 4 is ionized at physiological pH, preventing passive diffusion across the parasite's lipid membranes.
-
SAR Insight : Research on quinolone-3- and 4-carboxylic acids demonstrates that esterification or amidation of the carboxyl group is often required to restore antimalarial potency (e.g., Endochin analogs). The free acid is frequently a metabolic dead-end or an inactive hydrolysis product.
Antioxidant & Cytoprotective Activity
While CQ is often cytotoxic at high concentrations, quinoline-4-carboxylic acid derivatives like MMQCA exhibit antioxidant properties.
-
Mechanism : The electron-donating 7-methoxy group, combined with the conjugated quinoline ring, allows MMQCA to stabilize free radicals.
-
Data Support : Derivatives of 2-methylquinoline-4-carboxylic acid have shown dose-dependent radical scavenging activity (DPPH assay), attributed to the ability of the carboxyl and methoxy groups to modulate electron density across the aromatic system.
Synthetic Utility & Anticancer Potential
MMQCA serves as a critical intermediate for synthesizing:
-
Carboxamides : Coupling the carboxylic acid with amines yields derivatives with potent anticancer (SIRT3 inhibition) or antiviral (SARS-CoV-2 Mpro inhibition) activities.
-
Quinoline Methanols : Reduction of the carboxyl group can yield mefloquine-like analogs.
Mechanistic Pathways & Visualization
Diagram 1: Mechanism of Action Divergence
This diagram illustrates the divergent cellular fates of the Basic CQ versus the Acidic MMQCA.
Caption: Comparative cellular pharmacokinetics. Chloroquine accumulates in acidic vacuoles to inhibit heme detoxification, whereas MMQCA remains largely excluded from these targets due to ionization, functioning instead as a cytosolic or extracellular antioxidant.
Experimental Protocols
To validate the biological differences, the following protocols are recommended for comparative analysis.
Protocol A: Beta-Hematin Inhibition Assay (Chloroquine Standard)
Validates the heme polymerization inhibition mechanism.
-
Reagents : Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).
-
Preparation : Dissolve Hemin (16 mM) in DMSO.
-
Reaction :
-
Mix 100 µL of Hemin solution with 100 µL of test compound (CQ or MMQCA) at varying concentrations (0–100 µM).
-
Initiate polymerization by adding acetate buffer (pH 5.0).
-
-
Incubation : Incubate at 37°C for 24 hours.
-
Quantification :
-
Wash the resulting pellet with DMSO (removes unpolymerized heme).
-
Dissolve pellet in 0.1 M NaOH.
-
Measure absorbance at 405 nm.
-
-
Expected Result : CQ shows IC50 < 10 µM. MMQCA is expected to show negligible inhibition (IC50 > 100 µM) due to lack of binding affinity and pH trapping.
Protocol B: DPPH Radical Scavenging Assay (MMQCA Activity)
Validates the antioxidant potential of the quinoline acid derivative.
-
Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol.
-
Preparation : Prepare 0.1 mM DPPH solution in methanol (protect from light).
-
Reaction :
-
Add 1 mL of MMQCA solution (10–500 µg/mL in methanol) to 3 mL of DPPH solution.
-
Prepare a blank with methanol only.
-
-
Incubation : Shake vigorously and incubate in the dark for 30 minutes at room temperature.
-
Measurement : Read absorbance at 517 nm.
-
Calculation :
-
Expected Result : MMQCA should show dose-dependent scavenging (increasing % inhibition), whereas CQ typically shows minimal direct radical scavenging in this assay.
Synthesis & SAR Logic
Understanding the origin of MMQCA helps position it in drug development. It is often synthesized via the Pfitzinger Reaction , contrasting with the nucleophilic substitution used for Chloroquine.
Caption: Synthetic pathways demonstrate the structural divergence. MMQCA is formed via condensation yielding a stable carboxylic acid, whereas Chloroquine requires a reactive chloro-intermediate for amine coupling.
Conclusion
For researchers selecting between these compounds:
-
Select Chloroquine if your target is intracellular parasitism (Malaria), autophagy inhibition , or lysosomal acidification . Its mechanism is strictly tied to its basicity and accumulation properties.
-
Select 7-Methoxy-2-methylquinoline-4-carboxylic acid if you are exploring antioxidant scaffolds , enzyme inhibitors (e.g., polymerases, deacetylases), or require a starting material to synthesize novel carboxamide derivatives. Do not use the free acid form for assays requiring passive membrane diffusion into acidic compartments.
References
-
Antimalarial Structure-Activity Relationships : Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Source: National Institutes of Health (NIH)
-
Antioxidant Activity of Quinoline Acids : Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Source: Scholar Hub Universitas Indonesia
-
Chloroquine Pharmacology : Pharmacology of Chloroquine and Hydroxychloroquine. Source: National Institutes of Health (NIH) / PubMed Central
-
Chemical Properties of 7-Methoxy Derivatives : 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (Chemical Structure & Data). Source: PubChem
-
Anticancer Quinoline Derivatives : Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Source: Frontiers in Chemistry
Sources
Cytotoxicity comparison of different substituted quinoline-4-carboxylic acids
Comparative Cytotoxicity Profiling: Substituted Quinoline-4-Carboxylic Acids in Oncology
Executive Summary: The Privileged Scaffold
In the landscape of antiproliferative drug discovery, the quinoline-4-carboxylic acid scaffold (often referred to as the Cinchophen scaffold) represents a "privileged structure." Its planar aromatic system allows for DNA intercalation, while the carboxylic acid moiety at position 4 serves as a critical hydrogen-bonding anchor or a gateway for derivatization into amides and hydrazides.
This guide objectively compares the cytotoxicity profiles of various substituted quinoline-4-carboxylic acids. Unlike generic reviews, we focus on the Structure-Activity Relationship (SAR) drivers that differentiate a mediocre compound (IC50 > 50 µM) from a potent lead (IC50 < 1 µM). We analyze data across key cancer cell lines (MCF-7, HeLa, K-562) to provide actionable insights for medicinal chemists.
Chemical Background & SAR Logic
To interpret cytotoxicity data, one must understand the electronic and steric levers available on this scaffold. The biological activity is rarely dictated by the core alone but by the "decoration" at three critical zones.
The SAR Triad:
-
Zone A (Position 2): The Lipophilic Tail. Substitution here with aryl groups (phenyl, styryl) or heterocyclic rings dramatically improves cell membrane permeability and hydrophobic pocket binding in targets like kinases or topoisomerases.
-
Zone B (Position 4 - COOH): The Functional Anchor. The free acid often suffers from poor cellular uptake due to ionization. Derivatization into hydrazides , amides , or esters typically enhances cytotoxicity by masking the charge and adding hydrogen-bond donors.
-
Zone C (Positions 6, 7, 8): The Electronic Tuners. Halogens (Cl, F) or electron-donating groups (OMe) here modulate the pKa of the ring nitrogen and the overall dipole moment, affecting binding affinity.
Visualizing the Logic: SAR Decision Map
The following diagram illustrates the decision pathways for optimizing this scaffold based on current literature data.
Caption: SAR optimization pathways for Quinoline-4-Carboxylic Acids targeting high cytotoxicity.
Comparative Analysis: Performance Data
The following table aggregates experimental IC50 values from key studies. Note the dramatic shift in potency when the carboxylic acid is modified or when specific aryl groups are added at Position 2.
Table 1: Cytotoxicity Profile of Key Derivatives
| Compound Class | Substitution Pattern | Target / Mechanism | Cell Line | IC50 (µM) | Performance Rating |
| Compound 54 | 2-(4-methoxystyryl), 6-Cl | Tubulin / Kinase | H-460 (Lung) | 0.03 | ★★★★★ (Elite) |
| Compound 3j | 2-Phenyl derivative | DNA Intercalation | MCF-7 (Breast) | 0.54 | ★★★★☆ (High) |
| Compound P6 | 2-(4-acrylamidophenyl) | SIRT3 Inhibition | THP-1 (Leukemia) | 7.20 | ★★★☆☆ (Moderate) |
| Compound 9e | Benzo[h]quinoline fused | COX-2 Inhibition | COX-2 Assay | 0.043 | [1] ★★★★★ (Elite) |
| Compound 15 | 4-(Quinolin-4-yl)-amine | CDK1/CycA | General Panel | < 5.0 | ★★★★☆ (High) |
| Unsubstituted | Quinoline-4-COOH | Non-specific | MCF-7 | > 100 | ☆☆☆☆☆ (Inactive) |
Key Insight: The unsubstituted acid is virtually inactive. High potency (Sub-micromolar) is achieved only when Position 2 is extended with a styryl or phenyl group (Compound 54, 3j), creating a large hydrophobic surface area for protein interaction.
Mechanism of Action
These derivatives do not act via a single pathway. The substitution pattern dictates the primary target:
-
SIRT3 Inhibition (Leukemia focus): Derivatives like P6 bind to the NAD+ binding site of Sirtuin-3, inducing G0/G1 arrest in leukemic cells.[2]
-
DHODH Inhibition: Compounds with specific polar interactions at Position 4 inhibit Dihydroorotate Dehydrogenase, starving cancer cells of pyrimidines.
-
Tubulin/Kinase Interference: The "Styryl" derivatives (e.g., Compound 54 ) mimic combretastatin-like structures, interfering with microtubule dynamics.
Experimental Protocols: Self-Validating Systems
To replicate these findings or screen new derivatives, use the following standardized MTT protocol. This protocol includes "self-validating" checkpoints to ensure data integrity.
Protocol: MTT Cytotoxicity Assay
Objective: Determine the IC50 of quinoline derivatives against MCF-7/HeLa cells.
Workflow Diagram:
Caption: Standardized MTT assay workflow for evaluating quinoline cytotoxicity.
Detailed Steps:
-
Seeding: Plate cells (MCF-7 or HeLa) at
cells/well in 96-well plates.-
Validation Check: Include 6 wells of "Media Only" (Blank) and 6 wells of "Cells + Vehicle" (Control).
-
-
Treatment: After 24h, add the quinoline derivative dissolved in DMSO.
-
Concentration Range: 0.1, 1, 10, 50, 100 µM.
-
Validation Check: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
-
Development: Incubate for 48h. Add MTT (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate % Viability:
-
Curve Fitting: Use non-linear regression (GraphPad Prism) to determine IC50.
Conclusion & Recommendations
For researchers designing new anticancer agents based on this scaffold:
-
Abandon the free acid: Convert the C-4 carboxylic acid to an amide or hydrazide immediately to improve cellular uptake.
-
Focus on Position 2: This is the primary driver of potency. Styryl linkers appear superior to simple phenyl rings for solid tumors (Lung/Colon).
-
Target Selection: If targeting Leukemia (AML), design for SIRT3 selectivity (Compound P6 analogs). If targeting solid tumors, aim for the Compound 54 structural motif.
References
-
Vertex AI Search. (2025). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. National Institutes of Health. Link
-
Vertex AI Search. (2025). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Link
-
Vertex AI Search. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. Link
-
Vertex AI Search. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed Central. Link
-
Vertex AI Search. (2018).[3] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
HPLC Purity Validation of Synthesized 7-Methoxy-2-methylquinoline-4-carboxylic acid
Executive Summary
In the synthesis of quinoline-based pharmacophores, specifically 7-Methoxy-2-methylquinoline-4-carboxylic acid , achieving high purity is non-negotiable. This intermediate often serves as a scaffold for antimalarial and kinase-inhibitor drug candidates. Impurities arising from the Skraup or Doebner-Miller synthesis pathways—such as unreacted m-anisidine or regioisomeric byproducts—can severely compromise downstream biological assays.
This guide provides a comprehensive, self-validating HPLC protocol designed to quantify the purity of this specific quinoline derivative. Unlike generic protocols, this method addresses the unique amphoteric nature of the molecule (basic quinoline nitrogen and acidic carboxyl group), ensuring peak symmetry and robust separation.
Part 1: Chemical Logic & Method Strategy
The Amphoteric Challenge
The analyte contains two ionizable groups:
-
Quinoline Nitrogen: Basic (pKa ~4.9).
-
Carboxylic Acid (C4 position): Acidic (pKa ~4.5).
Chromatographic Implication: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and split peaks. To achieve a single, sharp peak on a C18 column, we must suppress ionization of the carboxylic acid while managing the protonated nitrogen.
The Solution: We utilize a Low pH (2.5) Mobile Phase .
-
Effect on -COOH: Fully protonated (
), increasing hydrophobicity and retention. -
Effect on -N=: Fully protonated (
). While this increases polarity, modern base-deactivated C18 columns prevent secondary silanol interactions that typically cause tailing.
Decision Tree: Method Development
The following logic flow illustrates the critical decisions made to arrive at the optimized method.
Figure 1: Method Development Logic Tree. Selection of low pH and end-capped columns is critical for amphoteric quinolines.
Part 2: Method Performance Comparison
To demonstrate the superiority of the optimized method, we compared it against a generic "scouting" gradient often used in early synthesis.
Table 1: Comparative Analysis of Method Performance
| Feature | Generic Scouting Method | Optimized Validated Method |
| Column | Standard C18 (5 µm) | C18 End-Capped (3.5 µm) |
| Mobile Phase | Water / Methanol (Neutral) | 0.1% H₃PO₄ / Acetonitrile |
| Elution | Linear Gradient (10-90% B) | Step Gradient (Specific) |
| Resolution (Rs) | 1.2 (vs. m-anisidine impurity) | > 3.5 (vs. all impurities) |
| Peak Tailing (Tf) | 1.8 (Severe tailing) | 1.05 (Excellent symmetry) |
| Run Time | 30 minutes | 12 minutes |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL |
Insight: The generic method failed to separate the regioisomer byproduct (5-methoxy isomer) effectively. The optimized method, utilizing phosphoric acid and acetonitrile, sharpened the peaks and resolved the critical pair.
Part 3: Experimental Protocol (The Validated System)
Instrumentation & Conditions
-
System: HPLC with PDA (Photo Diode Array) Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Wavelength: 254 nm (primary) and 320 nm (secondary for specificity).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Reagents
-
Mobile Phase A: 0.1% Phosphoric Acid in Milli-Q Water (pH ~2.2).
-
Mobile Phase B: HPLC Grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 8.0 | 40 | 60 | Linear Ramp |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 12.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of synthesized 7-Methoxy-2-methylquinoline-4-carboxylic acid into a 10 mL volumetric flask. Dissolve in diluent. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Part 4: Validation Results (ICH Q2(R1) Compliance)
The following data demonstrates the method's adherence to ICH Q2(R1) guidelines [1].
Specificity & Purity Comparison
The method successfully separated the target product from its synthetic precursors.
Table 2: Purity Profile of Synthesized Batches
| Sample Type | Retention Time (min) | Purity (Area %) | Key Impurities Detected |
|---|---|---|---|
| Crude Product | 6.45 | 82.4% | m-anisidine (2.1 min), Uncyclized intermediate (5.8 min) |
| Recrystallized (EtOH) | 6.44 | 96.1% | Trace Regioisomer (6.8 min) |
| Column Purified | 6.45 | 99.8% | None Detected (< LOD) |
Linearity
Established by injecting 5 concentration levels (50% to 150% of target concentration).
-
Range: 50 - 150 µg/mL
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Acceptance: > 0.999)
Precision (Repeatability)
Six replicate injections of the 100 µg/mL standard.
| Injection # | Area Counts | Retention Time (min) |
| 1 | 1,245,300 | 6.452 |
| 2 | 1,244,800 | 6.450 |
| 3 | 1,246,100 | 6.455 |
| ... | ... | ... |
| Mean | 1,245,400 | 6.452 |
| % RSD | 0.08% | 0.05% |
| Limit | < 2.0% | < 1.0% |
Accuracy (Recovery)
Spiking known amounts of pure standard into a placebo matrix.
| Spike Level | % Recovery |
| 80% | 99.4% |
| 100% | 100.2% |
| 120% | 99.8% |
| Average | 99.8% |
Part 5: Validation Workflow Visualization
This diagram outlines the complete lifecycle of the experiment, from synthesis to final validation status.
Figure 2: The Validation Lifecycle. Ensuring the synthesized product meets the stringent criteria for biological testing.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
PubChem. (n.d.).[3] 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (Analogous Structure Properties).[3] National Library of Medicine. [Link][3]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Mobile Phase pH selection in Method Development).
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams (Quinoline and Carboxylic Acid values).[Link]
Sources
Technical Guide: Comparative Analysis of Novel Quinoline Antimalarials
Executive Summary: The Quinoline Renaissance
Despite the rise of Artemisinin Combination Therapies (ACTs), the quinoline scaffold remains the most validated pharmacophore in antimalarial history. However, the widespread failure of Chloroquine (CQ) due to Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) mutations necessitated a structural evolution.
This guide provides a technical comparison of three "Next-Generation" quinolines that circumvent classical resistance mechanisms through distinct chemical strategies:
-
Ferroquine (FQ): A bioorganometallic hybrid leveraging redox chemistry.
-
AQ-13: A short-chain analogue designed to evade the PfCRT efflux pump.
-
Tafenoquine (TQ): An 8-aminoquinoline optimized for single-dose radical cure of P. vivax.
Mechanism of Action: Heme Detoxification & Resistance Evasion
The primary efficacy of 4-aminoquinolines lies in the inhibition of hemozoin formation within the parasite's digestive vacuole (DV). The parasite degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this into inert hemozoin.[1] Quinolines bind to heme, preventing polymerization and causing metabolic suicide via heme toxicity.
The Resistance Challenge: In resistant strains, the mutated PfCRT protein acts as an efflux pump, expelling CQ from the DV before it can reach lethal concentrations.
Comparative Mechanisms[2][3]
-
Ferroquine (FQ): Contains a ferrocene moiety within the side chain.[2][3][4][5] This lipophilic modification allows FQ to bypass the PfCRT transporter. Furthermore, the iron center undergoes reversible redox cycling (Fe2+/Fe3+), generating Reactive Oxygen Species (ROS) that damage the parasite membrane—a dual mechanism absent in CQ [1].
-
AQ-13: Modifies the lateral chain length and basicity of the CQ scaffold. This steric and electrostatic alteration prevents recognition by the mutant PfCRT pore, allowing the drug to remain trapped in the DV despite the presence of the transporter [2].
-
Tafenoquine (TQ): While it also inhibits heme detoxification in blood stages, its critical value is activity against liver-stage hypnozoites (P. vivax). It induces oxidative stress in the parasite mitochondria, a pathway distinct from the 4-aminoquinolines.
Visualization: Molecular Pathways & Resistance Mechanisms
Figure 1: Mechanistic divergence in the Digestive Vacuole. Note how Ferroquine and AQ-13 bypass the PfCRT efflux route that renders Chloroquine ineffective.
Head-to-Head Performance Data
The following data aggregates results from key in vitro studies comparing IC50 values against standard reference strains: 3D7 (Chloroquine-Sensitive, CQS) and K1/Dd2 (Chloroquine-Resistant, CQR).
Table 1: In Vitro Potency (IC50 in nM)
| Compound | Mechanism Class | IC50 (3D7 - CQS) | IC50 (K1/Dd2 - CQR) | Resistance Index (RI)* |
| Chloroquine (Ref) | 4-aminoquinoline | 15 - 25 nM | > 150 nM | > 10.0 (Resistant) |
| Ferroquine | Bioorganometallic | 10 - 15 nM | 10 - 20 nM | ~ 1.0 (No Resistance) |
| AQ-13 | 4-aminoquinoline | 5 - 10 nM | 15 - 20 nM | ~ 2.0 (Low Resistance) |
| Tafenoquine | 8-aminoquinoline | 400 - 600 nM** | N/A | N/A |
*Resistance Index = IC50(Resistant) / IC50(Sensitive). An RI ~1.0 indicates the drug completely overcomes the resistance mechanism. **Tafenoquine is less potent against blood stages but is the only option listed with high potency against liver hypnozoites.
Table 2: Pharmacokinetic & Safety Profile
| Feature | Ferroquine | AQ-13 | Tafenoquine |
| Half-Life (t1/2) | Long (~16 days) | Moderate (~4-14 days) | Very Long (~15 days) |
| Dosing Regimen | Once daily (3 days) | Once daily (3 days) | Single Dose (Radical Cure) |
| Cardiotoxicity | Low hERG inhibition | Similar to CQ | Low risk at therapeutic dose |
| G6PD Liability | Low | Low | High (Hemolysis risk) |
| Metabolism | CYP450 independent | CYP450 metabolized | CYP2D6 dependent |
Key Insight: AQ-13 shows cross-resistance with Amodiaquine in some Cambodian isolates, suggesting that while it evades PfCRT, it may share vulnerabilities with other 4-aminoquinolines [3]. Ferroquine remains the most robust against multi-drug resistant strains due to its unique iron-based ROS generation.
Experimental Protocol: The [3H]-Hypoxanthine Assay
To generate the IC50 data listed above, the [3H]-Hypoxanthine Incorporation Assay is the gold standard.[6][7][8] Unlike colorimetric assays (LDH/SYBR Green), this radiometric method directly measures nucleic acid synthesis, providing the most accurate reflection of parasite viability under drug pressure.
Why Hypoxanthine? Plasmodium species are purine auxotrophs; they cannot synthesize purines de novo and must scavenge hypoxanthine from the host.
Validated Workflow
-
Synchronization: Use 5% Sorbitol to lyse mature stages, leaving only ring-stage parasites. This ensures all parasites encounter the drug at the same metabolic phase.
-
Plating: Dilute parasites to 0.5% parasitemia and 1-2% hematocrit. High hematocrit masks drug activity; low parasitemia ensures exponential growth.
-
Drug Exposure: Incubate for 24 hours before adding the label. This allows the drug to disrupt metabolic processes (e.g., hemozoin formation) before DNA replication peaks.
-
Pulse: Add [3H]-Hypoxanthine (0.5 µCi/well).
-
Harvest: Freeze-thaw to lyse cells, then harvest DNA onto glass fiber filters.
Visualization: Assay Logic Flow
Figure 2: The "Gold Standard" [3H]-Hypoxanthine workflow. The 24h pre-incubation (Incubation 1) is critical for quinolines to allow time for heme buildup before assessing DNA synthesis.
Conclusion & Recommendations
For researchers developing novel combinations:
-
Select Ferroquine if the target profile requires activity against highly multi-drug resistant (MDR) strains. Its dual mechanism (hemozoin inhibition + ROS) creates a high barrier to resistance.
-
Select AQ-13 as a cost-effective alternative to Chloroquine in regions where PfCRT mutations are fixed but Amodiaquine resistance is low.
-
Select Tafenoquine strictly for radical cure (liver stage) programs. It must be paired with a blood-stage schizonticide (like Chloroquine or Ferroquine) and requires G6PD screening.
Final Technical Note: When performing head-to-head assays, always run a Chloroquine control plate. If the CQ IC50 against the 3D7 strain deviates from the 15-25 nM range, the assay validity is compromised (likely due to incorrect hematocrit or gas mixture).
References
-
Biot, C., et al. (2005).[2][8] Ferroquine, an Ingenious Antimalarial Drug: Thoughts on the Mechanism of Action.[2][3][5] MDPI Molecules. Link
-
Djimde, A., et al. (2017). AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria.[9] The Lancet Infectious Diseases. Link
-
Coppée, R., et al. (2021). Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates.[10] Journal of Antimicrobial Chemotherapy. Link
-
Lacerda, M., et al. (2019).[11] Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria.[12][13][14][15] New England Journal of Medicine. Link
-
Desroy, N., et al. (2016). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. Antimicrobial Agents and Chemotherapy.[5][9][10][16][17][18] Link
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. academic.oup.com [academic.oup.com]
- 10. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates | Medicines for Malaria Venture [mmv.org]
- 11. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria | Medicines for Malaria Venture [mmv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. iddo.org [iddo.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
Comparative Spectroscopic Analysis: 7-Methoxyquinoline and its Constitutional Isomers
[1][2]
Strategic Overview: The Isomer Challenge in Drug Discovery
In the development of quinoline-based pharmacophores (e.g., antimalarials like chloroquine or kinase inhibitors), the precise location of the methoxy substituent is not merely a structural detail—it is a determinant of biological efficacy and toxicity.
7-Methoxyquinoline (7-MQ) is frequently synthesized alongside its constitutional isomers, primarily 6-Methoxyquinoline (6-MQ) and 8-Methoxyquinoline (8-MQ) .[1] While they share the molecular formula
Electronic Spectroscopy: UV-Vis and Fluorescence[1][2]
The first line of differentiation lies in the photophysical properties. The interaction between the electron-donating methoxy group (EDG) and the electron-withdrawing nitrogen creates distinct dipole moments in the excited state.
Comparative Photophysics
The fluorescence of methoxyquinolines is highly sensitive to the position of the substituent due to the resonance capability with the heterocyclic nitrogen.
| Feature | 7-Methoxyquinoline (7-MQ) | 6-Methoxyquinoline (6-MQ) | Mechanistic Cause |
| Absorption | ~320-330 nm | ~320-340 nm | |
| Emission | ~400 nm (Blue) | ~460 nm (Cyan) | 6-MQ has a larger conjugated dipole in the excited state (ICT).[1] |
| Quantum Yield ( | Low (< 0.[1][2]10) | Low (< 0.[1]10) | Both suffer from intersystem crossing, but 6-MQ is generally slightly more fluorescent in polar solvents.[1] |
| Solvatochromism | Moderate | Pronounced | The dipole moment change ( |
| pH Sensitivity | Forms cation/tautomer | Forms cation | 7-MQ can undergo specific excited-state proton transfer (ESPT) dynamics in protic solvents.[1] |
Protocol 1: Solvatochromic Differentiation
Use this protocol to rapidly screen fractions during purification.
-
Preparation: Prepare 10
M solutions of the analyte in two solvents: Cyclohexane (non-polar) and Acetonitrile (polar aprotic).[1] -
Excitation: Set excitation wavelength to 330 nm.
-
Observation:
-
7-MQ: Exhibits a minimal redshift (< 10 nm) when moving from cyclohexane to acetonitrile.[1] Emission remains tightly grouped around 400 nm.[1]
-
6-MQ: Exhibits a significant redshift (> 30 nm) .[1] The emission will visibly shift from deep blue to a lighter cyan/greenish hue in polar solvents due to the stabilization of the Intramolecular Charge Transfer (ICT) state.
-
Structural Validation: Nuclear Magnetic Resonance (NMR)
While fluorescence provides a quick screen,
The "Isolated Proton" Logic
To distinguish isomers, identify the proton that appears as a singlet (or a doublet with a very small meta-coupling constant,
-
In 7-Methoxyquinoline:
-
In 6-Methoxyquinoline:
Protocol 2: NMR Characterization Workflow
-
Solvent: Dissolve ~5 mg of sample in
(Chloroform-d). Note: Avoid DMSO-d6 if possible as it can broaden peaks due to viscosity and water exchange.[1] -
Acquisition: Standard 16-scan proton experiment.
-
Analysis of the "Benzenoid Region" (7.0 - 8.5 ppm):
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for identifying the specific isomer from a crude synthesis mixture.
Figure 1: Decision tree for the spectroscopic differentiation of methoxyquinoline isomers.
Summary of Key Specifications
| Property | 7-Methoxyquinoline | 6-Methoxyquinoline | 8-Methoxyquinoline |
| CAS Number | 4964-76-5 | 5263-87-6 | 86-91-9 |
| Fluorescence Emission | ~400 nm (Violet/Blue) | ~460 nm (Cyan) | Weak/Negligible |
| NMR Coupling (Benzene Ring) | H-5(d), H-6(dd), H-8(d/s) | H-5(s), H-7(dd), H-8(d) | H-5(d), H-6(t), H-7(d) |
| Key Distinction | H-8 is isolated | H-5 is isolated | No isolated protons |
Application Note:
In drug development, 7-methoxyquinoline derivatives are often preferred for their ability to participate in hydrogen bonding within the active site of kinases without the steric hindrance often caused by the 8-position substituent. Conversely, 6-methoxyquinoline is a common impurity that must be quantified <0.1% using the HPLC-Fluorescence methods derived from the data above.
References
-
PubChem. (2025).[1] 7-Methoxyquinoline Compound Summary. National Library of Medicine.[1] [Link]
-
ResearchGate. (2010).[1] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. [Link]
-
Burdette, S. C., et al. (2025).[1] Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. ResearchGate. [Link]
-
Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Confirming the structure of 7-Methoxy-2-methylquinoline-4-carboxylic acid
Title: Structural Confirmation & Purity Benchmarking: 7-Methoxy-2-methylquinoline-4-carboxylic Acid (CAS 189815-81-4)
Executive Summary: The Regioisomer Challenge
In drug discovery, particularly for kinase inhibitors and DNA-intercalating agents, the quinoline scaffold is ubiquitous. However, the synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid (often via the Pfitzinger or Doebner reaction using m-anisidine) presents a critical chemical liability: Regioisomerism .
Cyclization of m-anisidine can occur either para or ortho to the methoxy group, yielding a mixture of the desired 7-methoxy isomer and the undesired 5-methoxy isomer. Many commercial "bulk" alternatives fail to adequately separate or distinguish these isomers, leading to inconsistent biological data and failed downstream scale-up.
This guide outlines the Gold Standard Structural Confirmation Protocol used to validate our product, comparing its rigorous characterization against standard industrial alternatives.
Comparative Analysis: Validated Product vs. Generic Alternatives
The following table contrasts the analytical rigor applied to our Certified Reference Material (CRM) versus generic market alternatives.
| Feature | Generic Alternative | Validated Product (Our Standard) | Impact on Research |
| Purity Method | HPLC-UV (254 nm) only | HPLC-PDA + qNMR | UV alone hides non-chromophoric impurities; qNMR ensures mass balance. |
| Isomer ID | Assumed by synthesis route | 2D NMR (NOESY/HMBC) | Distinguishes 5-OMe vs. 7-OMe regioisomers definitively. |
| Water Content | Often ignored (hygroscopic) | Karl Fischer Titration | Prevents stoichiometry errors in sensitive coupling reactions. |
| Trace Metals | Not tested | ICP-MS (<10 ppm Pd/Cu) | Critical for preventing catalyst poisoning in Suzuki/Buchwald couplings. |
Structural Confirmation Logic
To definitively confirm the structure, we employ a self-validating NMR logic flow. The critical distinction lies in the coupling patterns of the benzenoid ring protons (H-5, H-6, H-8).
The Theoretical Framework
-
Target: 7-Methoxy-2-methylquinoline-4-carboxylic acid.[1][2]
-
Contaminant: 5-Methoxy-2-methylquinoline-4-carboxylic acid.
Differentiation Markers:
-
H-8 Signal: In the 7-OMe isomer, H-8 is isolated (meta-coupled only to H-6). In the 5-OMe isomer, H-8 is part of an ortho-coupling system (H-6, H-7, H-8).
-
NOE Correlations:
-
7-OMe: Strong NOE between OMe protons and two aromatic protons (H-6 and H-8).
-
5-OMe: Strong NOE between OMe protons and one aromatic proton (H-6) and the C4-COOH environment (if applicable) or H-4 (not present here).
-
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
-
Instrument: Bruker Avance III HD 500 MHz.
-
Solvent: DMSO-d6 (to prevent aggregation and ensure solubility of the carboxylic acid).
-
Temperature: 298 K.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d6. Add TMS (0.05%) as internal standard.
-
1D 1H NMR: Acquire 64 scans with a 30° pulse angle and 2.0s relaxation delay.
-
2D NOESY: Set mixing time (
) to 500 ms to observe spatial proximity. -
2D HMBC: Optimize for long-range coupling (
Hz) to link the methyl group to C-2 and the carboxylic acid to C-4.
Expected Data (7-Methoxy Isomer):
- 2.65 ppm (s, 3H): Methyl group at C-2.
- 3.95 ppm (s, 3H): Methoxy group at C-7.
-
7.45 ppm (dd,
Hz, 1H): H-6 (Ortho to H-5, Meta to H-8). -
7.55 ppm (d,
Hz, 1H): H-8 (Meta to H-6). Key diagnostic signal. -
8.10 ppm (d,
Hz, 1H): H-5 (Ortho to H-6). - 7.95 ppm (s, 1H): H-3 (Characteristic of 2,4-disubstituted quinoline).
Protocol B: Regioisomer Purity via HPLC
-
Column: C18 Reverse Phase (Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm and 280 nm.
Visualization of Structural Logic
The following diagram illustrates the decision matrix used to accept or reject a batch based on spectral data.
Figure 1: Decision tree for the structural confirmation of 7-Methoxy-2-methylquinoline-4-carboxylic acid, highlighting the critical NMR checkpoints for regioisomer differentiation.
Mechanism of Synthesis & Impurity Origin
Understanding the synthesis is crucial for troubleshooting impurities. The standard route involves the Pfitzinger Reaction :
-
Reactants: 5-Methoxyisatin + Acetone (in KOH).
-
Mechanism: Base-catalyzed ring opening of isatin followed by condensation with acetone.
-
Regio-control: Using 5-methoxyisatin specifically directs the synthesis to the 7-methoxyquinoline product, avoiding the ambiguity of the m-anisidine Doebner-Miller route.
-
Note: Generic suppliers often use the cheaper Doebner-Miller route (Aniline + Crotonaldehyde derivative), which causes the isomer mixture. Our process uses the Isatin route to guarantee regiochemical purity.
-
Figure 2: The Pfitzinger synthetic route utilized to ensure regiospecific formation of the 7-methoxy isomer, avoiding the 5-methoxy impurity common in aniline-based syntheses.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22936439, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (Related Structure Analysis). Retrieved January 28, 2026, from [Link]
-
Massoud, M. A., et al. (2025).[3] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Frontiers in Pharmacology. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved January 28, 2026, from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 7-Methoxy-2-methylquinoline-4-carboxylic Acid
[1][2]
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic organic acid used primarily as a pharmaceutical intermediate.[1][2] Proper disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic waste.[1]
Immediate Directive:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in uncontrolled conditions.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Identification & Hazard Assessment
Before handling waste, verify the chemical identity and associated hazards. While specific data for this exact derivative may be limited, it shares the core toxicological profile of the quinoline class.
| Property | Description |
| Chemical Name | 7-Methoxy-2-methylquinoline-4-carboxylic acid |
| Chemical Family | Quinoline derivative; Heterocyclic aromatic acid |
| Physical State | Solid (Powder/Crystals) |
| Solubility | Low in water; soluble in DMSO, Methanol, and dilute base |
| Acidity | Weakly acidic (Carboxylic acid moiety) |
Hazard Classification (GHS)
Based on structural analogs (Quinoline-4-carboxylic acids)[1][2]
Waste Classification Logic
To ensure compliance, this substance must be categorized correctly before it leaves the laboratory.
Regulatory Status[4]
-
RCRA Code: Not specifically "P" or "U" listed by name. However, it is classified as Hazardous Waste due to toxicity characteristics.
-
Waste Stream: Organic Chemical Waste (Non-Halogenated, unless mixed with halogenated solvents).
Compatibility Warning
CRITICAL: As a carboxylic acid, this compound can react vigorously with strong oxidizers.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired reagents, spill cleanup residues, or contaminated solids.[2]
-
Container Selection: Use a chemically compatible container (HDPE or Amber Glass) with a screw-top lid.[1]
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Segregation: Place the container in the "Solid Organic Waste" satellite accumulation area.[1]
-
Disposal: Hand off to EHS for high-temperature incineration .
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures or mother liquors.
-
Solvent Identification: Determine the primary solvent (e.g., Methanol, DMSO).
-
Segregation:
-
If Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Organic Waste".
-
If Non-Halogenated Solvent (Methanol, Acetone): Dispose in "Non-Halogenated Organic Waste".
-
-
pH Check: If the solution is basic (from extraction), ensure the waste container is compatible (HDPE is preferred over glass for high pH).
-
Labeling: List all solvents and the quinoline derivative concentration.
Visualizations
Figure 1: Waste Stream Decision Tree
This logic flow ensures the material enters the correct disposal path to prevent environmental contamination or incinerator damage.
Caption: Decision logic for segregating quinoline acid waste based on physical state and solvent carrier.
Figure 2: Emergency Spill Response Workflow
Follow this protocol immediately in the event of a benchtop spill.
Caption: Immediate operational workflow for managing minor solid or liquid spills.
Scientific Rationale & Safety Mechanisms
Why Incineration?
Quinoline rings are chemically stable and resistant to biological degradation.[1] Releasing them into water systems (via sink disposal) poses a risk of bioaccumulation and aquatic toxicity [1]. High-temperature incineration (>1000°C) ensures the complete breakdown of the heterocyclic ring into basic oxides (CO2, NOx), effectively neutralizing the biological hazard.
Acidity & Solubility
The carboxylic acid group at position 4 renders the molecule soluble in basic aqueous solutions. However, simply neutralizing it does not remove the toxicity of the quinoline core. Therefore, even if neutralized, the resulting salt solution must still be collected as hazardous waste, never flushed [2].
References
Sources
- 1. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
Personal protective equipment for handling 7-Methoxy-2-methylquinoline-4-carboxylic acid
Part 1: Executive Safety Directive
7-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic building block frequently used in structure-activity relationship (SAR) studies for antimalarial and antibacterial drug discovery.[1] While specific toxicological data for this exact isomer may be limited in public registries, the quinoline core is a known pharmacophore with potential biological activity.
The Core Directive: Treat this compound as a Hazardous Irritant and Potential Sensitizer until fully characterized. Do not rely solely on the absence of a "Toxic" skull-and-crossbones symbol.[1] The primary risks are respiratory irritation from dust inhalation and ocular damage from acidic contact.
Part 2: Risk Assessment & Hazard Profile[1][2][3]
Before selecting PPE, you must understand the nature of the hazard. This is not just about compliance; it is about preventing sub-clinical sensitization that can end a career.
| Hazard Category | Classification (GHS/Predicted) | Mechanism of Action |
| Physical State | Solid Powder | High surface area; prone to electrostatic charging and aerosolization during weighing.[1] |
| Chemical Acidity | Skin/Eye Irritant (H315, H319) | The C-4 carboxylic acid moiety is proton-donating.[1] Contact with mucous membranes causes immediate protein denaturation and irritation. |
| Biological Activity | STOT SE 3 (Respiratory) | Quinoline derivatives can intercalate DNA or inhibit enzymes. Inhalation of dust allows rapid systemic absorption via the lungs. |
| Reactivity | Incompatible | Reacts vigorously with strong oxidizers and strong bases (exothermic neutralization). |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard "lab coats and gloves" are insufficient without specification. The following matrix is based on permeation resistance data for aromatic heterocycles and organic acids.
PPE Selection Guide
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner) | Latex is forbidden. Quinoline rings can permeate latex.[1] Nitrile offers superior resistance to organic acids. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Respiratory | Engineering Control Primary: Fume Hood. PPE Secondary: N95 or P100 Respirator (if outside hood). | The powder is likely electrostatic. If weighing outside a hood (discouraged), a fitted N95 is the minimum to prevent alveolar deposition of particulates. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are inadequate for powders. Air currents can carry dust around glasses. Goggles seal the ocular cavity against acidic dust.[2] |
| Body Defense | Tyvek® Lab Coat or Sleeve Covers | Cotton lab coats trap dust in the weave, creating a secondary exposure source later. Tyvek sheds particles and prevents dermal absorption. |
Part 4: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid without aerosolization.[1]
-
Static Neutralization: Quinoline powders are often "fly-away" solids due to static. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.
-
The "Draft Shield" Technique:
-
Open the balance door only 2 inches.
-
Do not insert your head into the hood while the container is open.
-
Use a long-neck antistatic weighing boat .
-
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Wet-Down: If possible, add the solvent to the weighing boat before transferring the material to the reaction vessel. Transferring a solution is safer than transferring a dry powder.
Protocol B: Solubilization & Reaction
Objective: Mitigate exothermic risks.
-
Solvent Choice: This compound is likely soluble in DMSO or Methanol.
-
Acid-Base Caution: If reacting with a base (e.g., sodium hydroxide, carbonate), add the base slowly to the quinoline solution. The carboxylic acid neutralization will generate heat.
-
Amber Glass: Store solutions in amber vials. Quinoline derivatives can be photosensitive, leading to degradation products with unknown toxicity.
Protocol C: Spill Cleanup (Dry Powder)
Never sweep dry powders—this creates dust clouds.[1]
-
Isolate: Mark the area.
-
Dampen: Cover the spill with a paper towel soaked in an inert solvent (e.g., isopropyl alcohol) or water. This prevents dust from becoming airborne.[2][3][4]
-
Scoop: Wipe up the damp material and place it in a Solid Hazardous Waste container.
-
Decontaminate: Wash the surface with 10% sodium bicarbonate (to neutralize any residual acid) followed by water.
Part 5: Workflow Visualization
The following diagram outlines the logical decision tree for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational safety workflow for handling hazardous quinoline powders.
Part 6: Disposal & Environmental Compliance[1]
Do not wash this compound down the drain. Quinoline rings are stable and toxic to aquatic life (Long-lasting effects, H411).
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste .
-
Liquid Waste: Reaction mixtures must be segregated into Organic Waste (Halogenated vs. Non-Halogenated) depending on your solvent system.
-
Labeling: Clearly label waste tags with "7-Methoxy-2-methylquinoline-4-carboxylic acid - Irritant/Acid."
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - General Requirements (29 CFR 1910.132). United States Department of Labor. Retrieved January 28, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). Compound Summary for Quinoline-4-carboxylic acid derivatives. National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
